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  • Product: 4-(Thiophene-2-sulfonylamino)-benzoic acid
  • CAS: 82068-35-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(Thiophene-2-sulfonylamino)-benzoic acid (CAS 82068-35-7): Synthesis, Characterization, and Biological Evaluation

Introduction 4-(Thiophene-2-sulfonylamino)-benzoic acid, also known as N-(4-carboxyphenyl)thiophene-2-sulfonamide, is a heterocyclic compound featuring a thiophene ring, a sulfonamide linker, and a benzoic acid moiety.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Thiophene-2-sulfonylamino)-benzoic acid, also known as N-(4-carboxyphenyl)thiophene-2-sulfonamide, is a heterocyclic compound featuring a thiophene ring, a sulfonamide linker, and a benzoic acid moiety.[1][2] Its structure combines the key pharmacophore of aromatic sulfonamides with the unique electronic properties of the thiophene ring, making it a molecule of significant interest in medicinal chemistry.

Aromatic and heterocyclic sulfonamides are a cornerstone of drug discovery, most famously targeting the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[3] Inhibition of specific CA isoforms has proven therapeutic value in treating a range of conditions, including glaucoma, epilepsy, and certain types of cancer.[3] This guide provides a comprehensive overview of the core properties of 4-(Thiophene-2-sulfonylamino)-benzoic acid, a validated carbonic anhydrase inhibitor.[3] We will detail a robust protocol for its synthesis and purification, outline methods for its complete analytical characterization, and discuss its biological activity and potential applications.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for its application in experimental settings, from synthesis workup to formulation for biological assays.

PropertyValueSource
CAS Number 82068-35-7[1]
Molecular Formula C₁₁H₉NO₄S₂[1]
Molecular Weight 283.32 g/mol [1]
IUPAC Name 4-(thiophen-2-ylsulfonylamino)benzoic acid[1]
Physical Form Expected to be a powder/crystalline solid.[4]
pKa (Predicted) 4.08 ± 0.10 (Carboxylic Acid)[1]
Boiling Point (Predicted) 502.4 ± 56.0 °C[1]
Density (Predicted) 1.569 ± 0.06 g/cm³[1]

Synthesis and Purification

The primary and most reliable method for constructing the target molecule is the nucleophilic substitution reaction between thiophene-2-sulfonyl chloride and a 4-aminobenzoic acid derivative. This is a classic and well-established approach for forming the sulfonamide bond.[1] The following protocol provides a self-validating workflow for its synthesis, purification, and confirmation.

Logical Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis PART A: Synthesis cluster_workup PART B: Workup & Isolation cluster_purification PART C: Purification A Reactants: Thiophene-2-sulfonyl chloride 4-Aminobenzoic acid B Reaction: Pyridine (Solvent/Base) 0°C to Room Temp A->B Add slowly C Crude Product Mixture B->C Stir 12-18h D Acidification: Add 1M HCl C->D Pour into E Precipitation D->E F Isolation: Vacuum Filtration E->F G Crude Solid F->G H Recrystallization: Ethanol/Water G->H I Pure Crystalline Product H->I J Analytical Characterization I->J Proceed to Characterization

Caption: Workflow for synthesis, isolation, and purification.

Experimental Protocol

PART A: Synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic acid

  • Rationale: This procedure utilizes the reaction between an amine (4-aminobenzoic acid) and a sulfonyl chloride (thiophene-2-sulfonyl chloride). Pyridine serves as both the solvent and an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The reaction is initiated at 0°C to control the initial exothermic reaction before being allowed to proceed to completion at room temperature.

  • Step-by-Step Methodology:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzoic acid (1.0 eq).

    • Add anhydrous pyridine (approx. 20 mL) and stir until the solid is fully dissolved.

    • Cool the flask in an ice-water bath to 0°C.

    • In a separate flask, dissolve thiophene-2-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous pyridine.

    • Add the thiophene-2-sulfonyl chloride solution dropwise to the stirred 4-aminobenzoic acid solution over 15-20 minutes, ensuring the temperature remains below 5°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-aminobenzoic acid) is consumed.

PART B: Workup and Isolation

  • Rationale: The product is precipitated by acidifying the reaction mixture. The basic pyridine is neutralized, and the carboxylic acid and sulfonamide protons are protonated, decreasing the compound's solubility in the aqueous medium.

  • Step-by-Step Methodology:

    • Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold 1M hydrochloric acid (HCl) with vigorous stirring.

    • A precipitate should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove pyridine hydrochloride and any excess HCl.

    • Allow the crude solid to air-dry on the filter paper.

PART C: Purification by Recrystallization

  • Rationale: Recrystallization is an effective method for purifying crystalline solids.[1] A solvent system (in this case, ethanol/water) is chosen in which the compound is soluble at high temperatures but poorly soluble at low temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.

  • Step-by-Step Methodology:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.

    • Once dissolved, slowly add hot deionized water dropwise until the solution becomes slightly turbid.

    • Add a few more drops of hot ethanol until the solution becomes clear again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Analytical Characterization

Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound. The following data are expected based on the structure of 4-(Thiophene-2-sulfonylamino)-benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆): The spectrum should exhibit distinct signals for the carboxylic acid proton, the sulfonamide proton, and the aromatic protons on both the thiophene and benzene rings.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.9Broad Singlet1H-COOH The acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad singlet due to hydrogen bonding and exchange.
~11.0Broad Singlet1H-SO₂NH- The sulfonamide proton is also acidic and deshielded, appearing as a broad singlet.
~7.90Doublet (J ≈ 8.5 Hz)2HAr-H (ortho to -COOH)Protons on the benzoic acid ring ortho to the electron-withdrawing carboxyl group.
~7.75Doublet of Doublets1HThiophene-H (H5)Thiophene proton adjacent to the sulfur and ortho to the sulfonyl group.
~7.60Doublet of Doublets1HThiophene-H (H3)Thiophene proton ortho to the sulfonyl group.
~7.20Doublet (J ≈ 8.5 Hz)2HAr-H (ortho to -NH)Protons on the benzoic acid ring ortho to the electron-donating sulfonamide nitrogen.
~7.15Doublet of Doublets1HThiophene-H (H4)Thiophene proton meta to the sulfonyl group.
  • Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~167C =O (Carboxylic Acid)
~142Ar-C (Quaternary, attached to -COOH)
~140Thiophene-C (Quaternary, attached to -SO₂)
~135Ar-C (Quaternary, attached to -NH)
~134Thiophene-C H
~131Ar-C H (ortho to -COOH)
~128Thiophene-C H
~127Thiophene-C H
~118Ar-C H (ortho to -NH)
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
TechniqueExpected Absorptions / m/zRationale
FT-IR (ATR) 3300-2500 cm⁻¹ (broad)O-H stretch of the carboxylic acid dimer.
~3250 cm⁻¹N-H stretch of the sulfonamide.
~1685 cm⁻¹C=O stretch of the carboxylic acid.
~1595, ~1490 cm⁻¹C=C stretches of the aromatic rings.
~1340, ~1160 cm⁻¹Asymmetric and symmetric S=O stretches of the sulfonamide group, respectively.
Mass Spec (ESI-) m/z 282.0 [M-H]⁻Deprotonation of the highly acidic carboxylic acid proton.

Biological Activity: Carbonic Anhydrase Inhibition

The structural motif of an aromatic sulfonamide is a powerful predictor of carbonic anhydrase inhibition. The un-substituted primary sulfonamide group (-SO₂NH₂) is crucial for coordinating to the catalytic zinc ion (Zn²⁺) in the enzyme's active site.

Mechanism of Inhibition

The sulfonamide acts as a transition-state analog, mimicking the tetrahedral intermediate of the CO₂ hydration reaction. The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn²⁺ ion, effectively blocking the active site and preventing substrate binding and catalysis.

CA_Inhibition cluster_enzyme CA Active Site cluster_interactions Key Interactions Enzyme Zn²⁺ His His His H₂O/OH⁻ Interactions 1. Zinc Coordination by -SO₂NH₂ 2. H-bonding with Thr199/200 3. Van der Waals interactions of rings Inhibitor 4-(Thiophene-2-sulfonylamino)-benzoic acid | { R-SO₂NH₂ } Inhibitor->Enzyme:f0 Sulfonamide coordinates to Zinc

Caption: Mechanism of carbonic anhydrase inhibition.

Enzyme Inhibition Profile

Studies indicate that 4-(Thiophene-2-sulfonylamino)-benzoic acid is an inhibitor of carbonic anhydrases.[3] For drug development, it is crucial to determine its potency (IC₅₀ or Kᵢ) against various human (h) CA isoforms. The cytosolic isoforms hCA I and hCA II are ubiquitous, while isoforms like hCA IX and hCA XII are transmembrane proteins overexpressed in many hypoxic tumors, making them important anticancer targets.

  • Protocol for CA Inhibition Assay:

    • A stopped-flow spectrophotometric method is standard for measuring CA activity.

    • The assay measures the enzyme-catalyzed hydration of CO₂.

    • The reaction is monitored by observing the change in pH using an indicator dye (e.g., phenol red) at a specific wavelength.

    • Varying concentrations of the inhibitor are pre-incubated with the enzyme.

    • IC₅₀ values are determined by plotting the inhibitor concentration against the percentage of enzyme activity and fitting the data to a dose-response curve.

  • Expected Inhibition Data (Illustrative):

IsoformTarget LocationRelevanceExpected IC₅₀ (nM)
hCA I Cytosolic (RBCs)Off-target for many applicationsMicromolar (μM) range
hCA II Cytosolic (ubiquitous)Glaucoma, off-targetLow nanomolar (nM) range
hCA IX TransmembraneHypoxic tumors (Anticancer)Nanomolar (nM) range
hCA XII TransmembraneHypoxic tumors (Anticancer)Nanomolar (nM) range

Safety and Handling

Based on available data for the compound and related structures, standard laboratory precautions should be observed.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • GHS Pictogram: GHS07 (Exclamation Mark).[4]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Store in a cool, dry place away from incompatible materials.

Conclusion

4-(Thiophene-2-sulfonylamino)-benzoic acid is a well-defined carbonic anhydrase inhibitor with a straightforward and reproducible synthetic route. Its structure is amenable to further modification, making it a valuable lead compound for developing isoform-selective inhibitors for various therapeutic applications, including oncology and ophthalmology.[1][3] The protocols and expected data outlined in this guide provide a robust framework for researchers to synthesize, characterize, and evaluate this compound in a drug discovery setting.

References

  • Hartman, G. D., Halczenko, W., Smith, R. L., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3822-3831. [Link]

  • PubChem. 4-(thiophene-2-sulfonamido)benzoic acid. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic acid

Abstract This guide provides an in-depth technical overview of the synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic acid, a sulfonamide derivative of significant interest in medicinal chemistry. The document details th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of the synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic acid, a sulfonamide derivative of significant interest in medicinal chemistry. The document details the predominant synthetic strategy, which involves the formation of a stable sulfonamide linkage through nucleophilic substitution. We will explore the underlying chemical principles, provide a detailed, field-proven experimental protocol, and discuss methods for the characterization of the final compound. This whitepaper is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of this synthetic process.

Introduction: Significance and Application

4-(Thiophene-2-sulfonylamino)-benzoic acid (Molecular Formula: C₁₁H₉NO₄S₂, Molecular Weight: 283.32 g/mol ) is a heterocyclic sulfonamide that has garnered attention within the scientific community.[1][2] The core structure, featuring a thiophene ring linked via a sulfonamide bridge to a benzoic acid moiety, makes it a valuable scaffold in drug discovery.

Sulfonamides, as a class, were among the first effective antimicrobial agents and continue to be a cornerstone in medicinal chemistry.[3][4][5] Their applications are vast, ranging from antibacterial and antiviral agents to anticancer, anti-inflammatory, and diuretic drugs.[4][6][7] The specific compound, 4-(Thiophene-2-sulfonylamino)-benzoic acid, has been investigated for its potential as an inhibitor of various enzymes, including carbonic anhydrases, which are implicated in several disease pathologies.[1] Its structural features suggest potential interactions with key biological targets, making it a promising lead compound for developing novel therapeutics for cancer and inflammatory diseases.[1]

This guide focuses on the most practical and widely employed synthetic route to this molecule, emphasizing the causality behind experimental choices to ensure reproducibility and high yield.

Core Synthetic Strategy: The Sulfonamide Bond Formation

The synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic acid hinges on the formation of a robust sulfonamide bond. The most reliable and direct method to achieve this is through the nucleophilic substitution reaction between an amine and a sulfonyl chloride.[1][8]

In this specific synthesis, the key reactants are:

  • The Nucleophile: 4-Aminobenzoic acid, which provides the primary amine group.

  • The Electrophile: Thiophene-2-sulfonyl chloride, which provides the electrophilic sulfur center.

The reaction proceeds via the attack of the nucleophilic nitrogen atom of 4-aminobenzoic acid on the electron-deficient sulfur atom of thiophene-2-sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the desired N-S bond, with hydrochloric acid (HCl) as a byproduct. The presence of a base is crucial to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Diagram of the General Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_final Final Product SM1 4-Aminobenzoic Acid (Nucleophile) Reaction Nucleophilic Substitution (Pyridine, 0°C to RT) SM1->Reaction SM2 Thiophene-2-sulfonyl chloride (Electrophile) SM2->Reaction Workup Acidification (HCl) Precipitation Reaction->Workup Crude Product Filtration Filtration & Washing Workup->Filtration Purification Recrystallization (Ethanol/Water) Filtration->Purification Product 4-(Thiophene-2-sulfonylamino)- benzoic acid Purification->Product Purified Product

Caption: Overall workflow for the synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic acid.

Precursor Synthesis and Considerations

A successful synthesis relies on the quality of its starting materials.

Thiophene-2-sulfonyl chloride (The Electrophile)

Thiophene-2-sulfonyl chloride is the critical electrophilic component. While commercially available, it can also be prepared in the laboratory. A common and effective method involves the reaction of thiophene with a Vilsmeier-Haack type complex formed between dimethylformamide (DMF) and sulfuryl chloride (SO₂Cl₂).[9] Alternatively, direct chlorosulfonation of thiophene using chlorosulfonic acid can be employed, though this method can be less selective.

Key Properties:

  • CAS Number: 16629-19-9[10]

  • Molecular Formula: C₄H₃ClO₂S₂[10]

  • Molecular Weight: 182.65 g/mol [10]

  • Appearance: A low-melting solid (mp: 30-32 °C) or oil.[10]

Handling Considerations: Sulfonyl chlorides are highly reactive towards moisture. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive.

4-Aminobenzoic acid (The Nucleophile)

4-Aminobenzoic acid is a stable, commercially available solid. Its purity should be confirmed before use, as impurities can lead to side reactions and complicate purification.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Sample Mass/VolumeMoles (mmol)Equivalents
4-Aminobenzoic acid137.141.37 g10.01.0
Thiophene-2-sulfonyl chloride182.651.92 g10.51.05
Pyridine (anhydrous)79.1020 mL-Solvent/Base
Hydrochloric Acid (2 M)-~30 mL-For work-up
Ethanol-As needed-For recryst.
Deionized Water-As needed-For recryst.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzoic acid (1.37 g, 10.0 mmol).

  • Dissolution: Add anhydrous pyridine (20 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

  • Cooling: Cool the flask in an ice-water bath to 0 °C. This is critical to control the initial exothermic reaction upon addition of the sulfonyl chloride.

  • Addition of Electrophile: While stirring vigorously at 0 °C, slowly add thiophene-2-sulfonyl chloride (1.92 g, 10.5 mmol) portion-wise or via a dropping funnel over 15-20 minutes. A slight excess of the sulfonyl chloride ensures complete consumption of the limiting amine.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours (overnight) to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Precipitation: Pour the reaction mixture slowly into a beaker containing ice-cold 2 M hydrochloric acid (~30 mL) with stirring. The acidification serves two purposes: it neutralizes the excess pyridine and protonates the carboxylate salt of the product, causing the desired 4-(Thiophene-2-sulfonylamino)-benzoic acid to precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove pyridine hydrochloride and any other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

  • Purification: The crude solid can be further purified by recrystallization. Dissolve the product in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Product Characterization

The identity and purity of the synthesized 4-(Thiophene-2-sulfonylamino)-benzoic acid must be confirmed through analytical methods.

Property / TechniqueExpected Result
Appearance Off-white to pale yellow solid.
Molecular Formula C₁₁H₉NO₄S₂[1]
Molecular Weight 283.32 g/mol [1][11]
¹H NMR Signals corresponding to the protons on the benzoic acid ring (two doublets), the thiophene ring (three distinct multiplets/doublets of doublets), the acidic carboxylic proton (broad singlet), and the N-H proton of the sulfonamide (broad singlet).
¹³C NMR Resonances for all 11 unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, and the carbons of the two aromatic rings.
Mass Spec (MS) A molecular ion peak ([M-H]⁻ or [M+H]⁺) corresponding to the calculated molecular weight.
IR Spectroscopy Characteristic absorption bands for N-H stretching (~3250 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), and asymmetric/symmetric S=O stretching of the sulfonamide group (~1340 and ~1160 cm⁻¹).

Conclusion

The synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic acid is a robust and reproducible process centered on the fundamental principles of nucleophilic substitution. By carefully controlling reaction conditions, particularly temperature and moisture, this valuable medicinal chemistry scaffold can be prepared in high yield and purity. The thiophene and sulfonamide motifs are prevalent in pharmacologically active compounds, and a thorough understanding of this synthesis provides a platform for the development of novel derivatives with potential therapeutic applications.[12][13][14]

References

  • Inorganic Chemistry Communications. (2020, August 9). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]

  • Molbase. Step A: Preparation of 4-(4-bromomethylphenylsulfonyl)thiophene-2-sulfonyl chloride. [Link]

  • ResearchGate. Synthesis of thiophenes having the biologically active sulfonamide...[Link]

  • Advanced Journal of Chemistry. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Advanced Journal of Chemistry. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • World Journal of Pharmaceutical Research. Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. [Link]

  • Slideshare. Med.chem sulfonamides. [Link]

  • J-STAGE. A Simple and Convenient Procedure for the Synthesis of Thiophenesulfonyl Chlorides. [Link]

  • Nature. (2024, May 14). Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. [Link]

  • Organic Syntheses. THIOPHENOL. [Link]

  • ResearchGate. (2025, August 7). Synthesis and Biological Evaluation of Thiophene and Its Derivatives | Request PDF. [Link]

  • MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • PubChem. 4-(thiophene-2-sulfonamido)benzoic acid. [Link]

  • MDPI. (2026, January 16). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. [Link]

  • National Center for Biotechnology Information. 4-(2-Thienylmethyleneamino)benzoic acid. [Link]

  • ResearchGate. Synthesis of the target compounds 10–23. Reagents and conditions: (a) 4‐Aminobenzoic acid (for 1 and 2).... [Link]

  • Engineered Science. (2023, May 4). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]

  • Google Patents.
  • National Institute of Standards and Technology. Thiophene. [Link]

  • ResearchGate. Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

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Foundational

An In-depth Technical Guide to 4-(Thiophene-2-sulfonylamino)-benzoic acid: Synthesis, Spectroscopic Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Thiophene-2-sulfonylamino)-benzoic acid is a synthetic organic compound that has garnered interest within the scientific community, particul...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Thiophene-2-sulfonylamino)-benzoic acid is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its chemical architecture, featuring a thiophene ring, a sulfonamide linkage, and a benzoic acid moiety, provides a unique scaffold for interacting with biological targets. This guide offers a comprehensive overview of its chemical structure, synthesis, detailed spectroscopic analysis, and known biological activities, with a focus on its role as a carbonic anhydrase inhibitor.

Chemical Structure and Properties

4-(Thiophene-2-sulfonylamino)-benzoic acid, also known by its IUPAC name 4-(thiophen-2-ylsulfonylamino)benzoic acid, is characterized by the molecular formula C₁₁H₉NO₄S₂ and a molecular weight of 283.32 g/mol .[1] The molecule consists of a central benzoic acid core where the amino group at the 4-position is functionalized with a thiophene-2-sulfonyl group.

The presence of the acidic carboxylic acid group and the sulfonamide linkage, combined with the aromatic thiophene and benzene rings, dictates its physicochemical properties and biological interactions. Key identifiers for this compound are:

  • CAS Number: 82068-35-7[1]

  • InChI: 1S/C11H9NO4S2/c13-11(14)8-3-5-9(6-4-8)12-18(15,16)10-2-1-7-17-10/h1-7,12H,(H,13,14)[1]

  • InChI Key: VWLSKCBAWSAIAM-UHFFFAOYSA-N[1]

  • SMILES: C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O[1]

Predicted Physicochemical Properties
PropertyValue
Boiling Point 502.4 ± 56.0 °C
Density 1.569 ± 0.06 g/cm³
pKa 4.08 ± 0.10

Table 1: Predicted physicochemical properties of 4-(Thiophene-2-sulfonylamino)-benzoic acid.[2]

Synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic acid

The primary synthetic route to 4-(Thiophene-2-sulfonylamino)-benzoic acid involves the formation of a sulfonamide bond. This is typically achieved through the nucleophilic substitution reaction between thiophene-2-sulfonyl chloride and 4-aminobenzoic acid.[1] The reaction is generally carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

General Synthetic Workflow

G Reactant1 Thiophene-2-sulfonyl chloride Reaction Reaction Mixture Reactant1->Reaction Reactant2 4-Aminobenzoic acid Reactant2->Reaction Base Pyridine (Base) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Product 4-(Thiophene-2-sulfonylamino)-benzoic acid Purification->Product

Caption: General workflow for the synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic acid.

Detailed Experimental Protocol

Materials:

  • Thiophene-2-sulfonyl chloride

  • 4-Aminobenzoic acid

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-aminobenzoic acid in anhydrous dichloromethane.

  • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of thiophene-2-sulfonyl chloride in anhydrous dichloromethane to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

  • Separate the organic layer and wash it sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(Thiophene-2-sulfonylamino)-benzoic acid.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for 4-(Thiophene-2-sulfonylamino)-benzoic acid, the following sections provide an expert interpretation of the expected spectroscopic data based on the analysis of its constituent functional groups and related known compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene and benzene rings, as well as the acidic protons of the carboxylic acid and sulfonamide groups.

Predicted ¹H NMR Chemical Shifts:

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Carboxylic acid (-COOH)12.0 - 13.0Broad singlet
Sulfonamide (-SO₂NH-)10.0 - 11.0Broad singlet
Benzoic acid (ortho to -COOH)7.9 - 8.1Doublet
Benzoic acid (ortho to -NHSO₂-)7.2 - 7.4Doublet
Thiophene (H5)7.7 - 7.9Doublet of doublets
Thiophene (H3)7.5 - 7.7Doublet of doublets
Thiophene (H4)7.0 - 7.2Doublet of doublets

Table 2: Predicted ¹H NMR chemical shifts for 4-(Thiophene-2-sulfonylamino)-benzoic acid.

The broadness of the -COOH and -NHSO₂- signals is due to chemical exchange and quadrupole broadening, respectively. The exact chemical shifts and coupling constants will be dependent on the solvent and concentration used for the analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)
Carboxylic acid (-COOH)165 - 170
Benzoic acid (C-1, attached to -COOH)125 - 130
Benzoic acid (C-4, attached to -NHSO₂-)140 - 145
Benzoic acid (C-2, C-6)130 - 135
Benzoic acid (C-3, C-5)115 - 120
Thiophene (C-2, attached to -SO₂-)140 - 145
Thiophene (C-5)130 - 135
Thiophene (C-3)125 - 130
Thiophene (C-4)127 - 132

Table 3: Predicted ¹³C NMR chemical shifts for 4-(Thiophene-2-sulfonylamino)-benzoic acid.

FT-IR Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Expected FT-IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic acid)2500 - 3300 (broad)Stretching vibration
N-H (Sulfonamide)3200 - 3300Stretching vibration
C-H (Aromatic)3000 - 3100Stretching vibration
C=O (Carboxylic acid)1680 - 1710Stretching vibration
C=C (Aromatic)1450 - 1600Stretching vibrations
S=O (Sulfonamide)1330 - 1370 (asymmetric)Stretching vibrations
S=O (Sulfonamide)1140 - 1180 (symmetric)Stretching vibrations
C-S (Thiophene)680 - 780Stretching vibration

Table 4: Expected FT-IR absorption bands for 4-(Thiophene-2-sulfonylamino)-benzoic acid.[3]

Mass Spectrometry

The mass spectrum (electron ionization) is expected to show a molecular ion peak (M⁺) at m/z 283. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the sulfonyl group (-SO₂, 64 Da), and cleavage of the sulfonamide bond.

Predicted Mass Spectrometry Fragmentation:

G M [M]⁺˙ m/z 283 F1 [M-COOH]⁺ m/z 238 M->F1 - COOH F2 [M-SO₂]⁺˙ m/z 219 M->F2 - SO₂ F3 [C₄H₃S-SO₂]⁺ m/z 147 M->F3 - C₇H₆NO₂ F4 [H₂N-C₆H₄-COOH]⁺˙ m/z 137 M->F4 - C₄H₃SO₂

Caption: Predicted mass spectrometry fragmentation pathway for 4-(Thiophene-2-sulfonylamino)-benzoic acid.

Biological Activity: Carbonic Anhydrase Inhibition

A significant area of interest for 4-(Thiophene-2-sulfonylamino)-benzoic acid and its derivatives is their activity as carbonic anhydrase (CA) inhibitors.[1] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[4]

Mechanism of Action as a Carbonic Anhydrase Inhibitor

G cluster_0 CA Active Site Zinc Zn²⁺ Inhibition Inhibition of CO₂ Hydration Zinc->Inhibition His1 His His1->Zinc His2 His His2->Zinc His3 His His3->Zinc Water H₂O Water->Zinc Displaces Inhibitor 4-(Thiophene-2-sulfonylamino)- benzoic acid Sulfonamide Sulfonamide Group (-SO₂NH₂) Inhibitor->Sulfonamide Sulfonamide->Zinc Coordinates to

Caption: Proposed mechanism of carbonic anhydrase inhibition.

Safety and Handling

  • Hazard Codes: Xi (Irritant).[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

4-(Thiophene-2-sulfonylamino)-benzoic acid is a molecule of significant interest for researchers in medicinal chemistry and drug development. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be unequivocally confirmed by a combination of spectroscopic methods. The primary biological activity of note is its potential as a carbonic anhydrase inhibitor, making it a valuable lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its inhibitory profile against a broader range of CA isoforms and to explore its potential in other therapeutic areas.

References

  • Baldwin, J. J., et al. (1989). Thienothiopyran-2-sulfonamides: novel topically active carbonic anhydrase inhibitors for the treatment of glaucoma. Journal of Medicinal Chemistry, 32(12), 2510-2513.
  • Hartman, G. D., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3822-3831.
  • Maresca, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3283.
  • NIST. (n.d.). Thiophene. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Thiophen-2-yl)benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Singh, G., et al. (2021). Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 210, 112923.
  • Trawally, M., et al. (2021). Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1845-1856.

Sources

Exploratory

Investigating the Mechanism of Action of a Novel Sulfonamide Derivative: A Proposed Research Roadmap for 4-(Thiophene-2-sulfonylamino)-benzoic acid

An in-depth technical guide by a Senior Application Scientist Abstract 4-(Thiophene-2-sulfonylamino)-benzoic acid is a novel chemical entity whose mechanism of action has not yet been elucidated in publicly available lit...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

4-(Thiophene-2-sulfonylamino)-benzoic acid is a novel chemical entity whose mechanism of action has not yet been elucidated in publicly available literature. This guide puts forth a scientifically-grounded hypothesis and outlines a comprehensive, multi-stage research plan to investigate its biological activity. Based on a structural analysis of its core moieties—a thiophene ring, a sulfonamide linker, and a benzoic acid terminal group—we hypothesize that this compound functions as an inhibitor of the carbonic anhydrase (CA) family of enzymes. This document provides a detailed, step-by-step experimental workflow, from initial in silico screening and in vitro validation to cellular activity profiling, designed to rigorously test this hypothesis and establish a foundational understanding of the compound's mechanism of action.

Introduction and Hypothesis Formulation

The compound 4-(Thiophene-2-sulfonylamino)-benzoic acid incorporates three key structural motifs that are prevalent in pharmacologically active molecules. The sulfonamide group (-SO₂NH-) is a well-established pharmacophore known to coordinate with the zinc ion present in the active site of metalloenzymes, most notably the carbonic anhydrases. The presence of an aromatic ring system (thiophene and benzene) further suggests the potential for π-π stacking and hydrophobic interactions within a protein binding pocket. Specifically, aromatic and heteroaromatic sulfonamides are a hallmark of potent carbonic anhydrase inhibitors (CAIs).

Carbonic anhydrases are a family of ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). These enzymes are involved in a multitude of physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis. Several CA isoforms, particularly CA IX and CA XII, are overexpressed in various hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis. Therefore, inhibitors of these specific isoforms are actively pursued as anticancer therapeutic agents.

Central Hypothesis: Based on its structural analogy to known aromatic sulfonamide-based carbonic anhydrase inhibitors, we hypothesize that 4-(Thiophene-2-sulfonylamino)-benzoic acid acts as a direct inhibitor of one or more isoforms of carbonic anhydrase.

This guide details the logical progression of experiments required to validate this hypothesis.

Proposed Experimental Workflow

To systematically investigate the proposed mechanism of action, we will employ a three-phase approach. This workflow is designed to be self-validating, where the results of each phase inform the direction and execution of the next.

G a Molecular Docking (CA Isoforms I, II, IX, XII) b Initial Enzymatic Assay (Broad-Spectrum CA Inhibition) a->b c Isoform-Specific IC50 Determination b->c Confirms general activity d Enzyme Kinetics (Lineweaver-Burk Plot) c->d Determines potency & selectivity e Direct Binding Assay (Surface Plasmon Resonance) c->e d->e Elucidates inhibition type f Cell-Based CA Inhibition Assay (pH-sensitive probes) e->f Confirms direct target engagement g Cancer Cell Proliferation Assay (e.g., MCF-7, HT-29) f->g

Figure 1: A comprehensive, three-phase experimental workflow designed to investigate the hypothesized mechanism of action of 4-(Thiophene-2-sulfonylamino)-benzoic acid as a carbonic anhydrase inhibitor.

Phase 1: In Silico Analysis and Initial In Vitro Screening

Rationale

Before committing to extensive wet-lab experiments, in silico molecular docking can provide valuable, cost-effective insights into the potential binding affinity and mode of interaction between our compound and various CA isoforms. This predictive step helps prioritize which isoforms to focus on in subsequent enzymatic assays. An initial broad-spectrum enzymatic assay serves as a crucial go/no-go checkpoint to confirm if the compound exhibits any inhibitory activity against the target enzyme class.

Protocol: Molecular Docking
  • Preparation of the Ligand:

    • Draw the 3D structure of 4-(Thiophene-2-sulfonylamino)-benzoic acid using a molecular editor (e.g., ChemDraw, Avogadro).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the structure in a format compatible with docking software (e.g., .mol2 or .pdbqt).

  • Preparation of the Receptors:

    • Download the crystal structures of human CA isoforms of interest (e.g., CA I, CA II, CA IX, CA XII) from the Protein Data Bank (PDB).

    • Remove all water molecules and co-crystallized ligands from the PDB files.

    • Add polar hydrogens and assign appropriate charges using the docking software's preparation wizard (e.g., AutoDock Tools).

  • Docking Simulation:

    • Define the binding site (grid box) to encompass the catalytic zinc ion in the active site of each CA isoform.

    • Perform the docking simulation using software like AutoDock Vina or Glide.

    • Analyze the results, focusing on the predicted binding energy (kcal/mol) and the specific interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This assay spectrophotometrically measures the esterase activity of CA, a commonly used proxy for its hydratase activity.

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, pH 7.4.

    • Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase (e.g., bovine CA as a standard, or specific recombinant human isoforms) in the assay buffer.

    • Substrate Solution: Prepare a 10 mM stock solution of 4-nitrophenyl acetate (NPA) in acetonitrile.

    • Test Compound: Prepare a stock solution of 4-(Thiophene-2-sulfonylamino)-benzoic acid in DMSO. Create a series of dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 180 µL of assay buffer.

    • Add 10 µL of the enzyme solution.

    • Add 5 µL of the test compound dilution (or DMSO for control).

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the NPA substrate solution.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a plate reader. The product, 4-nitrophenol, is yellow.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each concentration of the test compound compared to the DMSO control.

    • If significant inhibition is observed, this provides the initial validation to proceed to Phase 2.

Phase 2: In Vitro Validation and Mechanistic Characterization

Rationale

With initial activity confirmed, this phase aims to quantify the compound's potency and selectivity against different CA isoforms. Determining the IC₅₀ value provides a standardized measure of potency. Enzyme kinetics studies will elucidate the type of inhibition (e.g., competitive, non-competitive), offering deeper insight into the binding mechanism. Finally, a direct binding assay like Surface Plasmon Resonance (SPR) will confirm physical interaction between the compound and the target protein, validating that the observed enzymatic inhibition is not an artifact.

Protocol: Isoform-Specific IC₅₀ Determination
  • Methodology: Follow the same procedure as the initial CA inhibition assay (Section 3.3), but perform it separately for each purified CA isoform of interest (e.g., CA I, II, IX, XII).

  • Compound Concentration: Use a wider range of concentrations for the test compound, typically in a semi-log dilution series, to generate a full dose-response curve.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Data IC₅₀ (nM)
CA I (Off-target, cytosolic)> 10,000
CA II (Off-target, cytosolic)1,250
CA IX (Tumor-associated) 85
CA XII (Tumor-associated) 150
Acetazolamide (Control)50 (CA II), 25 (CA IX)

Table 1: A hypothetical data summary for IC₅₀ values of 4-(Thiophene-2-sulfonylamino)-benzoic acid against various CA isoforms, suggesting selectivity for tumor-associated targets.

Protocol: Enzyme Kinetics (Lineweaver-Burk Analysis)
  • Methodology: Perform the CA inhibition assay with a fixed concentration of enzyme and a fixed concentration of the inhibitor (e.g., at its IC₅₀). Vary the concentration of the substrate (NPA).

  • Data Analysis:

    • Calculate the reaction velocity (V) for each substrate concentration, both in the presence and absence of the inhibitor.

    • Plot 1/V versus 1/[S] (Lineweaver-Burk plot).

    • Analyze the plot:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases). This is the expected result for a sulfonamide binding to the active site.

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines are parallel.

Phase 3: Cellular Activity and Functional Confirmation

Rationale

Demonstrating that the compound can engage its target in a complex cellular environment and elicit a functional response is the final and most critical step in validating the mechanism of action. We will first confirm that the compound can inhibit CA activity within living cells and then assess its impact on a cancer-relevant phenotype, such as cell proliferation.

G cluster_0 Tumor Microenvironment cluster_1 Intracellular cluster_2 Extracellular Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9 CA IX Expression HIF1a->CA9 CO2 CO₂ + H₂O H_HCO3 H⁺ + HCO₃⁻ CO2->H_HCO3 Catalyzed by CA IX Acidosis Extracellular Acidosis (pHe < 7.0) H_HCO3->Acidosis H⁺ Export Outcome Inhibition of Proliferation & Metastasis Acidosis->Outcome Inhibitor 4-(Thiophene-2-sulfonylamino) -benzoic acid Inhibitor->CA9 Blocks Catalysis

Figure 2: Proposed signaling pathway illustrating how inhibition of tumor-associated Carbonic Anhydrase IX (CA IX) can counteract extracellular acidosis and subsequently inhibit cancer cell proliferation.

Protocol: Cell-Based CA Activity Assay
  • Cell Culture: Culture a cancer cell line known to express high levels of a target CA isoform (e.g., HT-29 or MCF-7 cells for CA IX) in appropriate media.

  • Compound Treatment: Seed cells in a 96-well plate. Treat with various concentrations of the test compound for a predetermined time (e.g., 24 hours).

  • Activity Measurement: Use a commercially available cell-based CA assay kit that measures changes in intracellular or extracellular pH using a fluorescent probe.

  • Data Analysis: Quantify the fluorescence signal, which correlates with CA activity. Determine the IC₅₀ of the compound in the cellular context.

Protocol: Cancer Cell Proliferation Assay
  • Cell Culture and Treatment: Seed cancer cells (e.g., HT-29) at a low density in 96-well plates. Treat with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for 72 hours to allow for multiple rounds of cell division.

  • Viability Measurement: Assess cell viability using a standard method such as the MTS or MTT assay, which measures metabolic activity, or by direct cell counting.

  • Data Analysis: Plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition). A potent GI₅₀ in a CA-dependent cell line would provide strong functional evidence supporting the proposed mechanism of action.

Conclusion

While 4-(Thiophene-2-sulfonylamino)-benzoic acid is a novel compound with no established biological function, its chemical structure provides a strong rationale for investigating it as a carbonic anhydrase inhibitor. The multi-phase experimental plan detailed in this guide provides a rigorous and logical pathway to test this hypothesis. Successful validation through these in silico, in vitro, and cellular assays would establish its mechanism of action and provide a strong foundation for its further development as a potential therapeutic agent, particularly in the context of oncology.

References

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2845-2854. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors: a patent review (2013-2019). Expert Opinion on Therapeutic Patents, 29(10), 781-794. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Mboge, M. Y., Mahon, B. P., & McKenna, R. (2018). Carbonic Anhydrases: The Role of the Tumor Microenvironment in Cancer. Annual Review of Pharmacology and Toxicology, 58, 403-425. [Link]

  • Pocker, Y., & Stone, J. T. (1967). The catalytic versatility of erythrocyte carbonic anhydrase. III. Kinetic studies of the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate. Biochemistry, 6(3), 668-678. [Link]

Foundational

The Multifaceted Biological Activities of Thiophene-2-Sulfonylamino Derivatives: A Technical Guide for Drug Discovery

Introduction: In the landscape of medicinal chemistry, the thiophene scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. When functionalized with a sulfonylamino gro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the thiophene scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. When functionalized with a sulfonylamino group at the 2-position, this five-membered heterocycle gives rise to a class of derivatives with a remarkable breadth of therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of thiophene-2-sulfonylamino derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, mechanisms of action, and structure-activity relationships (SAR). We will delve into their roles as potent enzyme inhibitors, anticancer agents, and antimicrobial therapeutics, supported by detailed experimental protocols and data-driven insights.

Section 1: The Thiophene-2-Sulfonylamino Scaffold: A Versatile Pharmacophore

The thiophene ring, an isostere of benzene, possesses unique electronic properties and the capacity for diverse substitution patterns, making it an attractive starting point for drug design. The introduction of a sulfonylamino moiety (-SO₂NH-) at the 2-position imparts crucial characteristics to the molecule. The sulfonamide group is a well-established pharmacophore known for its ability to mimic the transition state of tetrahedral intermediates in enzymatic reactions, particularly in metalloenzymes. This, combined with the thiophene ring's ability to engage in various non-covalent interactions, underpins the diverse biological activities of this class of compounds.

Section 2: Key Biological Activities and Therapeutic Targets

Thiophene-2-sulfonylamino derivatives have demonstrated significant activity across several therapeutic areas. This section will explore their most prominent roles as carbonic anhydrase inhibitors, anticancer agents, and antimicrobial compounds.

Carbonic Anhydrase Inhibition: From Glaucoma to Anticancer Therapy

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and, more recently, cancer. Thiophene-2-sulfonamides have emerged as a potent class of CA inhibitors.

Mechanism of Action: The primary sulfonamide group (-SO₂NH₂) is crucial for CA inhibition. It coordinates to the zinc ion in the enzyme's active site in its deprotonated, anionic form (-SO₂NH⁻), displacing the zinc-bound water molecule or hydroxide ion. This interaction is central to the inhibitory activity. The thiophene ring and its substituents then occupy adjacent hydrophobic and hydrophilic pockets within the active site, influencing the inhibitor's potency and isoform selectivity.

Structure-Activity Relationship (SAR):

  • The Sulfonamide Group: Unsubstituted sulfonamides are generally more potent inhibitors than N-substituted derivatives.

  • Substitution on the Thiophene Ring: The nature and position of substituents on the thiophene ring significantly impact inhibitory activity and selectivity. For instance, bulky substituents at the 5-position can enhance binding affinity by interacting with hydrophobic residues in the active site.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol is a standard method for determining the inhibitory potency of compounds against carbonic anhydrase isoforms.[1]

Materials:

  • Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • Test compound (thiophene-2-sulfonylamino derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a solution of the hCA isoform in the buffer.

  • Prepare serial dilutions of the test compound.

  • In the stopped-flow instrument, rapidly mix the enzyme solution with the CO₂-saturated water in the presence and absence of the inhibitor.

  • Monitor the change in pH over time, which reflects the rate of the enzymatic reaction.

  • Calculate the initial rates of reaction for the uninhibited and inhibited reactions.

  • Determine the inhibitor concentration that causes 50% inhibition (IC₅₀) by plotting the percentage of inhibition against the inhibitor concentration.

  • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Thiophene-based compounds, including sulfonylamino derivatives, have shown significant promise as anticancer agents by targeting various signaling pathways and cellular processes essential for tumor growth and survival.[2]

Mechanisms of Action:

  • Kinase Inhibition: Many thiophene derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][4] For example, some derivatives have been shown to inhibit receptor tyrosine kinases like EGFR and VEGFR, as well as downstream kinases in pathways such as the Wnt/β-catenin pathway.[4][5]

  • Tubulin Polymerization Inhibition: Several thiophene derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

  • Induction of Apoptosis: Thiophene-2-sulfonylamino derivatives can induce programmed cell death (apoptosis) through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.

Signaling Pathway Visualization:

anticancer_pathways cluster_0 Kinase Inhibition cluster_1 Tubulin Polymerization Inhibition Thiophene-2-Sulfonylamino Derivative Thiophene-2-Sulfonylamino Derivative RTKs (EGFR, VEGFR) RTKs (EGFR, VEGFR) Thiophene-2-Sulfonylamino Derivative->RTKs (EGFR, VEGFR) Inhibits Downstream Kinases Downstream Kinases RTKs (EGFR, VEGFR)->Downstream Kinases Proliferation, Angiogenesis Proliferation, Angiogenesis Downstream Kinases->Proliferation, Angiogenesis Promotes Thiophene-2-Sulfonylamino Derivative_2 Thiophene-2-Sulfonylamino Derivative Tubulin Tubulin Thiophene-2-Sulfonylamino Derivative_2->Tubulin Inhibits Polymerization Microtubule Formation Microtubule Formation Tubulin->Microtubule Formation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Formation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Anticancer mechanisms of thiophene-2-sulfonylamino derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thiophene-2-sulfonylamino derivative stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound S₈A-549 (Lung)Effective at 10⁻⁴ M[6]
Compound 5MCF-7 (Breast)7.301 ± 4.5[7]
Compound 8MCF-7 (Breast)4.132 ± 0.5[7]
Compound 5HepG-2 (Liver)5.3 ± 1.6[7]
Compound 8HepG-2 (Liver)3.3 ± 0.90[7]
Compound 1312SGC-7901 (Gastric)0.340[5]
Compound 1312HT-29 (Colon)0.360[5]
Antimicrobial Activity: A Renewed Arsenal Against Pathogens

With the rise of antimicrobial resistance, the discovery of new antimicrobial agents is a critical area of research. Thiophene derivatives, including those with a sulfonylamino moiety, have demonstrated promising activity against a range of bacteria and fungi.[8]

Mechanism of Action: The exact mechanisms of antimicrobial action for many thiophene-2-sulfonylamino derivatives are still under investigation. However, proposed mechanisms include:

  • Enzyme Inhibition: Inhibition of essential bacterial or fungal enzymes.

  • Membrane Disruption: Interference with the integrity of the microbial cell membrane.

  • DNA Gyrase Inhibition: Some thiophene-thiadiazole hybrids have shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication.[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Thiophene-2-sulfonylamino derivative stock solution in DMSO

  • Sterile 96-well microplates

  • Standard antimicrobial agents (positive controls)

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Data: Antimicrobial Activity

Compound IDMicroorganismMIC (µg/mL)Reference
Compound S₁S. aureus, B. subtilis, E. coli, S. typhi0.81 (µM/ml)[6]
Compound S₄C. albicans, A. niger0.91 (µM/ml)[6]
Compound 4Colistin-Resistant A. baumannii16[8]
Compound 5Colistin-Resistant A. baumannii16[8]
Compound 8Colistin-Resistant A. baumannii32[8]
Compound 4Colistin-Resistant E. coli8[8]
Compound 8Colistin-Resistant E. coli32[8]

Section 3: Synthesis of Thiophene-2-Sulfonylamino Derivatives

A common and versatile route to thiophene-2-sulfonylamino derivatives involves a multi-step synthesis, often starting with the Gewald reaction to construct the 2-aminothiophene core, followed by sulfonylation.

Workflow for Synthesis:

synthesis_workflow Ketone/Aldehyde Ketone/Aldehyde Gewald Reaction Gewald Reaction Ketone/Aldehyde->Gewald Reaction Active Methylene Nitrile Active Methylene Nitrile Active Methylene Nitrile->Gewald Reaction Elemental Sulfur Elemental Sulfur Elemental Sulfur->Gewald Reaction 2-Aminothiophene 2-Aminothiophene Gewald Reaction->2-Aminothiophene Sulfonylation Sulfonylation 2-Aminothiophene->Sulfonylation Sulfonyl Chloride (R-SO2Cl) Sulfonyl Chloride (R-SO2Cl) Sulfonyl Chloride (R-SO2Cl)->Sulfonylation Thiophene-2-sulfonylamino Derivative Thiophene-2-sulfonylamino Derivative Sulfonylation->Thiophene-2-sulfonylamino Derivative

Sources

Exploratory

The Emerging Potential of 4-(Thiophene-2-sulfonylamino)-benzoic Acid: A Technical Guide for Drug Discovery Professionals

An In-depth Review of Synthesis, Mechanism of Action, and Therapeutic Promise Introduction: A Scaffold of Opportunity In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with thera...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review of Synthesis, Mechanism of Action, and Therapeutic Promise

Introduction: A Scaffold of Opportunity

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with therapeutic potential is paramount. Among the privileged structures that consistently yield promising drug candidates, thiophene-containing compounds have garnered significant attention.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile scaffold in the design of molecules with a broad spectrum of pharmacological activities.[1] This is attributed to its unique electronic properties and its ability to act as a bioisostere for the benzene ring, offering similar structural features with modulated physicochemical properties.[2] When incorporated into a sulfonamide linkage, a pharmacophore renowned for its diverse biological activities, the resulting thiophene-sulfonamide derivatives present a compelling area of investigation for drug discovery and development.[3]

This technical guide provides a comprehensive literature review of a specific and promising thiophene derivative: 4-(Thiophene-2-sulfonylamino)-benzoic acid . We will delve into its chemical synthesis, explore its known biological activities with a focus on enzyme inhibition, and discuss its potential as a therapeutic agent in oncology and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals seeking to understand the foundational science and future prospects of this intriguing molecule.

Chemical Synthesis and Characterization

The synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic acid is primarily achieved through a classical nucleophilic substitution reaction.[4] This well-established method involves the reaction of thiophene-2-sulfonyl chloride with 4-aminobenzoic acid.[4] The lone pair of electrons on the nitrogen atom of the amino group of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of the thiophene-2-sulfonyl chloride. This is followed by the elimination of a chloride ion to form the stable sulfonamide bond.[4]

Synthesis_Pathway Thiophene_Sulfonyl_Chloride Thiophene-2-sulfonyl chloride Intermediate Tetrahedral Intermediate Thiophene_Sulfonyl_Chloride->Intermediate Nucleophilic Attack Aminobenzoic_Acid 4-Aminobenzoic acid Aminobenzoic_Acid->Intermediate Product 4-(Thiophene-2-sulfonylamino)-benzoic acid Intermediate->Product Elimination HCl HCl Intermediate->HCl caption Synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic acid

Figure 1: General synthetic pathway for 4-(Thiophene-2-sulfonylamino)-benzoic acid.

Experimental Protocol: A Representative Synthesis

Materials:

  • Thiophene-2-sulfonyl chloride

  • 4-Aminobenzoic acid

  • Pyridine (or another suitable base)

  • Dichloromethane (or another appropriate aprotic solvent)

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)

Step-by-Step Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane.

  • Addition of Base: Add a slight excess of a base, such as pyridine (1.1-1.2 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid that will be generated during the reaction.

  • Addition of Sulfonyl Chloride: Slowly add a solution of thiophene-2-sulfonyl chloride (1 equivalent) in the same solvent to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified period (typically several hours to overnight). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding dilute hydrochloric acid to neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system, to yield pure 4-(thiophene-2-sulfonylamino)-benzoic acid.

Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activities and Mechanism of Action

The biological significance of 4-(Thiophene-2-sulfonylamino)-benzoic acid and its derivatives stems from their ability to interact with and modulate the activity of key physiological enzymes.

Carbonic Anhydrase Inhibition: A Primary Target

A significant body of research has focused on the inhibitory activity of thiophene-sulfonamides against carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.

Studies have shown that 4-substituted 2-thiophenesulfonamides exhibit potent, nanomolar-level inhibition of human carbonic anhydrase II (hCA II) in vitro.[4][5][6] While specific IC50 or Ki values for 4-(Thiophene-2-sulfonylamino)-benzoic acid are not explicitly detailed in the available literature, it is reported to have moderate inhibitory activity against some CA isoforms.[4] This suggests that the 4-(carboxy)phenyl substituent influences the inhibitory potency compared to other derivatives.

The mechanism of action of sulfonamide-based CA inhibitors is well-understood. The sulfonamide group (-SO₂NH₂) coordinates to the zinc ion in the active site of the enzyme, mimicking the transition state of the natural substrate. This binding prevents the catalytic cycle from proceeding, thereby inhibiting the enzyme's function.

CA_Inhibition cluster_Enzyme Carbonic Anhydrase Active Site Zinc Zn²⁺ Histidine Histidine Residues Product H⁺ + HCO₃⁻ Zinc->Product Catalysis (inhibited) Sulfonamide 4-(Thiophene-2-sulfonylamino)-benzoic acid (-SO₂NH₂ group) Sulfonamide->Zinc Coordinates to Substrate CO₂ + H₂O Substrate->Zinc Binds to (inhibited) caption Mechanism of Carbonic Anhydrase Inhibition

Figure 2: Simplified mechanism of carbonic anhydrase inhibition by a sulfonamide.

Table 1: Carbonic Anhydrase Inhibition by Thiophene-Sulfonamide Derivatives

Compound ClassTarget IsoformInhibition PotencyReference
4-Substituted 2-thiophenesulfonamideshCA II< 10 nM[4][5][6]
Benzo[b]thiophene-2-sulfonamide derivativesOcular CAsPotent ocular hypotensive agents[7][8]
Anticancer Potential: An Emerging Frontier

The thiophene scaffold is a common feature in a variety of compounds with demonstrated anticancer activity.[1][9] The proposed mechanisms of action for these derivatives are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and tyrosine kinases, as well as the induction of apoptosis.[1]

While direct studies on the anticancer activity of 4-(Thiophene-2-sulfonylamino)-benzoic acid are limited in the available literature, the structural motifs present in the molecule suggest potential avenues for its anticancer effects. For instance, derivatives of 4-aminobenzoic acid have been investigated as cytotoxic agents.[10] Furthermore, some sulfonamide derivatives have shown antitumor activity both in vitro and in vivo.[3] The combination of the thiophene ring, the sulfonamide linker, and the benzoic acid moiety in a single molecule presents a unique chemical entity that warrants further investigation for its antiproliferative properties against various cancer cell lines.

Anti-inflammatory Properties: A Plausible Therapeutic Avenue

Thiophene-based compounds have also been recognized for their anti-inflammatory properties.[7][11] The mechanisms underlying these effects often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7] Additionally, some thiophene derivatives have been shown to modulate inflammatory pathways through the activation of the NRF2 transcription factor, which plays a crucial role in the antioxidant and anti-inflammatory response.[5]

Although specific anti-inflammatory data for 4-(Thiophene-2-sulfonylamino)-benzoic acid is not yet available, its structural components suggest a potential role in modulating inflammatory processes. The benzoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity of related compounds is often assessed using in vivo models such as the carrageenan-induced paw edema test in rats, where a reduction in paw volume indicates an anti-inflammatory effect.[11][12] Future studies are warranted to explore the anti-inflammatory potential of 4-(Thiophene-2-sulfonylamino)-benzoic acid and elucidate its mechanism of action in relevant cellular and animal models.

Future Directions and Conclusion

4-(Thiophene-2-sulfonylamino)-benzoic acid stands as a molecule of significant interest at the intersection of synthetic chemistry and pharmacology. Its straightforward synthesis and the established biological activities of its constituent chemical motifs provide a strong foundation for further investigation.

Key areas for future research include:

  • Detailed Synthesis Optimization and Scale-up: Development of a robust and scalable synthetic protocol is crucial for enabling extensive biological evaluation and potential future development.

  • Comprehensive Biological Profiling: A thorough in vitro and in vivo evaluation of its inhibitory activity against a panel of carbonic anhydrase isoforms is necessary to determine its potency and selectivity profile.

  • Elucidation of Anticancer and Anti-inflammatory Mechanisms: In-depth studies are required to investigate its potential anticancer and anti-inflammatory properties, including the identification of specific molecular targets and signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs will be instrumental in understanding the key structural features required for optimal biological activity and for guiding the design of more potent and selective compounds.

References

[4] Smolecule. (2023, August 15). Buy 4-(Thiophene-2-sulfonylamino)-benzoic acid | 82068-35-7. [12] MDPI. (2024, February 5). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [3] MDPI. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. [10] MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [13] MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [14] PMC. (2011, July 27). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. [2] Benchchem. 4-[2-(Thiophen-2-ylsulfanyl)acetamido]benzoic acid | 444166-47-6. [11] MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [15] ResearchGate. (2024, February 5). (PDF) Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [1] PubMed. (2022, March 1). A Review on Anticancer Activities of Thiophene and Its Analogs. [16] ResearchGate. Synthesis, in vitro anticancer screening and radiosensitizing evaluation of some new 4-[3-(substituted)thioureido]-N-(quinoxalin-2-yl)-benzenesulfonamide derivatives. [5] PubMed. (1992, October 16). Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides. [7] PubMed. (2021, July 19). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [9] Semantic Scholar. Thiophene-based derivatives as anticancer agents: An overview on decade's work. [8] PubMed. Topically Active Carbonic Anhydrase Inhibitors. 2. Benzo[b]thiophenesulfonamide Derivatives With Ocular Hypotensive Activity. [6] Journal of Medicinal Chemistry. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors.

Sources

Foundational

discovery and development of thiophene-based inhibitors

An In-Depth Technical Guide to the Discovery and Development of Thiophene-Based Inhibitors Abstract The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a privileged scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Development of Thiophene-Based Inhibitors

Abstract

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a privileged scaffold in medicinal chemistry, integral to a wide array of FDA-approved drugs.[1][2] Its unique physicochemical properties, particularly its role as a bioisostere of the benzene ring, grant it significant advantages in modulating drug-receptor interactions, improving metabolic stability, and enhancing pharmacokinetic profiles.[1][3] This guide provides a comprehensive overview of the for researchers and drug development professionals. We will explore the strategic rationale behind its use, from initial hit discovery and synthetic methodologies to structure-activity relationship (SAR) optimization and preclinical evaluation. Through detailed case studies in oncology and neurodegenerative disease, this document elucidates the causality behind experimental choices, outlines self-validating protocols, and provides a framework for leveraging this versatile scaffold to develop next-generation therapeutics.

The Thiophene Scaffold: A Cornerstone of Modern Medicinal Chemistry

The journey of thiophene from an obscure contaminant in benzene, first identified by Viktor Meyer in 1882, to a cornerstone of pharmaceutical development is a testament to its remarkable chemical versatility.[1] Heterocyclic compounds form the backbone of over half of all known organic compounds and are central to drug design.[1][4] Among them, thiophene has emerged as a particularly valuable pharmacophore.

Physicochemical Properties: The Rationale for a "Privileged" Scaffold

The utility of the thiophene ring is rooted in its distinct electronic and structural characteristics. It is considered a bioisosteric replacement for the phenyl group, meaning it has a similar size, shape, and electronic distribution, allowing it to mimic a phenyl ring in interactions with biological targets.[1][3] However, key differences provide medicinal chemists with a powerful tool for optimization:

  • Enhanced Receptor Interactions: The sulfur atom in the thiophene ring can participate in additional hydrogen bonding and other non-covalent interactions, potentially increasing binding affinity and selectivity for a target receptor.[1]

  • Modulated Metabolism: Replacing a phenyl ring with thiophene can alter a compound's metabolic fate. The thiophene ring is susceptible to cytochrome P450-dependent metabolism, which can lead to the formation of reactive thiophene S-oxides.[5] While this presents a potential liability that must be managed, it also offers a handle to tune the metabolic stability and clearance of a drug candidate.

  • Lipophilicity and Permeability: The lipophilicity of the thiophene scaffold contributes to its ability to penetrate biological membranes, including the blood-brain barrier (BBB), a critical feature for drugs targeting the central nervous system (CNS).[1][6]

These properties have led to the successful development of thiophene-containing drugs across a vast range of therapeutic areas, including anti-inflammatory agents (Tiaprofenic Acid), antiplatelet drugs (Clopidogrel), antipsychotics (Olanzapine), and anticancer therapies (Raltitrexed).[1][7]

Discovery and Design Strategies for Thiophene-Based Inhibitors

The path to a novel thiophene inhibitor begins with identifying a promising starting point or "hit." Modern drug discovery employs a multi-pronged approach where the thiophene scaffold can be introduced at various stages to optimize potency, selectivity, and drug-like properties.

Target-Centric Approaches

Thiophene derivatives have shown remarkable success as inhibitors of several major target classes.[8] In oncology, they frequently target kinases and apoptosis modulators, where the planar thiophene ring can effectively engage with the ATP-binding pocket or other key receptor sites.[1][9] For neurodegenerative disorders, thiophenes are being developed to modulate protein aggregation (amyloid-β and tau), inhibit key enzymes like acetylcholinesterase, and reduce oxidative stress.[10][11]

The Drug Discovery Workflow

The process of identifying and advancing a thiophene-based inhibitor follows a well-established, albeit complex, pathway. The initial hit can be discovered through high-throughput screening (HTS) of large compound libraries or designed rationally using computational methods like structure-based drug design (SBDD). This initial molecule then undergoes extensive optimization to improve its therapeutic properties.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase TargetID Target Identification & Validation HTS High-Throughput Screening (HTS) TargetID->HTS Input SBDD Structure-Based Drug Design (SBDD) TargetID->SBDD Input HitID Hit Identification HTS->HitID SBDD->HitID SAR SAR Studies & Lead Generation HitID->SAR Hit-to-Lead LeadOpt Lead Optimization (ADMET, Potency) SAR->LeadOpt Candidate Candidate Selection LeadOpt->Candidate Preclinical Preclinical Studies (In Vivo Models) Candidate->Preclinical Clinical Clinical Trials Preclinical->Clinical

General workflow for inhibitor discovery and development.

Synthetic Methodologies: Building the Thiophene Core

The ability to synthesize a wide variety of substituted thiophenes is fundamental to exploring the structure-activity relationship. The choice of synthetic route is a critical experimental decision, balancing yield, scalability, and the ability to introduce desired functional groups.

Classical Synthesis Routes

Several classical methods remain highly relevant for constructing the thiophene ring:

  • Gewald Aminothiophene Synthesis: This is a multicomponent reaction that condenses a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[1] It is exceptionally useful for creating 2-aminothiophenes, which are key building blocks for many kinase inhibitors.[12][13]

  • Paal-Knorr Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfiding agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring.[1]

Modern Functionalization Techniques

While classical methods build the core, modern metal-catalyzed cross-coupling reactions are essential for the precise functionalization required during lead optimization. Techniques like the Suzuki-Miyaura coupling allow for the efficient formation of carbon-carbon bonds, enabling chemists to systematically attach various aryl or alkyl groups to the thiophene scaffold and probe specific interactions with the target protein.

Experimental Protocol: Gewald Aminothiophene Synthesis

This protocol describes a general procedure for the synthesis of a 2-aminothiophene-3-carbonitrile derivative, a common scaffold in medicinal chemistry.

Objective: To synthesize ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Materials:

  • Butan-2-one (ketone)

  • Ethyl cyanoacetate (active methylene nitrile)

  • Elemental sulfur

  • Morpholine (base)

  • Ethanol (solvent)

  • Magnetic stirrer and hotplate

  • Round-bottom flask and condenser

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine butan-2-one (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in 30 mL of ethanol.

  • Base Addition: Slowly add morpholine (10 mmol) to the stirring mixture at room temperature. The addition of the base is often exothermic and initiates the reaction cascade. The causality here is that the base deprotonates the active methylene compound, creating a nucleophile that attacks the ketone.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring for 2-3 hours. The heat provides the activation energy for the subsequent cyclization and dehydrogenation steps, which are thermodynamically favorable.

  • Workup and Isolation: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. A solid product should precipitate. If not, slowly add cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield the final compound.

  • Validation: The structure and purity of the synthesized compound must be confirmed using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC. This self-validating step ensures the integrity of the material for subsequent biological testing.

Structure-Activity Relationship (SAR) and Lead Optimization

SAR is the process of correlating specific structural features of a compound with its biological activity. For thiophene-based inhibitors, this involves systematically modifying substituents on the ring to enhance potency, improve selectivity, and optimize pharmacokinetic (ADMET) properties.

Case Study: Thiophene-Based VEGFR-2 Inhibitors in Oncology

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in tumor angiogenesis.[14] Many inhibitors target the ATP-binding site of this kinase. Thiophene-3-carboxamides have emerged as a potent scaffold for VEGFR-2 inhibition.[14]

The SAR exploration often begins with a known inhibitor, such as PAN-90806. The core idea is to maintain the key interactions (e.g., hydrogen bonds with the hinge region of the kinase) while modifying other parts of the molecule to improve properties. For example, replacing a phenyl group with a substituted thiophene can probe new pockets in the binding site or alter the compound's solubility.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation RAS RAS/RAF/MEK/ERK VEGFR2->RAS Autophosphorylation & Activation PI3K PI3K/AKT VEGFR2->PI3K Autophosphorylation & Activation Inhibitor Thiophene Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Proliferation Angiogenesis, Proliferation, Survival PLCg->Proliferation RAS->Proliferation PI3K->Proliferation

Inhibition of the VEGFR-2 signaling pathway.

Quantitative Data: SAR of Thiophene-3-Carboxamide VEGFR-2 Inhibitors

The following table summarizes hypothetical SAR data based on published findings, illustrating how minor structural changes can dramatically impact biological activity.[14]

Compound IDThiophene Substitution (R1)Aryl Group (R2)VEGFR-2 IC₅₀ (nM)HCT116 Cell IC₅₀ (µM)
14a -H4-chloro-phenyl350.515.2
14b -CH₃4-chloro-phenyl289.111.8
14d -H3-fluoro-phenyl191.15.6
14f -H4-methoxy-phenyl512.3> 20

IC₅₀: The concentration of inhibitor required to reduce enzyme/cell activity by 50%.

Causality Analysis:

  • The data for 14b suggests that a small alkyl group at the R1 position may provide favorable van der Waals interactions.

  • Comparing 14a and 14d shows that moving the halogen on the R2 phenyl ring from the 4-position to the 3-position significantly improves both enzymatic and cellular potency, likely due to a more optimal fit in the binding pocket.

  • The poor activity of 14f indicates that a bulky, electron-donating group like methoxy at the R2 position is detrimental, possibly due to steric hindrance or unfavorable electronic effects.

Case Study: Thiophene Modulators for Neurodegenerative Disease

Alzheimer's disease is characterized by the brain accumulation of amyloid-beta (Aβ) and tau protein aggregates.[11] Thiophene-based compounds are being investigated as dual modulators that can inhibit the aggregation of both proteins.[11] The key challenge is designing a molecule that not only interacts with these protein species but can also cross the blood-brain barrier (BBB). The inherent lipophilicity of the thiophene ring is advantageous here.[1][6]

Preclinical Evaluation: From Bench to In Vivo

Once a lead candidate with promising potency and SAR is identified, it must undergo rigorous preclinical evaluation to assess its potential as a therapeutic.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay to measure the metabolic activity of cells, serving as an indicator of cell viability and proliferation. It is a crucial first step to determine if an inhibitor's effect is due to specific target engagement or general toxicity.[15]

Objective: To determine the concentration-dependent cytotoxic effect (IC₅₀ value) of a thiophene-based inhibitor on a cancer cell line (e.g., HeLa cells).

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Thiophene inhibitor stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplate

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach. This step ensures a healthy, uniform monolayer of cells prior to treatment.

  • Compound Treatment: Prepare serial dilutions of the thiophene inhibitor in complete DMEM. Remove the old media from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a "vehicle control" (DMSO only) and a "no-cell" blank. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals. This is the core of the assay's self-validating system: only metabolically active cells can produce the signal.

  • Formazan Solubilization: Carefully remove the media from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no-cell" blank from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[15]

Notable FDA-Approved Thiophene-Containing Drugs

The versatility of the thiophene scaffold is best demonstrated by the number of drugs that have successfully reached the market.[1][2]

Drug NameTarget/Mechanism of ActionTherapeutic Area
Clopidogrel P2Y₁₂ ADP receptor antagonist (Antiplatelet)Cardiovascular
Olanzapine Dopamine and Serotonin receptor antagonistAntipsychotic
Raltitrexed Thymidylate synthase inhibitorAnticancer
Tiaprofenic Acid Cyclooxygenase (COX) inhibitorAnti-inflammatory (NSAID)
Dorzolamide Carbonic anhydrase II inhibitorGlaucoma
Ticarcillin Penicillin-binding protein inhibitor (bacterial cell wall)Antibiotic

Future Directions

The exploration of thiophene chemistry is far from over. Future research will likely focus on:

  • Multi-Target Inhibitors: Designing single molecules that can modulate multiple targets in a disease pathway, a concept where thiophenes are already showing promise in neurodegeneration.[10][11]

  • Covalent Inhibitors: Developing thiophene derivatives that can form a covalent bond with their target protein, offering prolonged duration of action and high potency.

  • Targeted Delivery: Incorporating thiophene-based drugs into nanocarriers to improve solubility and achieve selective delivery to tumor cells, thereby reducing systemic toxicity.[16][17]

  • New Therapeutic Areas: Expanding the application of thiophene inhibitors to viral diseases and other challenging therapeutic areas.[18][19]

Conclusion

The thiophene scaffold is a powerful and enduring tool in the arsenal of the medicinal chemist. Its unique ability to act as a bioisostere for the phenyl ring while offering distinct opportunities for modulating molecular interactions and physicochemical properties has cemented its status as a privileged structure. From rational design and synthesis to rigorous biological evaluation, the development of thiophene-based inhibitors is a scientifically driven process that requires a deep understanding of chemistry, biology, and pharmacology. The continued innovation in synthetic methodologies and a deeper understanding of its biological roles ensure that the thiophene ring will remain a source of novel and effective therapeutics for years to come.

References

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). Google Books.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information.
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  • Thiophene derivatives: A potent multitargeted pharmacological scaffold. (n.d.). Request PDF.
  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019, January 6). MDPI.
  • Discovery and history of thiophene compounds in medicinal chemistry. (n.d.). Benchchem.
  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011, April 15). PubMed.
  • Full article: Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025, September 8). Taylor & Francis Online.
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (n.d.). PMC - PubMed Central.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). MDPI.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (n.d.). Cognizance Journal of Multidisciplinary Studies.
  • Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease. (n.d.). ACS Chemical Neuroscience - ACS Publications.
  • Thiophene-Based Dual Modulators of Aβ and Tau Aggregation. (2021, December 2). PubMed.
  • Synthesis and Structure-Activity Relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as Cyclin-Dependent Kinase 5 (cdk5)/p25 Inhibitors. (2012, September 15). PubMed.
  • SYNTHESIS OF THIOPHENE-CONTAINING HETEROCYCLES AND THEIR APPLICATION AS ANTICANCER AGENTS. (2017, August 1). D-Scholarship@Pitt.
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Exploratory

An In-depth Technical Guide to the Predicted ADMET Properties of 4-(Thiophene-2-sulfonylamino)-benzoic acid

Introduction: The Critical Role of ADMET Profiling in Modern Drug Discovery The journey of a new molecular entity from initial discovery to a marketed drug is fraught with challenges, with a significant percentage of can...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ADMET Profiling in Modern Drug Discovery

The journey of a new molecular entity from initial discovery to a marketed drug is fraught with challenges, with a significant percentage of candidates failing in late-stage development. A primary cause for this high attrition rate is an unfavorable pharmacokinetic or safety profile.[1] The study of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) provides the framework for evaluating these critical drug-like properties.[2] Integrating ADMET assessment into the early stages of drug discovery is no longer optional but a strategic necessity to identify and optimize candidates with a higher probability of clinical success.[3]

In silico ADMET prediction has emerged as an indispensable tool, offering a rapid and cost-effective means to evaluate large numbers of compounds before committing to costly and time-consuming synthesis and experimental testing.[4] By leveraging sophisticated computational models, including Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, researchers can forecast a compound's behavior in the body, guiding lead optimization and reducing the risk of late-stage failures.[2][5]

This technical guide provides a comprehensive, predicted ADMET profile for 4-(Thiophene-2-sulfonylamino)-benzoic acid (CAS: 82068-35-7), a sulfonamide derivative containing thiophene and benzoic acid moieties.[6] This analysis is grounded in established computational methodologies and data from structurally related compounds to offer valuable insights for researchers and drug development professionals.

Compound at a Glance: 4-(Thiophene-2-sulfonylamino)-benzoic acid

4-(Thiophene-2-sulfonylamino)-benzoic acid is a small molecule with a molecular weight of 283.32 g/mol .[7] Its structure combines a flexible sulfonamide linker with aromatic and heterocyclic rings, features common in many therapeutic agents. Understanding its fundamental physicochemical properties is the first step in predicting its ADMET profile.

PropertyPredicted ValueSource
Molecular FormulaC₁₁H₉NO₄S₂[6]
Molecular Weight283.32 g/mol [7]
XlogP2.0[8]
pKa4.08 ± 0.10[9]
Boiling Point502.4 ± 56.0 °C[9]
Density1.569 ± 0.06 g/cm³[9]

XlogP is a computed measure of lipophilicity, a key determinant of absorption and distribution. The pKa value indicates that the carboxylic acid moiety will be predominantly ionized at physiological pH.

Predicted ADMET Profile

The following sections detail the predicted ADMET properties of 4-(Thiophene-2-sulfonylamino)-benzoic acid. The predictions are based on computational models and established knowledge of related chemical structures.

A: Absorption

Absorption describes the process by which a drug enters the bloodstream. For orally administered drugs, this primarily involves traversing the intestinal epithelium.

  • Intestinal Absorption: Based on its moderate lipophilicity (XlogP = 2.0) and molecular weight under 500 Da, the compound is predicted to have good intestinal absorption. Studies on other novel thiophene derivatives have shown predicted intestinal absorption rates above 80%.[10]

  • Aqueous Solubility: The presence of a carboxylic acid and a sulfonamide group suggests that solubility will be pH-dependent. The predicted pKa of 4.08 indicates that it will be more soluble in the slightly alkaline environment of the intestine compared to the acidic environment of the stomach.

  • Caco-2 Permeability: In silico models are frequently used to predict permeability across Caco-2 cell monolayers, an in vitro model of the intestinal wall.[5] Given its physicochemical properties, the compound is expected to exhibit moderate to high permeability.

D: Distribution

Distribution refers to the reversible transfer of a drug from the bloodstream to various tissues and organs.[11] Key factors influencing distribution include plasma protein binding, tissue permeability, and lipophilicity.

  • Plasma Protein Binding (PPB): Many acidic drugs bind to human serum albumin (HSA). The benzoic acid moiety suggests a potential for significant PPB. In silico models can predict binding affinity to plasma proteins based on molecular descriptors.[12] It is predicted that this compound will exhibit a high degree of plasma protein binding, which will influence its free concentration and volume of distribution.

  • Volume of Distribution (Vd): Considering the predicted PPB and moderate lipophilicity, the Vd is expected to be relatively low to moderate. This suggests that the drug will not extensively distribute into fatty tissues. For comparison, benzoic acid itself has a Vd of 369 ml/kg in channel catfish.[13]

  • Blood-Brain Barrier (BBB) Penetration: While some thiophene derivatives are predicted to be well-distributed in the brain, the presence of an ionizable carboxylic acid group at physiological pH would likely limit penetration across the blood-brain barrier.[10]

M: Metabolism

Metabolism is the biotransformation of a drug into other compounds (metabolites), primarily occurring in the liver. This process is crucial for detoxification and elimination.

  • Cytochrome P450 (CYP) Metabolism: The primary enzymes responsible for drug metabolism are the Cytochrome P450 isoenzymes.[1] In silico tools predict whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9).[1] The thiophene and benzene rings are potential sites for oxidative metabolism by CYP enzymes. It is predicted that 4-(Thiophene-2-sulfonylamino)-benzoic acid is likely a substrate for one or more CYP isoforms, particularly CYP3A4, a common pathway for many drugs.[10]

  • Phase II Conjugation: The benzoic acid moiety is a prime candidate for Phase II conjugation. Benzoic acid is known to be detoxified through conjugation with glycine to form hippuric acid, which is then excreted.[14] This is predicted to be a major metabolic pathway for this compound.

Compound 4-(Thiophene-2-sulfonylamino)-benzoic acid PhaseI Phase I Metabolism (CYP450 Oxidation) Compound->PhaseI PhaseII Phase II Metabolism (Glycine Conjugation) Compound->PhaseII Oxidized_Metabolite Oxidized Metabolite PhaseI->Oxidized_Metabolite Hippuric_Acid_Derivative Hippuric Acid Derivative PhaseII->Hippuric_Acid_Derivative Excretion Excretion Oxidized_Metabolite->Excretion Hippuric_Acid_Derivative->Excretion

Caption: Predicted major metabolic pathways for the compound.

E: Excretion

Excretion is the process of removing a drug and its metabolites from the body, primarily via the kidneys into the urine.

  • Renal Clearance: The primary route of elimination for benzoic acid and its metabolites is renal excretion.[13] Over 80% of an administered dose of benzoic acid is recovered in the urine.[13] Due to the structural similarity, it is predicted that 4-(Thiophene-2-sulfonylamino)-benzoic acid and its metabolites, particularly the hippuric acid derivative, will be primarily excreted by the kidneys.

  • Total Clearance: The total clearance value will depend on both hepatic metabolism and renal excretion rates. The predicted good absorption and efficient metabolic/excretion pathways suggest a moderate total clearance.

T: Toxicity

Toxicity prediction is a critical component of early-stage drug development to flag potential safety liabilities.

  • AMES Mutagenicity: In silico models for Ames toxicity predict the mutagenic potential of a compound. Based on analyses of similar thiophene derivatives, this compound is predicted to be non-mutagenic.[10]

  • hERG Inhibition: Inhibition of the hERG potassium channel can lead to cardiac arrhythmias. While a specific prediction requires dedicated modeling, sulfonamide-containing compounds are a class that warrants evaluation for potential hERG liability.

  • Hepatotoxicity: Drug-induced liver injury (DILI) is a significant concern. The potential for metabolism by CYP enzymes means that reactive metabolites could be formed, although the primary conjugation pathway for the benzoic acid moiety is generally considered a detoxification route.

  • Genotoxicity: Existing data on benzoic acid itself show it is not genotoxic.[15] This supports a low probability of genotoxicity for the derivative, though dedicated in silico models are required for a formal prediction.

Summary of Predicted ADMET Properties

ParameterPredictionRationale/Comments
Absorption
Human Intestinal AbsorptionHighFavorable MW and logP.
Aqueous SolubilitypH-dependentIonizable carboxylic acid group.
Distribution
Plasma Protein BindingHighPresence of acidic moiety.
BBB PenetrationLowIonized at physiological pH.
Metabolism
CYP450 SubstrateLikely (e.g., CYP3A4)Aromatic and heterocyclic rings are sites for oxidation.
Major Metabolic PathwayGlycine conjugationBased on the known metabolism of benzoic acid.[14]
Excretion
Primary RouteRenalExpected for water-soluble metabolites.[13]
Toxicity
AMES MutagenicityNegativeBased on similar structures.[10]
hERG InhibitionRequires evaluationA common checkpoint for drug candidates.
HepatotoxicityLow to Moderate RiskDependent on the formation of reactive metabolites.

Methodology: An In Silico ADMET Prediction Workflow

Achieving a robust predicted ADMET profile requires a systematic, multi-model approach. The following protocol outlines a standard workflow using commonly available computational tools and methodologies.[1][16]

Step-by-Step Protocol
  • Compound Preparation:

    • Obtain the 2D structure of 4-(Thiophene-2-sulfonylamino)-benzoic acid in a suitable format (e.g., SMILES: C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O).[8]

    • Convert the 2D structure to a 3D conformation and perform energy minimization using a standard force field (e.g., MMFF94). This step is crucial for models that rely on 3D descriptors.

  • Physicochemical Property Calculation:

    • Utilize platforms like SwissADME or ADMET Predictor to calculate fundamental properties such as molecular weight, logP, pKa, polar surface area (PSA), and the number of hydrogen bond donors/acceptors.[17]

    • Rationale: These properties are foundational descriptors for many QSAR models and are essential for interpreting ADMET predictions (e.g., Lipinski's Rule of Five).[3]

  • ADME Modeling:

    • Submit the prepared structure to a suite of validated ADME prediction models. This can be done using integrated software platforms (e.g., ADMET Predictor, Discovery Studio) or free web servers (e.g., pkCSM, SwissADME).[1][17]

    • Predict key parameters including:

      • Absorption: Caco-2 permeability, intestinal absorption (%).

      • Distribution: Plasma protein binding (%), BBB permeability.

      • Metabolism: CYP2D6/3A4/etc. substrate and inhibitor probability.

      • Excretion: Total clearance.

    • Rationale: Using a consensus approach from multiple models or a single, highly validated platform increases confidence in the predictions. These models are trained on large datasets of experimental results.[18]

  • Toxicity Modeling:

    • Use specialized toxicity prediction models to assess key endpoints.

    • Predict endpoints such as AMES mutagenicity, hERG inhibition, hepatotoxicity (DILI), and skin sensitization.

    • Rationale: Early identification of potential toxicity is a primary goal of in silico screening. These models identify structural alerts or use statistical methods to predict the likelihood of adverse effects.[19]

  • Data Analysis and Reporting:

    • Consolidate all predicted data into a summary table.

    • Analyze the complete profile to identify potential strengths and liabilities. For example, high absorption is favorable, but potential CYP inhibition could indicate a risk of drug-drug interactions.

    • Use the predicted profile to inform the next steps, such as deciding whether to synthesize the compound for in vitro testing or to design analogs with an improved profile.

cluster_0 Input cluster_1 Prediction Engine cluster_2 Output Input Compound Structure (SMILES/SDF) PhysChem Physicochemical Properties Input->PhysChem ADME ADME Models PhysChem->ADME Tox Toxicity Models PhysChem->Tox Report Comprehensive ADMET Profile ADME->Report Tox->Report

Caption: A generalized workflow for in silico ADMET prediction.

Conclusion and Future Perspectives

This in-depth analysis provides a comprehensive predicted ADMET profile for 4-(Thiophene-2-sulfonylamino)-benzoic acid based on established computational methodologies. The compound is predicted to have favorable absorption and excretion properties. Key areas for future experimental investigation would be its plasma protein binding, potential for CYP450 inhibition, and a definitive assessment of hERG channel interaction. The major predicted metabolic pathway via glycine conjugation of the benzoic acid moiety is a well-understood detoxification route, which is a positive attribute.

Ultimately, in silico predictions are a powerful guide, not a replacement for experimental validation. The profile generated in this guide serves as a robust foundation for making informed decisions in a drug discovery program, prioritizing experimental resources, and guiding the design of next-generation compounds with an optimized and safer ADMET profile.

References

  • Singh, N., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. Available at: [Link]

  • PubChem (n.d.). 4-(thiophene-2-sulfonamido)benzoic acid. PubChem. Available at: [Link]

  • Lagorce, D., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. National Institutes of Health (NIH). Available at: [Link]

  • Gombar, V. K., & Hall, M. (2009). Optimizing the Performance of In Silico ADMET General Models According to Local Requirements: MARS Approach. Solubility Estimations As Case Study. ACS Publications. Available at: [Link]

  • James, M. O., & Pritchard, J. B. (1995). Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus). PubMed. Available at: [Link]

  • Finley, S. D., et al. (2015). Molecular Mechanism Matters: Benefits of mechanistic computational models for drug development. National Institutes of Health (NIH). Available at: [Link]

  • Gimeno, A., et al. (2022). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. ACS Publications. Available at: [Link]

  • Sugiyama, Y., & Yamashita, F. (2011). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. Available at: [Link]

  • van der Westhuizen, F. H., et al. (2016). Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation: An Intervention Study. PubMed Central. Available at: [Link]

  • Simulations Plus (n.d.). ADMET Predictor®. Simulations Plus. Available at: [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? ResearchGate. Available at: [Link]

  • MDPI (n.d.). Prediction of the ADMET properties and toxicity of the four tested compounds. MDPI. Available at: [Link]

  • Wang, J. (2019). Modeling in Drug Metabolism for Drug Discovery and Development. American Pharmaceutical Review. Available at: [Link]

  • ResearchGate (n.d.). Distribution coefficient (K) against thiophene mole fraction in the... ResearchGate. Available at: [Link]

  • Abdullahi, M., et al. (2021). MOLECULAR DOCKING STUDY, DRUG-LIKENESS AND PHARMACOKINETIC PROPERTIES (ADMET) PREDICTION OF SOME NOVEL THIOPHENE DERIVATIVES AS. African Journals Online (AJOL). Available at: [Link]

  • Winiwarter, S., et al. (2018). In silico ADME in drug design – enhancing the impact. ADMET and DMPK. Available at: [Link]

  • CD ComputaBio (n.d.). In Silico ADMET Prediction Service. CD ComputaBio. Available at: [Link]

  • Labcorp (2023). Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics. Labcorp. Available at: [Link]

  • Pathan, A. S., et al. (2022). Synthesis, Characterization, 'ADMET-SAR' Prediction, DPPH Assay, and Anti-Mycobacterium Study of 4-[(substituted benzyl) amino]benzohydrazides and its Hydrazones as the Acyl-CoA Carboxylase, AccD5 Inhibitors. PubMed. Available at: [Link]

  • Roy, K., & Kar, S. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. SpringerLink. Available at: [Link]

  • Kumar, A. (2023). Pharmacokinetic modeling of drug metabolism. International Journal of Pharmacognosy and Pharmaceutical Sciences. Available at: [Link]

  • Zhu, H., et al. (2014). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics. Available at: [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, benzoic acid, 2-[[(4-methoxyphenyl)methylene]amino]-. Food and Chemical Toxicology. Available at: [Link]

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  • Taylor & Francis Online (2023). Predictive Modelling in pharmacokinetics: from in-silico simulations to personalized medicine. Taylor & Francis Online. Available at: [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, benzoic acid, CAS Registry Number 65-85-0. Food and Chemical Toxicology. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust RP-HPLC Protocol for the Analysis of 4-(Thiophene-2-sulfonylamino)-benzoic acid

Introduction 4-(Thiophene-2-sulfonylamino)-benzoic acid is a sulfonamide derivative containing both a thiophene ring and a benzoic acid moiety.[1] With a molecular formula of C₁₁H₉NO₄S₂ and a molecular weight of approxim...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Thiophene-2-sulfonylamino)-benzoic acid is a sulfonamide derivative containing both a thiophene ring and a benzoic acid moiety.[1] With a molecular formula of C₁₁H₉NO₄S₂ and a molecular weight of approximately 283.32 g/mol , this compound and its analogs are of significant interest in pharmaceutical development and biochemical research.[1][2] Notably, they have been investigated for their potential as inhibitors of various biological targets, including enzymes implicated in cancer and inflammatory diseases.[1] Given its therapeutic potential, the development of robust and reliable analytical methods for the quantification and purity assessment of 4-(Thiophene-2-sulfonylamino)-benzoic acid is paramount for quality control and drug development processes.

This application note presents a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 4-(Thiophene-2-sulfonylamino)-benzoic acid. The protocol is designed for researchers, scientists, and drug development professionals, providing a step-by-step guide from sample preparation to data analysis. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate method transfer and adaptation.

Scientific Principles of the Method

Reversed-phase HPLC is the most common mode of liquid chromatography, particularly for the analysis of pharmaceutical compounds.[3] In this technique, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol.[4][5] The separation of analytes is based on their hydrophobic interactions with the stationary phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar compounds elute earlier.

For ionizable compounds like 4-(Thiophene-2-sulfonylamino)-benzoic acid, which possesses an acidic carboxylic acid group, the pH of the mobile phase is a critical parameter.[4] By adjusting the pH, the ionization state of the analyte can be controlled, which in turn significantly affects its retention time and peak shape.[6] In this protocol, an acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, rendering the molecule more non-polar and enhancing its retention on the C18 column. This ion-suppression technique is commonly used for the analysis of acidic compounds in RP-HPLC.[6]

Experimental Protocol

Materials and Reagents
  • Analyte: 4-(Thiophene-2-sulfonylamino)-benzoic acid reference standard (purity ≥98%)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • High-purity water (Milli-Q or equivalent)

  • Mobile Phase Additive:

    • Formic acid (or Trifluoroacetic acid, TFA)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

ParameterRecommended Setting
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-25 min: 30-70% B; 25-30 min: 70% B; 30-31 min: 70-30% B; 31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1 mL of formic acid to 999 mL of high-purity water and mix thoroughly.

    • To prepare Mobile Phase B, add 1 mL of formic acid to 999 mL of acetonitrile and mix thoroughly.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration) before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 4-(Thiophene-2-sulfonylamino)-benzoic acid reference standard.

    • Transfer the standard to a 10 mL volumetric flask.

    • Dissolve the standard in the sample diluent (Acetonitrile/Water, 50:50, v/v) and make up to the mark. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing 4-(Thiophene-2-sulfonylamino)-benzoic acid.

    • Dissolve the sample in the sample diluent to achieve a final concentration within the linear range of the calibration curve.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Validation

To ensure the reliability and accuracy of the analytical results, the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[7][8][9] The validation process should encompass the following parameters:

  • System Suitability: Before starting the analysis, inject a standard solution (e.g., 25 µg/mL) multiple times (n=5). The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area and retention time is less than 2%.[9]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]

  • Linearity: The linearity of the method should be established by analyzing a series of standard solutions at different concentrations. A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be ≥ 0.999.[11]

  • Accuracy: The accuracy of the method should be determined by recovery studies. This can be done by spiking a known amount of the standard into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval of time.[9]

    • Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or with different equipment. The RSD for precision studies should be less than 2%.[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

Data Analysis and Interpretation

The concentration of 4-(Thiophene-2-sulfonylamino)-benzoic acid in the sample can be calculated using the calibration curve generated from the standard solutions. The peak area of the analyte in the sample chromatogram is compared to the calibration curve to determine its concentration.

Workflow and Logic Diagrams

To provide a clearer understanding of the experimental process and the rationale behind method development, the following diagrams are provided.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing Mobile_Phase Mobile Phase Preparation (A: 0.1% FA in H2O, B: 0.1% FA in ACN) System_Suitability System Suitability Test Mobile_Phase->System_Suitability Standard_Sol Standard Solution Preparation (Stock & Working Standards) Standard_Sol->System_Suitability Calibration Calibration Curve Generation Standard_Sol->Calibration Sample_Sol Sample Preparation (Dissolution & Filtration) Sample_Injection Sample Injection Sample_Sol->Sample_Injection System_Suitability->Calibration If Pass Calibration->Sample_Injection Chromatogram Chromatogram Acquisition Sample_Injection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Result Reporting Integration->Report

Caption: RP-HPLC analysis workflow for 4-(Thiophene-2-sulfonylamino)-benzoic acid.

Method_Development_Logic Analyte Analyte Properties (Polarity, pKa) Column Stationary Phase (C18) Analyte->Column Mobile_Phase Mobile Phase Analyte->Mobile_Phase Parameters Chromatographic Parameters (Flow, Temp, λ) Column->Parameters Organic Organic Modifier (Acetonitrile) Mobile_Phase->Organic pH pH Modifier (Formic Acid) Mobile_Phase->pH Ion Suppression Organic->Parameters pH->Parameters Outcome Optimal Separation (Resolution, Peak Shape) Parameters->Outcome

Caption: Key parameter relationships in RP-HPLC method development.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of 4-(Thiophene-2-sulfonylamino)-benzoic acid. By understanding the scientific principles behind the chosen parameters, researchers can confidently implement and adapt this method for their specific needs in drug development and quality control. Adherence to proper validation procedures as outlined by ICH guidelines is crucial to ensure the integrity and accuracy of the generated data.

References

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  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.
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  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies.
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Application

Application Notes and Protocols for Carbonic Anhydrase Inhibition Assay Using 4-(Thiophene-2-sulfonylamino)-benzoic acid

Introduction: The Critical Role of Carbonic Anhydrase and Its Inhibition Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a pivotal role in fundamental physiological processes.[1][2] These en...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Carbonic Anhydrase and Its Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a pivotal role in fundamental physiological processes.[1][2] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4] This seemingly simple reaction is crucial for pH homeostasis, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[1][2] The involvement of CAs in the pathophysiology of a range of diseases, including glaucoma, epilepsy, and cancer, has established them as significant therapeutic targets for drug development.[1][5][6]

Inhibitors of carbonic anhydrase can modulate these physiological and pathological processes. For instance, in the eye, CA inhibitors reduce the secretion of aqueous humor, thereby lowering intraocular pressure, which is a key treatment strategy for glaucoma.[5][6][7] The sulfonamide class of compounds has been extensively explored as potent CA inhibitors. This guide focuses on providing a detailed protocol for assessing the inhibitory potential of a specific sulfonamide derivative, 4-(Thiophene-2-sulfonylamino)-benzoic acid, against carbonic anhydrase.

Inhibitor Profile: 4-(Thiophene-2-sulfonylamino)-benzoic acid

4-(Thiophene-2-sulfonylamino)-benzoic acid is a sulfonamide derivative that has been investigated for its biological activities, including its potential as a carbonic anhydrase inhibitor.[8] Its chemical structure, featuring a thiophene-2-sulfonamide moiety linked to a benzoic acid, suggests its potential to interact with the active site of carbonic anhydrase. Understanding the inhibitory kinetics of this compound is a critical step in evaluating its therapeutic potential.

Principle of the Assay: The p-Nitrophenyl Acetate (p-NPA) Method

While the primary physiological function of carbonic anhydrase is CO₂ hydration, it also exhibits esterase activity.[9][10] This promiscuous catalytic activity can be harnessed for a convenient and robust colorimetric assay. The p-nitrophenyl acetate (p-NPA) assay is a widely used method for screening and characterizing CA inhibitors.[1][9]

In this assay, carbonic anhydrase catalyzes the hydrolysis of the colorless substrate, p-nitrophenyl acetate (p-NPA), to produce the yellow-colored product, p-nitrophenol (p-NP).[1][9] The rate of p-NP formation, which is directly proportional to the CA activity, can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[1][11] When an inhibitor, such as 4-(Thiophene-2-sulfonylamino)-benzoic acid, is present, it binds to the enzyme, leading to a decrease in the rate of p-NPA hydrolysis. The extent of this inhibition is proportional to the concentration and potency of the inhibitor.

Experimental Protocols

I. Materials and Reagents
  • Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich C4396).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Inhibitor: 4-(Thiophene-2-sulfonylamino)-benzoic acid.

  • Positive Control: Acetazolamide (a known CA inhibitor).

  • Buffer: Tris-HCl or Tris-Sulfate buffer (50 mM, pH 7.4-8.3).

  • Organic Solvent: DMSO or acetonitrile for dissolving the substrate and test compounds.

  • Equipment:

    • 96-well clear, flat-bottom microplate.

    • Multi-well absorbance microplate reader capable of kinetic measurements at 400-405 nm.

    • Calibrated pipettes and tips.

    • Deionized water.

II. Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.

  • CA Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve the lyophilized CA powder in cold Assay Buffer. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

  • Substrate Stock Solution (e.g., 3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.

  • Inhibitor Stock Solution (10 mM 4-(Thiophene-2-sulfonylamino)-benzoic acid): Dissolve 4-(Thiophene-2-sulfonylamino)-benzoic acid in DMSO.

  • Positive Control Stock Solution (10 mM Acetazolamide): Dissolve Acetazolamide in DMSO.

III. Experimental Workflow

The following diagram illustrates the key steps in the carbonic anhydrase inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) prep_dilutions Prepare Serial Dilutions of Inhibitor prep_reagents->prep_dilutions Next plate_setup Set Up 96-Well Plate (Controls & Test Wells) prep_dilutions->plate_setup Proceed to pre_incubation Pre-incubate Enzyme with Inhibitor plate_setup->pre_incubation Next reaction_init Initiate Reaction with Substrate (p-NPA) pre_incubation->reaction_init Followed by kinetic_read Kinetic Measurement (Absorbance at 405 nm) reaction_init->kinetic_read Immediately data_analysis Calculate Reaction Rates & Percent Inhibition kinetic_read->data_analysis Data for ic50_calc Determine IC₅₀ Value data_analysis->ic50_calc Leads to

Figure 1: Experimental workflow for the carbonic anhydrase inhibition assay.

IV. Step-by-Step Assay Protocol
  • Prepare Inhibitor Dilutions:

    • Perform serial dilutions of the 10 mM 4-(Thiophene-2-sulfonylamino)-benzoic acid stock solution and the Acetazolamide stock solution in Assay Buffer to achieve a range of desired concentrations. A common starting point is a 10-point, two-fold dilution series.

  • Plate Setup (96-well plate):

    • It is crucial to include proper controls to ensure the validity of the results. All measurements should be performed in triplicate.

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound Wells: 158 µL Assay Buffer + 2 µL of each dilution of 4-(Thiophene-2-sulfonylamino)-benzoic acid + 20 µL CA Working Solution.

    • Positive Control Wells: 158 µL Assay Buffer + 2 µL of each dilution of Acetazolamide + 20 µL CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation:

    • To allow for the binding of the inhibitor to the enzyme, incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate Stock Solution to all wells.

    • Immediately place the plate in a microplate reader and begin measuring the absorbance at 405 nm in kinetic mode.[11]

    • Record measurements at regular intervals (e.g., every 30 seconds) for a total duration of 10-30 minutes.

Data Analysis and Interpretation

  • Calculate the Rate of Reaction:

    • For each well, plot the absorbance at 405 nm against time.

    • Determine the initial rate of the reaction (V₀) by calculating the slope (ΔAbs/min) of the linear portion of the curve.

  • Calculate Percent Inhibition:

    • The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(V₀_vehicle - V₀_inhibitor) / V₀_vehicle] x 100

      • Where:

        • V₀_vehicle is the initial reaction rate of the vehicle control (maximum activity).

        • V₀_inhibitor is the initial reaction rate in the presence of the inhibitor.

  • Determine the IC₅₀ Value:

    • The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Expected Results: A Representative Data Set

The following table provides a hypothetical data set for the inhibition of carbonic anhydrase by 4-(Thiophene-2-sulfonylamino)-benzoic acid.

Inhibitor Concentration (µM)Average Reaction Rate (ΔAbs/min)Percent Inhibition (%)
0 (Vehicle Control)0.0500
0.10.04510
0.50.03824
10.03040
50.01570
100.00884
500.00394

Mechanism of Carbonic Anhydrase Inhibition

Carbonic anhydrase inhibitors, particularly sulfonamides, function by coordinating to the zinc ion (Zn²⁺) in the enzyme's active site. This zinc ion is essential for the catalytic activity, as it polarizes a water molecule to generate a potent nucleophile (a zinc-bound hydroxide ion). The sulfonamide group (-SO₂NH₂) of the inhibitor displaces the zinc-bound water/hydroxide, thereby blocking the active site and preventing the substrate from binding and being converted to product.

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Catalytic Reaction (Uninhibited) cluster_inhibition Inhibition Mechanism cluster_block Result CA CA-Zn²⁺ H2O H₂O CA->H2O binds Activated_Complex [CA-Zn²⁺-OH⁻] Inhibited_Complex [CA-Zn²⁺-Inhibitor] CA->Inhibited_Complex H2O->Activated_Complex activation Inhibitor 4-(Thiophene-2-sulfonylamino) -benzoic acid (R-SO₂NH₂) CO2 CO₂ (Substrate) Activated_Complex->CO2 attacks Product HCO₃⁻ (Product) CO2->Product forms Inhibitor->CA binds to Block Catalysis Blocked Inhibited_Complex->Block leads to

Figure 2: Simplified diagram of carbonic anhydrase inhibition.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. The inclusion of a blank control corrects for any background absorbance from the reagents. The vehicle control (maximum activity) establishes the baseline enzyme activity in the absence of any inhibitor. The use of a known, potent inhibitor like Acetazolamide as a positive control serves to validate the assay's performance and provides a benchmark for comparing the potency of the test compound. Running samples in triplicate ensures the reproducibility and statistical significance of the obtained results.

References

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available from: [Link]

  • Kaur, H. et al. (2023). Carbonic Anhydrase Inhibitors. In: StatPearls [Internet]. StatPearls Publishing. Available from: [Link]

  • Wikipedia. Carbonic anhydrase inhibitor. Available from: [Link]

  • Lecturio. Carbonic Anhydrase Inhibitors. Available from: [Link]

  • Pharmacy 180. Carbonic Anhydrase Inhibitors. Available from: [Link]

  • BindingDB. Carbonic Anhydrase Inhibition Assay. Available from: [Link]

  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available from: [Link]

  • Anderson, J., et al. (1998). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 75(9), 1155. Available from: [Link]

  • BrainKart. Carbonic anhydrase inhibitors. Available from: [Link]

  • Jo, B. H., et al. (2019). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 20(17), 4193. Available from: [Link]

  • Ozensoy, O., et al. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(4), 363-368. Available from: [Link]

  • Ponticello, G. S., et al. (1987). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 30(4), 591-597. Available from: [Link]

Sources

Method

Topic: In Vitro Cytotoxicity Profiling of 4-(Thiophene-2-sulfonylamino)-benzoic acid

An Application Note and Comprehensive Protocol for Researchers Abstract The evaluation of a compound's cytotoxic potential is a foundational step in the drug discovery pipeline, providing critical insights into its thera...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for Researchers

Abstract

The evaluation of a compound's cytotoxic potential is a foundational step in the drug discovery pipeline, providing critical insights into its therapeutic window and potential toxic liabilities. This document offers a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro cytotoxicity profile for 4-(Thiophene-2-sulfonylamino)-benzoic acid, a novel sulfonamide derivative. We provide detailed, field-proven protocols for two complementary endpoint assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity. By explaining the causality behind experimental choices and integrating self-validating controls, this guide ensures the generation of reliable, high-quality data. It includes step-by-step methodologies, data analysis workflows, troubleshooting guides, and a hypothesized mechanism of action to provide a complete framework for assessing this compound.

Scientific Background and Rationale

4-(Thiophene-2-sulfonylamino)-benzoic acid belongs to the sulfonamide class of compounds. While classical sulfonamides are known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase in the folic acid synthesis pathway, novel derivatives are continuously explored for a range of other pharmacological activities, including potential anticancer effects.[1][2][] Thiophene rings, in particular, are present in numerous FDA-approved drugs and are known to contribute to diverse biological activities.[4] The cytotoxic potential of this specific molecule is largely uncharacterized, making a systematic in vitro evaluation essential.

Choosing the Right Assays: A Two-Pronged Approach

To build a trustworthy cytotoxicity profile, it is crucial to use orthogonal assays that measure different cellular health indicators. An effect on cell proliferation (cytostatic) can be distinguished from direct cell killing (cytotoxic) by employing multiple methods.[5][6]

  • MTT Assay (Metabolic Activity): This colorimetric assay is considered a gold standard for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[7][8][9] The amount of formazan produced is directly proportional to the number of viable cells. A reduction in this signal can indicate either cell death or a decrease in metabolic activity (cytostasis).

  • LDH Assay (Membrane Integrity): This assay measures cytotoxicity by quantifying the release of Lactate Dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[10][11][12] An increase in extracellular LDH is a direct marker of cell lysis and death.

By using both assays, researchers can gain a more complete picture: a compound that reduces the MTT signal without increasing LDH release may be primarily cytostatic, while a compound that affects both is likely cytotoxic.

Hypothesized Signaling Pathway and Mechanism of Action

Given its sulfonamide structure, 4-(Thiophene-2-sulfonylamino)-benzoic acid may interfere with essential metabolic pathways within mammalian cells, leading to reduced cellular energy (ATP) production and increased oxidative stress. This metabolic disruption could compromise mitochondrial function, directly impacting the reduction of MTT. Prolonged metabolic stress can trigger an intrinsic apoptotic cascade, culminating in the loss of plasma membrane integrity and the release of LDH.

Hypothesized_MoA Compound 4-(Thiophene-2-sulfonylamino) -benzoic acid Cell Target Cell Compound->Cell Enters Metabolic Metabolic Pathway Interference Cell->Metabolic Disrupts Mito Mitochondrial Dysfunction Metabolic->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MTT_Assay ↓ MTT Reduction (Decreased Viability) Mito->MTT_Assay Measured by Apoptosis Intrinsic Apoptosis Pathway Mito->Apoptosis Triggers ROS->Apoptosis Induces Membrane Loss of Membrane Integrity Apoptosis->Membrane LDH_Assay ↑ LDH Release (Increased Cytotoxicity) Membrane->LDH_Assay Measured by

Caption: Hypothesized mechanism leading to cytotoxicity.

Comprehensive Experimental Workflow

The overall process for evaluating the cytotoxicity of the test compound is outlined below. This workflow ensures a systematic approach from initial preparation to final data interpretation.

Experimental_Workflow node1 Step 1: Cell Culture Select appropriate cell line Maintain in logarithmic growth phase node3 Step 3: Cell Seeding Seed cells in 96-well plates Allow to adhere overnight node1->node3 node2 Step 2: Compound Preparation Dissolve in DMSO (stock) Prepare serial dilutions in medium node4 Step 4: Compound Treatment Expose cells to serial dilutions Incubate for 24, 48, or 72 hours node2->node4 node3->node4 node5 Step 5A: MTT Assay Add MTT reagent Incubate (2-4 hrs) Solubilize formazan Read absorbance (570 nm) node4->node5 node6 Step 5B: LDH Assay Collect supernatant Add LDH reaction mix Incubate (30 min) Add stop solution Read absorbance (490 nm) node4->node6 node7 Step 6: Data Analysis Calculate % Viability / % Cytotoxicity Plot dose-response curve Determine IC50 value node5->node7 node6->node7

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocols

PART A: Materials and Reagents
  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293, NIH/3T3) to assess selectivity.

  • Culture Media: Recommended medium for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: 4-(Thiophene-2-sulfonylamino)-benzoic acid.

  • Solvent: Dimethyl Sulfoxide (DMSO), cell culture grade.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder.

    • Phosphate-Buffered Saline (PBS), sterile, pH 7.4.

    • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol).

    • Commercially available LDH Cytotoxicity Assay Kit.

    • Trypsin-EDTA solution.

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Microplate reader capable of absorbance measurements.

    • 96-well flat-bottom cell culture plates, sterile.

    • Multichannel pipette.

PART B: Preparation of Test Compound
  • Stock Solution: Prepare a 10 mM stock solution of 4-(Thiophene-2-sulfonylamino)-benzoic acid in DMSO. Ensure complete dissolution by vortexing. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions from the stock solution using complete cell culture medium.

    • Expert Tip: The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[13][14] Always include a "vehicle control" group containing the highest concentration of DMSO used in the dilutions.

PART C: Protocol for MTT Cell Viability Assay
  • Cell Seeding:

    • Harvest cells that are in the logarithmic phase of growth using Trypsin-EDTA.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Dilute the cell suspension to the optimal seeding density (typically 5,000-15,000 cells/well, determined empirically for each cell line) in 100 µL of complete medium per well in a 96-well plate.[15]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of the prepared compound dilutions (including untreated and vehicle controls) to the respective wells. Each concentration should be tested in at least triplicate.

    • Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Assay Execution:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS. Filter sterilize and protect from light.[7]

    • At the end of the incubation period, add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[16]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.

    • Add 150 µL of MTT Solubilization Solution to each well to dissolve the purple formazan crystals.[7]

    • Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

PART D: Protocol for LDH Cytotoxicity Assay

This protocol is based on a typical commercial kit and should be run on a parallel plate set up identically to the MTT assay.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells:

    • Medium Background Control: Wells with medium only.

    • Maximum LDH Release Control: Untreated cells that will be lysed with the kit's Lysis Buffer 45 minutes before the end of the experiment.[6]

  • Sample Collection:

    • At the end of the incubation period, centrifuge the plate (if using suspension cells) or proceed directly.

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.

  • LDH Reaction:

    • Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatant.[17]

    • Incubate at room temperature for 30 minutes, protected from light.[17]

  • Data Acquisition:

    • Add 50 µL of Stop Solution (provided in the kit) to each well.

    • Gently shake the plate to mix.

    • Measure the absorbance at 490 nm within one hour. Use 680 nm as a reference wavelength.[17]

Data Analysis and Interpretation

Data_Analysis_Flow cluster_norm Raw Raw Absorbance Data (570nm for MTT, 490nm for LDH) Subtract Subtract Background (Medium-only wells) Raw->Subtract Normalize Normalize Data to Controls Subtract->Normalize Plot Plot Dose-Response Curve (% Viability vs. Log[Concentration]) Normalize->Plot IC50 Calculate IC50 Value (Non-linear regression) Plot->IC50 sub_mt_start sub_mt_end sub_mt_start->sub_mt_end MTT: % Viability = (Abs_Sample / Abs_Vehicle) * 100 sub_ldh_start sub_ldh_end sub_ldh_start->sub_ldh_end LDH: % Cytotoxicity = ((Abs_Sample - Abs_Vehicle) / (Abs_Max - Abs_Vehicle)) * 100

Caption: Logical flow for data analysis from raw reads to IC50.

Calculations:

  • MTT Assay - Percent Viability:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

  • LDH Assay - Percent Cytotoxicity:

    • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

    • Spontaneous Release is the vehicle control; Maximum Release is the lysed cell control.

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is a key measure of a drug's potency. Plot the percent viability against the log-transformed compound concentrations and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism.

Sample Data Presentation

Summarize all quantitative data into a structured table for clear comparison.

Cell LineAssay TypeIncubation TimeIC₅₀ (µM) ± SD
A549 (Lung Cancer)MTT48h25.4 ± 2.1
A549 (Lung Cancer)LDH48h31.8 ± 3.5
MCF-7 (Breast Cancer)MTT48h18.9 ± 1.7
MCF-7 (Breast Cancer)LDH48h22.5 ± 2.9
HEK293 (Normal)MTT48h> 100

(Note: Data shown is for illustrative purposes only.)

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects on the plate.[15]Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outermost wells of the 96-well plate or fill them with sterile PBS to maintain humidity.[13][15]
Low Absorbance Signal (MTT) Cell density is too low; Insufficient incubation time with MTT; Incomplete formazan solubilization.Optimize cell seeding density with a titration experiment.[13] Increase MTT incubation time (up to 4 hours). Ensure complete dissolution of formazan crystals by shaking.[15]
High Background (LDH) Serum in the medium contains LDH; Compound interferes with the assay; Microbial contamination.Use serum-free medium during the final hours of treatment if possible. Run a compound-only control to check for interference. Visually inspect plates for any signs of contamination.[13]
IC₅₀ Value Seems Inaccurate Poor curve fit; Compound precipitated at high concentrations.Ensure you have a sufficient number of data points across a wide concentration range. Check the solubility of the compound in the culture medium and visually inspect for precipitation.[13]

References

Click to expand
  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • LDH cytotoxicity assay. (2024). Protocols.io. [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). The Future of Things. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). National Center for Biotechnology Information. [Link]

  • Cytotoxicity and probable mechanism of action of sulphimidazole. (n.d.). PubMed. [Link]

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate. [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (n.d.). PLOS ONE. [Link]

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Application

Application Notes and Protocols for Cell-Based Assays of 4-(Thiophene-2-sulfonylamino)-benzoic acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell-based assays for 4-(Thiophene-2-sulfonylamino)-benzoic acid. This sulfonamide deriv...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell-based assays for 4-(Thiophene-2-sulfonylamino)-benzoic acid. This sulfonamide derivative has garnered interest for its potential as an anti-inflammatory and anti-cancer agent, with a known inhibitory activity against carbonic anhydrases (CAs).[1] This guide presents a detailed protocol for a primary functional assay to quantify the inhibition of carbonic anhydrase IX (CAIX) in a cellular context, complemented by a crucial secondary cytotoxicity assay to ensure the specificity of the observed effects. The protocols are designed to be robust and reproducible, with in-depth explanations of the scientific rationale behind key steps.

Introduction: Understanding 4-(Thiophene-2-sulfonylamino)-benzoic acid and its Target

4-(Thiophene-2-sulfonylamino)-benzoic acid is a synthetic compound belonging to the sulfonamide class of molecules.[1] Structurally, it features a thiophene ring linked to a benzoic acid moiety via a sulfonamide bridge. This chemical architecture is pivotal to its biological activity. Research has indicated its potential in oncology, stemming from its ability to inhibit carbonic anhydrases.[1]

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Tumor-associated isoforms, such as carbonic anhydrase IX (CAIX), are significantly overexpressed in many solid tumors in response to hypoxia.[2][3] CAIX plays a crucial role in maintaining the intracellular pH of cancer cells by acidifying the tumor microenvironment, which in turn promotes tumor growth, invasion, and resistance to therapy.[3][4] Therefore, inhibition of CAIX presents a promising strategy for cancer treatment.

This application note focuses on a cell-based assay strategy to evaluate the efficacy of 4-(Thiophene-2-sulfonylamino)-benzoic acid as a CAIX inhibitor. The proposed workflow involves a primary assay to measure the functional inhibition of CAIX in a relevant cancer cell line and a secondary assay to assess the compound's general cytotoxicity.

Signaling Pathway: The Role of CAIX in Tumor pH Regulation

CAIX_Pathway cluster_cell Cancer Cell (Hypoxic) cluster_extracellular Tumor Microenvironment CO2_in CO₂ H2CO3 H₂CO₃ CO2_in->H2CO3 Hydration CO2_ex CO₂ CO2_in->CO2_ex Diffusion H2O_in H₂O H2O_in->H2CO3 HCO3_in HCO₃⁻ H2CO3->HCO3_in H_in H⁺ H2CO3->H_in pHi Intracellular pH (pHi) Maintained ~7.2-7.4 HCO3_in->pHi Buffering HCO3_ex HCO₃⁻ HCO3_in->HCO3_ex Transporters H_in->pHi Acidification Proliferation Cell Proliferation & Survival pHi->Proliferation CAIX CAIX (Membrane-Bound) CO2_ex->HCO3_ex CAIX-catalyzed hydration H2O_ex H₂O H2O_ex->HCO3_ex H_ex H⁺ HCO3_ex->H_ex pHe Extracellular pH (pHe) Acidified < 7.0 H_ex->pHe Acidification Invasion Invasion & Metastasis pHe->Invasion Inhibitor 4-(Thiophene-2-sulfonylamino) -benzoic acid Inhibitor->CAIX Inhibition

Caption: Role of CAIX in pH regulation and its inhibition.

Experimental Design and Workflow

A robust evaluation of a targeted inhibitor requires a multi-pronged approach. This guide details a two-part experimental plan:

  • Primary Functional Assay: An extracellular acidification assay to directly measure the inhibition of CAIX activity by 4-(Thiophene-2-sulfonylamino)-benzoic acid in a cellular context.

  • Secondary Viability Assay: A cytotoxicity assay to determine the compound's effect on cell viability, ensuring that the results from the primary assay are not a consequence of cell death.

Experimental Workflow Overview

Workflow cluster_primary Primary Assay: CAIX Inhibition cluster_secondary Secondary Assay: Cytotoxicity start Start: Prepare Compound Stock cell_culture Cell Culture: HT-29 cells start->cell_culture hypoxia Induce Hypoxia (1% O₂) cell_culture->hypoxia plate_cells Plate Cells in 96-well plates hypoxia->plate_cells treat_cells Treat with Compound (Dose-Response) plate_cells->treat_cells probe_loading Load with pH-sensitive probe treat_cells->probe_loading viability_reagent Add Resazurin Reagent treat_cells->viability_reagent measure_pH Measure Extracellular pH (Fluorescence) probe_loading->measure_pH analyze_primary Analyze Data: Calculate IC₅₀ for CAIX Inhibition measure_pH->analyze_primary end End: Compare IC₅₀ values analyze_primary->end measure_viability Measure Viability (Fluorescence) viability_reagent->measure_viability analyze_secondary Analyze Data: Calculate IC₅₀ for Cytotoxicity measure_viability->analyze_secondary analyze_secondary->end

Caption: Overall experimental workflow for evaluating the compound.

Materials and Methods

Cell Line

The human colorectal adenocarcinoma cell line, HT-29 , is recommended for these assays. HT-29 cells are known to express high levels of CAIX, particularly under hypoxic conditions, making them a suitable model for studying CAIX inhibitors.[2][3][5][6]

Reagents and Equipment
  • 4-(Thiophene-2-sulfonylamino)-benzoic acid (purity ≥95%)

  • HT-29 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)

  • Resazurin sodium salt

  • Phosphate-Buffered Saline (PBS)

  • Hypoxia chamber or incubator (1% O₂, 5% CO₂)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Compound Preparation

Due to the generally low aqueous solubility of sulfonamides, a stock solution in DMSO is recommended.[7][8][9]

  • Prepare a 10 mM stock solution of 4-(Thiophene-2-sulfonylamino)-benzoic acid in sterile DMSO.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, prepare serial dilutions of the compound in cell culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Detailed Protocols

Primary Assay: Extracellular Acidification (CAIX Inhibition)

This assay measures the ability of 4-(Thiophene-2-sulfonylamino)-benzoic acid to inhibit the extracellular acidification mediated by CAIX in hypoxic HT-29 cells. The principle relies on the use of a pH-sensitive fluorescent probe, BCECF-AM.[10][11]

Protocol Steps:

  • Cell Seeding:

    • Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and seed the cells into 96-well black, clear-bottom plates at a density of 2 x 10⁴ cells per well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Induction of Hypoxia and Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing the desired concentrations of 4-(Thiophene-2-sulfonylamino)-benzoic acid (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO) and a positive control (a known CAIX inhibitor, if available).

    • Place the plate in a hypoxia chamber or incubator at 37°C, 1% O₂, 5% CO₂ for 24 hours to induce CAIX expression and allow for compound activity.

  • Probe Loading and Measurement:

    • Prepare a loading buffer containing 5 µM BCECF-AM in serum-free DMEM.

    • Carefully remove the medium from the wells and wash once with PBS.

    • Add 100 µL of the BCECF-AM loading buffer to each well.

    • Incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove excess probe.

    • Add 100 µL of pre-warmed, low-buffering capacity medium (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to each well.

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Secondary Assay: Cell Viability (Resazurin Assay)

This assay determines the cytotoxicity of 4-(Thiophene-2-sulfonylamino)-benzoic acid. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin.[1][12][13][14][15]

Protocol Steps:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the primary assay protocol, seeding and treating the cells in a separate 96-well plate. It is crucial to run this assay in parallel under the same hypoxic conditions to ensure a direct comparison.

  • Resazurin Addition and Incubation:

    • After the 24-hour incubation with the compound under hypoxia, add 20 µL of a 0.15 mg/mL resazurin solution to each well.[1]

    • Return the plate to the incubator for 2-4 hours. The incubation time may need to be optimized for your specific experimental conditions.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at 560 nm and emission at 590 nm.[1][12][13]

Data Analysis and Interpretation

Extracellular Acidification Assay
  • Data Normalization: Subtract the average fluorescence of the blank wells (medium only) from all other readings.

  • Calculation of % Inhibition:

    • The fluorescence of BCECF is quenched at lower pH. Therefore, higher fluorescence indicates less acidification and thus, higher CAIX inhibition.

    • Calculate the percentage of CAIX inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a control with a saturating concentration of a potent CAIX inhibitor (100% inhibition), if available. If a positive control is not used, express the data as a percentage of the vehicle control's fluorescence.

  • IC₅₀ Determination: Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of CAIX activity).

Cell Viability Assay
  • Data Normalization: Subtract the average fluorescence of the blank wells (medium with resazurin but no cells) from all other readings.

  • Calculation of % Viability:

    • Express the fluorescence of the treated wells as a percentage of the vehicle control wells (100% viability).

  • IC₅₀ Determination: Plot the % viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for cytotoxicity.

Data Presentation
AssayParameter4-(Thiophene-2-sulfonylamino)-benzoic acid
Primary Assay IC₅₀ for CAIX InhibitionInsert Value
Secondary Assay IC₅₀ for CytotoxicityInsert Value

A selective CAIX inhibitor should have a significantly lower IC₅₀ value for CAIX inhibition compared to its IC₅₀ for cytotoxicity. A large therapeutic window (ratio of cytotoxic IC₅₀ to inhibitory IC₅₀) is desirable.

Trustworthiness and Self-Validation

  • Vehicle Control: Always include a DMSO vehicle control to account for any effects of the solvent on the cells.

  • Positive Control: If possible, include a known CAIX inhibitor (e.g., acetazolamide, though it is not highly specific) to validate the assay's ability to detect inhibition.

  • Dose-Response Curves: Always generate full dose-response curves to accurately determine IC₅₀ values.

  • Parallel Assays: Run the primary and secondary assays in parallel under identical conditions to ensure the validity of the comparison.

Conclusion

The protocols outlined in this application note provide a robust framework for the cell-based evaluation of 4-(Thiophene-2-sulfonylamino)-benzoic acid as a carbonic anhydrase IX inhibitor. By combining a functional assay for target engagement with a cytotoxicity counterscreen, researchers can obtain reliable and specific data on the compound's cellular activity. This information is critical for advancing our understanding of this compound's therapeutic potential and for guiding further drug development efforts.

References

  • Creative Bioarray. Resazurin Assay Protocol. [Link]

  • Labbox. Resazurin Cell Viability Assay. [Link]

  • Tip Biosystems. (2017, March). Measuring Cell-Viability by Resazurin (AlamarBlue®) Assay using Photopette® Cell. [Link]

  • PubMed. Measurement of carbonic anhydrase activity using a sensitive fluorometric assay. [Link]

  • ResearchGate. Carbonic anhydrase IX (CAIX) expression in HT29, KM20L2 and HCT116 cells. [Link]

  • NIH. (2023, February 27). Expression Dynamics of CA IX Epitope in Cancer Cells under Intermittent Hypoxia Correlates with Extracellular pH Drop and Cell Killing by Ureido-Sulfonamide CA IX Inhibitors. [Link]

  • Journal of Nuclear Medicine. Near-infrared fluorescence immuno-imaging of hypoxia-induced carbonic anhydrase IX expression in HT-29 tumors growing in mice. [Link]

  • NIH. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. [Link]

  • ResearchGate. Carbonic anhydrase IX (CAIX) expression in HT29, KM20L2 and HCT116 cells after 24-h treatment with 100 mM S4 under normoxic and hypoxic conditions. [Link]

  • Frontiers. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • PLOS One. Molecular Targeting of Carbonic Anhydrase IX in Mice with Hypoxic HT29 Colorectal Tumor Xenografts. [Link]

  • ResearchGate. Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. [Link]

  • MDPI. (2021, July 6). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. [Link]

  • ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]

  • ACS Publications. (2023, September 25). Imaging of Carbonic Anhydrase Level in Epilepsy with an Environment-Sensitive Fluorescent Probe. [Link]

  • PLOS One. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. [Link]

  • MDPI. (2021, July 6). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]

  • NIH. Assessment of carbonic anhydrase IX expression and extracellular pH in B-cell lymphoma cell line models. [Link]

  • NIH. (2018, November 19). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. [Link]

  • PubMed. Carbonic anhydrase IX is a pH-stat that sets an acidic tumour extracellular pH in vivo. [Link]

  • ResearchGate. The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. [Link]

  • Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. [Link]

  • PubMed. pH-induced solubility transition of sulfonamide-based polymers. [Link]

  • MDPI. Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. [Link]

  • NIH. relA Inactivation Converts Sulfonamides Into Bactericidal Compounds. [Link]

  • MDPI. Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. [Link]

Sources

Method

Application Notes and Protocols for the Solubilization of 4-(Thiophene-2-sulfonylamino)-benzoic Acid

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 4-(Thiophene-2-sulfonylamino)-benzoic acid (CAS 82068-35-7) for variou...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 4-(Thiophene-2-sulfonylamino)-benzoic acid (CAS 82068-35-7) for various experimental applications. This document synthesizes physicochemical principles with practical laboratory procedures to ensure reliable and reproducible results.

Introduction to 4-(Thiophene-2-sulfonylamino)-benzoic acid

4-(Thiophene-2-sulfonylamino)-benzoic acid is a sulfonamide derivative containing a thiophene ring, a sulfonylamino linker, and a benzoic acid moiety.[1][2] Its molecular structure confers specific chemical properties that are crucial to understand for its application in experimental settings. This compound and its analogs have been investigated for a range of biological activities, including enzyme inhibition, making them valuable tools in biochemical and pharmacological research.[2]

A key challenge in working with this compound is its predicted poor aqueous solubility, a common characteristic of small molecules with aromatic and sulfonamide groups. Proper solubilization is therefore a critical first step to ensure accurate and meaningful results in any downstream application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(Thiophene-2-sulfonylamino)-benzoic acid is fundamental to developing an effective dissolution protocol.

PropertyValueSource
Molecular Formula C₁₁H₉NO₄S₂[3]
Molecular Weight 283.32 g/mol [3]
Predicted pKa 4.08 ± 0.10[3]
Appearance Solid (form may vary)N/A

The predicted pKa of approximately 4.08 suggests that the carboxylic acid moiety will be deprotonated at physiological pH (around 7.4), which may slightly enhance its solubility in neutral or alkaline aqueous solutions compared to acidic conditions.[4] However, the overall hydrophobicity of the molecule still necessitates the use of organic solvents or other solubilization techniques for achieving concentrations relevant for most in vitro and in vivo studies.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5]

  • Respiratory Protection: For handling larger quantities or if dust is generated, use a NIOSH-approved respirator.[5]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[5]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid generating dust.[5]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[6]

Protocol for the Preparation of Stock Solutions

Due to its poor aqueous solubility, a stock solution of 4-(Thiophene-2-sulfonylamino)-benzoic acid should be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this class of compounds due to its strong solubilizing power.

Materials
  • 4-(Thiophene-2-sulfonylamino)-benzoic acid powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Step-by-Step Protocol
  • Weighing the Compound: Accurately weigh the desired amount of 4-(Thiophene-2-sulfonylamino)-benzoic acid powder using a calibrated analytical balance. Perform this step in a fume hood to avoid inhalation of any fine particles.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound to achieve the desired stock concentration. For initial trials, a concentration of 10 mM is recommended.

  • Dissolution:

    • Cap the vial securely and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but care should be taken to avoid degradation.

  • Sterilization (Optional): If the stock solution is intended for cell-based assays, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Based on general stability data for sulfonamides, solutions in DMSO should be stable for several months when stored properly.

Solvent Selection and Optimization

The choice of solvent is critical and depends on the specific experimental requirements, such as the final concentration needed and the tolerance of the assay system to the solvent.

Recommended Solvents
  • Dimethyl Sulfoxide (DMSO): The most common and effective solvent for preparing high-concentration stock solutions of poorly soluble compounds.

  • Ethanol (EtOH) or Methanol (MeOH): Can be used as alternative solvents, although the solubility of 4-(Thiophene-2-sulfonylamino)-benzoic acid in these alcohols may be lower than in DMSO.[7]

  • Aqueous Buffers with pH Adjustment: For some applications, it may be possible to dissolve the compound directly in an aqueous buffer. Given the pKa of ~4.08, using a buffer with a pH of 7.0 or higher will deprotonate the carboxylic acid, which may increase solubility. However, achieving high concentrations in purely aqueous solutions is unlikely.

A Decision-Making Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting the appropriate solvent and preparing a working solution.

SolventSelection start Start: Need to dissolve 4-(Thiophene-2-sulfonylamino)-benzoic acid stock_prep Prepare High Concentration Stock Solution (e.g., 10-50 mM) start->stock_prep dmso Use DMSO as the primary solvent stock_prep->dmso check_solubility Check for complete dissolution dmso->check_solubility sonicate_warm Vortex, Sonicate, and/or Warm Gently check_solubility->sonicate_warm No working_sol Prepare Working Solution by diluting stock solution check_solubility->working_sol Yes sonicate_warm->check_solubility final_conc Ensure final solvent concentration is compatible with the assay working_sol->final_conc proceed Proceed with experiment final_conc->proceed Yes adjust_protocol Adjust stock concentration or final dilution final_conc->adjust_protocol No adjust_protocol->working_sol

Caption: A workflow for preparing solutions of 4-(Thiophene-2-sulfonylamino)-benzoic acid.

Considerations for Experimental Applications

  • Final Solvent Concentration: When diluting the stock solution into your experimental medium (e.g., cell culture media, buffer), ensure that the final concentration of the organic solvent is low enough to not affect the biological system. Typically, DMSO concentrations are kept below 0.5% (v/v) in cell-based assays.

  • pH of the Final Solution: The addition of a compound with an acidic proton may slightly alter the pH of a weakly buffered final solution. It is good practice to verify the pH of the final experimental medium after the addition of the compound.

  • Precipitation: After diluting the stock solution into an aqueous medium, visually inspect for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of the compound or explore the use of co-solvents or other formulation strategies.[8]

Troubleshooting

ProblemPossible CauseSolution
Compound does not dissolve in DMSO Insufficient solvent volume or low temperature.Increase the solvent volume to lower the concentration. Apply gentle warming (37°C) and sonication.
Precipitation upon dilution in aqueous buffer The compound's solubility limit in the aqueous buffer is exceeded.Lower the final concentration of the compound. Increase the percentage of co-solvent in the final solution if the assay allows.
Inconsistent experimental results Incomplete dissolution of the compound or degradation of the stock solution.Ensure complete dissolution before use. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

References

  • Diness, F., Bjerrum, N. J., Begtrup, M., et al. (2007). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • NUCLEUS information resources. (2010). SOP Sulfonamides in tissue. [Link]

  • Google Patents. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). Lib 4653 multiclass veterinary drug residue methody for aquaculture products. [Link]

  • Wiley Online Library. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. [Link]

  • ResearchGate. (2012). Hydrolysis of sulphonamides in aqueous solutions. [Link]

  • National Institutes of Health. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]

  • Zhang, et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.
  • ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. [Link]

  • National Institutes of Health. (n.d.). Thiophene. [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]

Sources

Application

analytical methods for 4-(Thiophene-2-sulfonylamino)-benzoic acid quantification

An Application Guide to the Analytical Quantification of 4-(Thiophene-2-sulfonylamino)-benzoic acid Authored by: A Senior Application Scientist Introduction 4-(Thiophene-2-sulfonylamino)-benzoic acid is a sulfonamide der...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Quantification of 4-(Thiophene-2-sulfonylamino)-benzoic acid

Authored by: A Senior Application Scientist

Introduction

4-(Thiophene-2-sulfonylamino)-benzoic acid is a sulfonamide derivative that incorporates both a thiophene ring and a benzoic acid moiety.[1] With a molecular formula of C₁₁H₉NO₄S₂ and a molecular weight of 283.32 g/mol , this compound holds potential as an intermediate in pharmaceutical development and as a chemical probe in biochemical research, particularly in studies related to cancer and inflammatory diseases.[1]

The precise and accurate quantification of this molecule is a cornerstone of its journey from laboratory synthesis to potential clinical application. Whether for purity assessment, stability testing, pharmacokinetic analysis, or quality control in manufacturing, robust analytical methods are indispensable.[2][3] This guide provides a detailed exploration of three primary analytical techniques for the quantification of 4-(Thiophene-2-sulfonylamino)-benzoic acid, designed for researchers, scientists, and drug development professionals.

We will delve into the principles and step-by-step protocols for:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The workhorse method for routine, accurate quantification.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity and high-specificity analysis, especially in complex biological matrices.

  • UV-Visible Spectrophotometry: A simple, rapid method suitable for preliminary screening and quantification in simple matrices.

Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, ensuring that the procedures are not just followed, but understood. This document is structured to serve as a practical, field-proven guide to establishing self-validating and reliable analytical systems.[4]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development. Key identifiers for 4-(Thiophene-2-sulfonylamino)-benzoic acid are summarized below.

PropertyValueReference
IUPAC Name 4-(thiophen-2-ylsulfonylamino)benzoic acid[1]
CAS Number 82068-35-7[1][5]
Molecular Formula C₁₁H₉NO₄S₂[6]
Molecular Weight 283.32 g/mol [1][5]
Canonical SMILES C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O[1][6]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the premier technique for the quantification of pharmaceutical compounds due to its high resolving power, reproducibility, and accuracy.[7][8] The method described here utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Causality of Experimental Choices
  • Reversed-Phase C18 Column: A C18 (octadecylsilyl) stationary phase is chosen for its strong hydrophobic retention of aromatic compounds like our analyte, providing excellent separation from more polar impurities.[7]

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group on the analyte.[7] This ensures a single, un-ionized form of the molecule, leading to sharp, symmetrical peaks and consistent retention times.

  • UV Detection: The presence of aromatic rings (thiophene and benzene) in the molecule results in strong ultraviolet absorbance, allowing for sensitive detection with a standard UV-Vis or Photodiode Array (PDA) detector.[9] A wavelength of 254 nm is a common starting point for aromatic compounds and is likely to provide a strong signal.[10]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or PDA detector.

  • Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[11]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • High-purity water (e.g., Milli-Q).

  • Phosphoric acid or Formic acid (analytical grade).

  • 4-(Thiophene-2-sulfonylamino)-benzoic acid reference standard.

2. Reagent Preparation

  • Mobile Phase A: High-purity water with 0.1% v/v phosphoric acid.

  • Mobile Phase B: Acetonitrile with 0.1% v/v phosphoric acid.

  • Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) is a suitable starting point.

3. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of diluent.

  • Working Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

  • Accurately weigh the sample and dissolve it in the diluent to achieve an expected concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.

5. HPLC Operating Conditions

ParameterRecommended Setting
Column C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-15 min: 30% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 30% B; 18-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

6. Calibration and Quantification

  • Inject the working standards in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis. The correlation coefficient (R²) should be >0.999 for good linearity.[12]

  • Inject the prepared samples and use the regression equation to calculate the concentration of the analyte.

Method Validation Parameters

The reliability of any analytical method must be confirmed through validation, which demonstrates its suitability for the intended purpose.[3][13]

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Specificity Peak purity analysis; no interference at the analyte's retention time
Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (Stock & Working Solutions) injection Inject Standards & Samples std_prep->injection sample_prep Sample Preparation (Dissolution & Filtration) sample_prep->injection mobile_phase Mobile Phase Preparation (A: Aq. Acid, B: ACN + Acid) hplc_system HPLC System Setup (Column, Gradient, Flow Rate) mobile_phase->hplc_system hplc_system->injection detection UV Detection at 254 nm injection->detection calibration Generate Calibration Curve (Peak Area vs. Concentration) detection->calibration quantification Calculate Sample Concentration calibration->quantification report Final Report & Validation quantification->report

Caption: General workflow for HPLC-UV analysis of 4-(Thiophene-2-sulfonylamino)-benzoic acid.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring ultra-high sensitivity and specificity, such as determining low-level impurities or quantifying the analyte in biological fluids (e.g., plasma), LC-MS/MS is the method of choice.[14]

Causality of Experimental Choices
  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like our analyte, generating an abundant protonated molecular ion ([M+H]⁺) with minimal fragmentation in the source.[15]

  • Multiple Reaction Monitoring (MRM): This is the key to the high selectivity of tandem mass spectrometry. The first quadrupole (Q1) is set to isolate the parent ion (the [M+H]⁺ of our analyte). This isolated ion is then fragmented in the collision cell (q2), and the second quadrupole (Q3) is set to detect only a specific, characteristic fragment ion.[14] This two-stage filtering process virtually eliminates matrix interference. For our analyte (MW 283.32), the parent ion will be m/z 284.0. A likely fragmentation would involve the loss of the thiophene sulfonyl group.

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source.

  • Chromatographic setup as described in the HPLC-UV method. The use of formic acid is preferred over phosphoric acid, as it is volatile and compatible with mass spectrometry.

2. Reagent Preparation

  • Mobile Phase A: High-purity water with 0.1% v/v formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% v/v formic acid.

  • Diluent: 50:50 Acetonitrile:Water.

3. Standard and Sample Preparation

  • Follow the same procedure as for HPLC-UV, but prepare standards at much lower concentrations (e.g., in the ng/mL range) to match the sensitivity of the instrument.

  • For biological samples, a protein precipitation or solid-phase extraction (SPE) step is required to clean the sample before injection.[16]

4. LC-MS/MS Operating Conditions

ParameterRecommended Setting
LC Conditions Similar to HPLC-UV method (using formic acid)
Ionization Mode ESI Positive
Capillary Voltage ~3500 V
Source Temp. ~350 °C
MRM Transition 1 (Quantifier) Q1: 284.0 m/z → Q3: [Propose a fragment, e.g., 140.1 m/z (benzoic acid moiety)]
MRM Transition 2 (Qualifier) Q1: 284.0 m/z → Q3: [Propose a second fragment for identity confirmation]
Collision Energy To be optimized empirically for each transition

5. Data Analysis

  • Quantification is based on the peak area of the quantifier MRM transition.

  • The qualifier transition is used to confirm the identity of the analyte by ensuring a consistent ion ratio between the two transitions.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_prep Sample Extraction (e.g., SPE or Protein Precipitation) lc_separation LC Separation (Reversed-Phase) sample_prep->lc_separation std_prep Prepare Standards (ng/mL range) std_prep->lc_separation ionization ESI Source (Generate [M+H]⁺ at m/z 284.0) lc_separation->ionization q1_filter Q1: Isolate Parent Ion (m/z 284.0) ionization->q1_filter q2_fragment q2: Collision-Induced Dissociation (Fragmentation) q1_filter->q2_fragment q3_filter Q3: Isolate Fragment Ion q2_fragment->q3_filter detector Detector q3_filter->detector quantification Quantify using MRM (Peak Area vs. Concentration) detector->quantification confirmation Confirm Identity (Qualifier Ion Ratio) detector->confirmation

Caption: Workflow for high-sensitivity LC-MS/MS analysis using Multiple Reaction Monitoring.

Method 3: UV-Visible Spectrophotometry (Colorimetric Method)

This method offers a simple and cost-effective alternative for quantifying sulfonamides, especially when chromatographic equipment is unavailable. It relies on a chemical derivatization reaction to produce a colored compound, which is then measured.[17]

Principle: Diazotization and Azo Coupling

This classic method, often called the Bratton-Marshall reaction, is widely used for sulfonamides containing a primary aromatic amine.[17] Although 4-(Thiophene-2-sulfonylamino)-benzoic acid has a secondary sulfonylamino group, this protocol can be adapted or serve as a basis for other colorimetric assays. The general principle involves:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (formed in situ from sodium nitrite and HCl) to form a diazonium salt.

  • Azo Coupling: The diazonium salt is then coupled with a suitable aromatic compound, such as N-(1-Naphthyl)ethylenediamine (NED), to form a highly colored azo dye.[17][18]

  • Spectrophotometry: The absorbance of the resulting colored solution is measured at its wavelength of maximum absorbance (λmax), which is directly proportional to the concentration of the sulfonamide.[18]

Experimental Protocol

1. Instrumentation and Materials

  • UV-Visible Spectrophotometer.

  • Volumetric flasks and pipettes.

  • Sodium nitrite (NaNO₂).

  • Hydrochloric acid (HCl).

  • Ammonium sulfamate.

  • N-(1-Naphthyl)ethylenediamine dihydrochloride (NED).

  • Analyte reference standard.

2. Reagent Preparation

  • 0.1% w/v Sodium Nitrite: Dissolve 0.1 g of NaNO₂ in 100 mL of high-purity water.

  • 1 M Hydrochloric Acid.

  • 0.5% w/v Ammonium Sulfamate: Dissolve 0.5 g in 100 mL of water.

  • 0.1% w/v NED: Dissolve 0.1 g of NED in 100 mL of water. Store in a dark bottle.

3. Standard & Sample Procedure

  • Pipette aliquots of the standard or sample solution into a series of volumetric flasks.

  • Add 1 mL of 1 M HCl and 1 mL of 0.1% sodium nitrite solution. Mix and let stand for 3 minutes.

  • Add 1 mL of 0.5% ammonium sulfamate solution to quench the excess nitrous acid. Mix and let stand for 2 minutes.

  • Add 1 mL of 0.1% NED solution. Mix and dilute to the final volume with water.

  • Allow 15 minutes for color development.

  • Measure the absorbance at the λmax (typically around 500-550 nm, to be determined experimentally) against a reagent blank.[18]

4. Limitations

  • Specificity: This method is not specific and will react with other compounds containing a primary aromatic amine group. It is unsuitable for analyzing samples with potentially interfering substances.[19]

  • Sensitivity: While more sensitive than direct UV measurement, it is significantly less sensitive than LC-MS/MS.

Workflow Diagram: UV-Vis Spectrophotometry

UVVis_Workflow cluster_reaction Derivatization Reaction cluster_measurement Measurement step1 Sample/Standard Aliquot + HCl + NaNO₂ step2 Wait 3 min (Diazotization) step1->step2 step3 Add Ammonium Sulfamate (Quench excess Nitrite) step2->step3 step4 Wait 2 min step3->step4 step5 Add NED Reagent (Azo Coupling) step4->step5 step6 Wait 15 min (Color Development) step5->step6 spectro Measure Absorbance at λmax step6->spectro calibration Plot Absorbance vs. Concentration spectro->calibration quantification Calculate Sample Concentration calibration->quantification

Caption: Step-by-step workflow for the colorimetric quantification of sulfonamides.

Conclusion and Method Selection

The choice of an analytical method for the quantification of 4-(Thiophene-2-sulfonylamino)-benzoic acid is dictated by the specific requirements of the analysis.

  • For routine quality control, purity assessment, and formulation analysis where analyte concentrations are relatively high and the matrix is simple, the HPLC-UV method offers the best balance of accuracy, precision, and cost-effectiveness.

  • When trace-level quantification is necessary, such as in bioanalytical studies (pharmacokinetics) or for the detection of genotoxic impurities, the superior sensitivity and specificity of the LC-MS/MS method are required.

  • The UV-Visible Spectrophotometric method serves as a rapid, low-cost screening tool for simple formulations, but its lack of specificity must be considered.

All methods described must be properly validated according to relevant regulatory guidelines (e.g., ICH) to ensure the generation of reliable, consistent, and trustworthy data.[2][20]

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Google Cloud.
  • ChemicalBook. (n.d.). 4-(thiophene-2-sulfonylamino)-benzoic acid. ChemicalBook.
  • SciTePress. (n.d.).
  • Emery Pharma. (2023).
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • PubMed. (n.d.).
  • Journal of Pharmaceutical Sciences and Research. (n.d.). Analytical method validation: A brief review.
  • Smolecule. (2023). 4-(Thiophene-2-sulfonylamino)-benzoic acid. Smolecule.
  • International Journal of Pharmaceutical Sciences and Research. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. IJPSR.
  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent.
  • Asian Journal of Pharmaceutical and Clinical Research. (2020).
  • PubMed. (2017). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry. PubMed.
  • PubChem. (n.d.). 4-(thiophene-2-sulfonamido)benzoic acid. PubChem.
  • PubMed. (2007).
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Sulfanilamide. SIELC Technologies.
  • BenchChem. (n.d.).
  • MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (n.d.).
  • PubMed. (n.d.).
  • Scientific Research Publishing. (n.d.).
  • BenchChem. (n.d.). Comparative Guide to Analytical Methods for the Quantification of 2-((2-Aminophenyl)thio)benzoic acid. BenchChem.

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Method

experimental use of 4-(Thiophene-2-sulfonylamino)-benzoic acid in cancer cell lines

An In-Depth Guide to the Preclinical Evaluation of 4-(Thiophene-2-sulfonylamino)-benzoic acid in Oncology Research Senior Application Scientist's Foreword The intersection of heterocyclic chemistry and oncology has yield...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical Evaluation of 4-(Thiophene-2-sulfonylamino)-benzoic acid in Oncology Research

Senior Application Scientist's Foreword

The intersection of heterocyclic chemistry and oncology has yielded numerous therapeutic breakthroughs. Compounds bearing thiophene and sulfonamide moieties are of particular interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties[1]. This document provides a comprehensive guide for the preclinical investigation of 4-(Thiophene-2-sulfonylamino)-benzoic acid , a molecule combining these key pharmacophores.

This guide is structured not as a rigid template, but as a logical, decision-driven framework. It is designed for researchers, scientists, and drug development professionals to systematically evaluate the compound's efficacy and elucidate its mechanism of action in cancer cell lines. We will move from broad, foundational assessments of cytotoxicity to nuanced, pathway-specific investigations, explaining the scientific rationale behind each experimental choice. Our objective is to empower researchers to generate robust, reproducible, and insightful data.

Compound Profile and Rationale for Investigation

Chemical Structure: 4-(Thiophene-2-sulfonylamino)-benzoic acid (henceforth referred to as TSBA) is a sulfonamide derivative with the molecular formula C₁₁H₉NO₄S₂[2][3][4]. Its structure is characterized by three key components:

  • A thiophene ring , a sulfur-containing heterocycle known to be a core component of various anticancer agents[1].

  • A sulfonamide linker (-SO₂NH-) , a critical functional group in a wide array of therapeutic drugs.

  • A benzoic acid moiety , which can influence the compound's solubility, cell permeability, and interaction with biological targets[5].

Scientific Rationale: The convergence of these structural motifs provides a strong basis for investigating TSBA's anticancer potential. Thiophene derivatives have been shown to induce apoptosis, inhibit key enzymes like kinases and topoisomerases, and interfere with microtubule assembly[1][6]. Similarly, sulfonamides are known enzyme inhibitors, with some targeting carbonic anhydrases, which are often upregulated in cancer[2]. Therefore, it is hypothesized that TSBA may exert anticancer effects through one or more of these mechanisms.

A Strategic Workflow for Preclinical Evaluation

A thorough investigation requires a multi-faceted approach. The following workflow is designed to systematically characterize the biological effects of TSBA on cancer cells. Each step builds upon the previous one, creating a comprehensive profile of the compound's activity.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Molecular Target Validation A Determine IC50 (MTT Assay) B Select Sensitive Cell Line(s) & Dose Range A->B Identifies potency C Apoptosis Assay (Annexin V / PI) B->C Is cell death apoptotic? D Cell Cycle Analysis (PI Staining) B->D Does it halt proliferation? E Western Blot Analysis (Apoptotic & Cell Cycle Markers) C->E Confirm protein-level changes D->E Confirm protein-level changes

Caption: A logical workflow for investigating TSBA's anticancer properties.

Phase 1: Foundational Screening - Cell Viability and IC50 Determination

Causality: Before investigating how a compound works, we must first determine if it works and at what concentration. The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the compound's potency. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals, providing a measurable signal.

Protocol 3.1: MTT Assay for Cell Viability

Objective: To determine the IC50 of TSBA in one or more cancer cell lines.

Materials:

  • Selected cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • TSBA stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology (Adherent Cells):

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of TSBA in serum-free medium. A common starting range is 0.1, 1, 5, 10, 25, 50, 100 µM.

  • Aspirate the medium from the wells and add 100 µL of the respective TSBA dilutions. Include "vehicle control" wells treated with the highest concentration of DMSO used (e.g., 0.1%) and "untreated control" wells with medium only.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Aspirate the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.

  • Data Analysis: Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. Plot the viability percentage against the logarithm of TSBA concentration and use non-linear regression to determine the IC50 value.

Data Presentation:

TSBA Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
0 (Vehicle)1.2540.08100.0%
11.1980.0795.5%
51.0520.0683.9%
100.8770.0569.9%
250.6110.0448.7%
500.3450.0327.5%
1000.1500.0212.0%

Phase 2: Elucidating the Mechanism of Action

Once the IC50 is established, the next logical step is to understand how TSBA inhibits cell growth. The two most common anticancer mechanisms are the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Causality: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS in the presence of calcium[7]. By conjugating Annexin V to a fluorophore (like FITC), we can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost, allowing for their differentiation.

Caption: Principle of differentiating cell states with Annexin V and PI.

Protocol 4.1.1: Flow Cytometry for Apoptosis

Objective: To quantify the percentage of cells undergoing apoptosis after TSBA treatment.

Materials:

  • Cells treated with TSBA (e.g., at IC50 and 2x IC50 concentrations for 24-48h)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Preparation: Culture and treat cells with TSBA as determined previously. Include a vehicle-treated control.

  • Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using trypsin or a cell scraper. Combine all cells from each treatment condition.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold 1X PBS[7].

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension[7].

  • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both stains (bottom-left quadrant). Early apoptotic cells will be Annexin V positive and PI negative (bottom-right). Late apoptotic/necrotic cells will be positive for both (top-right).

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Causality: Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M)[8][9]. This prevents cancer cells from replicating. PI is a fluorescent dye that binds stoichiometrically to double-stranded DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. This allows a flow cytometer to distinguish between cells in different phases of the cycle: G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA)[10].

Protocol 4.2.1: Flow Cytometry for Cell Cycle

Objective: To determine if TSBA induces cell cycle arrest and at which phase.

Materials:

  • Cells treated with TSBA (e.g., at IC50 concentration for 24h)

  • Cold 70% ethanol

  • Cold 1X PBS

  • PI Staining Solution (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[10]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Harvest: Treat and harvest approximately 1 x 10⁶ cells per condition.

  • Fixation: Centrifuge cells, discard supernatant, and wash once with cold PBS. Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Ethanol fixation is preferred for preserving DNA integrity.

  • Incubate on ice or at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with cold PBS.

  • Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is critical to degrade RNA, which PI can also bind to, ensuring DNA-specific staining[10].

  • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale for the DNA fluorescence channel[10]. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.

Phase 3: Molecular Target Validation by Western Blotting

Causality: After identifying a phenotype (e.g., apoptosis or G2/M arrest), the final step is to investigate the underlying molecular changes. Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture like a cell lysate[11]. This allows us to confirm, for example, that apoptosis is occurring via the activation of key executioner proteins like caspases, or that cell cycle arrest is associated with changes in cyclins or cyclin-dependent kinases (CDKs).

Protocol 5.1: Western Blotting for Key Signaling Proteins

Objective: To measure changes in the expression levels of proteins related to apoptosis and the cell cycle following TSBA treatment.

Materials:

  • Cells treated with TSBA

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • Nitrocellulose or PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Cyclin B1, anti-CDK1, anti-p53, and anti-Actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL reagent)

  • Imaging system

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with TSBA for the desired time. Wash cells with ice-cold PBS and lyse by adding 1X SDS sample buffer or RIPA buffer[12]. Scrape the cells and collect the lysate.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size[11].

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting[13].

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[13].

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation[12][14].

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[13].

  • Detection: Wash the membrane again as in step 7. Incubate with ECL reagent for 1-5 minutes and capture the chemiluminescent signal using an imaging system[14]. Analyze band intensities relative to the loading control.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Telford, W. G. (2017). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • Abayev, E. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Protocols.io. Retrieved from [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare. Retrieved from [Link]

  • UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. University of Wisconsin-Madison. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • Cell Signaling Technology. (2013). Western Blotting Protocol. YouTube. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. NIH. Retrieved from [Link]

  • Roy, A., et al. (2013). Induction of apoptosis by 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl) benzoic acid in breast cancer cells via upregulation of PTEN. PubMed. Retrieved from [Link]

  • Shah, P., & Verma, P. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. PubMed. Retrieved from [Link]

  • Shah, P., & Verma, P. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. PMC. Retrieved from [Link]

  • Shah, P., & Verma, P. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. ResearchGate. Retrieved from [Link]

  • Romagnoli, R., et al. (2021). Synthesis of 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes as a new class of potent apoptosis-inducing agents. Unife. Retrieved from [Link]

  • Mishra, R., et al. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. Retrieved from [Link]

  • Gonzalez, C. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PMC. Retrieved from [Link]

  • Haiba, M. E., et al. (2021). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 4-(thiophene-2-sulfonamido)benzoic acid. PubChem. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis and Characterization of Two New Thiophene Acetyl Salicylic Acid Esters and Their Ortho- And Para-Effect on Anticancer Activity. PubMed. Retrieved from [Link]

  • Pharmacognosy Magazine. (n.d.). cell cycle arrest. Pharmacognosy Magazine. Retrieved from [Link]

  • Kumar, N., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Retrieved from [Link]

  • de Oliveira, A. B., et al. (2013). Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells. PubMed. Retrieved from [Link]

  • Cai, G., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2021). Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. Frontiers in Pharmacology. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Utilizing 4-(Thiophene-2-sulfonylamino)-benzoic acid for In-Depth Enzyme Kinetic Studies

Audience: Researchers, scientists, and drug development professionals in the fields of biochemistry, pharmacology, and medicinal chemistry. Abstract: This document provides a comprehensive guide for the characterization...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of biochemistry, pharmacology, and medicinal chemistry.

Abstract: This document provides a comprehensive guide for the characterization of enzyme inhibitors using 4-(Thiophene-2-sulfonylamino)-benzoic acid, with a primary focus on its well-established role as a potent inhibitor of carbonic anhydrases (CAs). The protocols detailed herein are designed to enable the determination of key inhibitory constants (IC₅₀ and Kᵢ) and to elucidate the mechanism of inhibition through robust kinetic analysis. This guide emphasizes the theoretical underpinnings of the experimental design and data interpretation, ensuring a thorough understanding of the entire workflow from reagent preparation to final analysis.

Introduction: The Significance of 4-(Thiophene-2-sulfonylamino)-benzoic acid in Enzyme Kinetics

4-(Thiophene-2-sulfonylamino)-benzoic acid belongs to the sulfonamide class of compounds, which are renowned for their potent and specific inhibition of carbonic anhydrases.[1][2][3] Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Their involvement in a multitude of physiological and pathological processes, including pH homeostasis, CO₂ transport, bone resorption, and tumorigenesis, renders them attractive targets for therapeutic intervention.

The structural features of 4-(Thiophene-2-sulfonylamino)-benzoic acid, particularly the sulfonamide moiety, allow it to coordinate with the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition. Understanding the kinetics of this inhibition is paramount for the development of novel therapeutics targeting these enzymes. This application note will guide researchers through the necessary steps to thoroughly characterize the inhibitory properties of this compound.

Scientific Principles: Unraveling the Mechanism of Inhibition

The study of enzyme kinetics in the presence of an inhibitor provides invaluable insights into the inhibitor's mechanism of action. By systematically varying the concentrations of both the substrate and the inhibitor, we can determine how the inhibitor affects the enzyme's catalytic efficiency. The primary methods for this characterization are the determination of the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), along with the elucidation of the inhibition model (e.g., competitive, non-competitive, or uncompetitive).

2.1. Determination of IC₅₀: The IC₅₀ value represents the concentration of an inhibitor that is required to reduce the rate of an enzymatic reaction by 50%. It is a widely used measure of inhibitor potency.

2.2. Determination of Kᵢ and Mode of Inhibition: The inhibition constant, Kᵢ, is a more fundamental measure of the affinity of the inhibitor for the enzyme. Graphical methods, such as the Lineweaver-Burk and Dixon plots, are instrumental in determining both the Kᵢ and the mode of inhibition.[5][6][7][8][9][10][11]

  • Lineweaver-Burk Plot: A double reciprocal plot of 1/velocity versus 1/[substrate concentration]. The changes in the slope and intercepts of the lines in the presence of the inhibitor reveal the mode of inhibition.[7][9][10][11]

  • Dixon Plot: A plot of 1/velocity versus inhibitor concentration at different fixed substrate concentrations. The intersection point of the lines provides information about the Kᵢ and the type of inhibition.[5][6][8][12][13]

Materials and Reagents

  • Enzyme: Purified human carbonic anhydrase II (CA II) is recommended for initial studies.

  • Inhibitor: 4-(Thiophene-2-sulfonylamino)-benzoic acid (CAS: 82068-35-7)[14][15][16]

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • Buffer: 50 mM Tris-SO₄, pH 7.6[4]

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor and substrate.

  • Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.

  • Consumables: 96-well microplates, pipette tips, and other standard laboratory glassware.

Experimental Protocols

Reagent Preparation
  • Enzyme Stock Solution: Prepare a stock solution of human carbonic anhydrase II in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point of 1-2 µg/mL is recommended.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of 4-(Thiophene-2-sulfonylamino)-benzoic acid in DMSO.

  • Substrate Stock Solution: Prepare a 20 mM stock solution of p-nitrophenyl acetate (pNPA) in DMSO. This solution should be prepared fresh daily.[4]

  • Assay Buffer: Prepare a 50 mM Tris-SO₄ buffer and adjust the pH to 7.6.[4]

Protocol 1: Determination of IC₅₀

This protocol outlines the steps to determine the concentration of 4-(Thiophene-2-sulfonylamino)-benzoic acid that inhibits 50% of the carbonic anhydrase activity.

Workflow for IC₅₀ Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of inhibitor in DMSO A2 Add inhibitor dilutions (or DMSO for control) P1->A2 P2 Prepare enzyme and substrate solutions A3 Add enzyme solution and pre-incubate P2->A3 A4 Initiate reaction with pNPA substrate P2->A4 A1 Add assay buffer to wells A1->A2 A2->A3 A3->A4 D1 Measure absorbance at 405 nm kinetically A4->D1 D2 Calculate initial reaction rates (V₀) D1->D2 D3 Plot % inhibition vs. [Inhibitor] D2->D3 D4 Determine IC₅₀ from the dose-response curve D3->D4

Caption: Workflow for determining the IC₅₀ value.

Step-by-Step Procedure:

  • Prepare a serial dilution of the 10 mM inhibitor stock solution in DMSO to obtain a range of concentrations (e.g., from 1 µM to 100 µM).

  • In a 96-well plate, add 170 µL of assay buffer to each well.

  • Add 10 µL of each inhibitor dilution to the respective wells. For the control (uninhibited reaction), add 10 µL of DMSO.

  • Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of the 20 mM pNPA stock solution to each well.

  • Immediately measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 1: Example Plate Layout for IC₅₀ Determination

WellContents
A1-A3No Enzyme Control (Buffer + Substrate + DMSO)
B1-B3No Inhibitor Control (Buffer + Substrate + DMSO + Enzyme)
C1-C3Inhibitor Concentration 1
D1-D3Inhibitor Concentration 2
E1-E3Inhibitor Concentration 3
F1-F3Inhibitor Concentration 4
G1-G3Inhibitor Concentration 5
H1-H3Inhibitor Concentration 6
Protocol 2: Determination of Kᵢ and Mode of Inhibition

This protocol involves determining the initial reaction rates at various substrate and inhibitor concentrations to elucidate the mechanism of inhibition and calculate the Kᵢ value.

Workflow for Kᵢ and Mode of Inhibition Determination

Ki_Workflow cluster_setup Experimental Setup cluster_measurement Kinetic Measurements cluster_graphical Graphical Analysis cluster_interpretation Interpretation S1 Select multiple fixed inhibitor concentrations M1 Measure initial reaction rates (V₀) for each [S] and [I] combination S1->M1 S2 Prepare a range of substrate concentrations S2->M1 G1 Construct Lineweaver-Burk plot (1/V₀ vs. 1/[S]) M1->G1 G2 Construct Dixon plot (1/V₀ vs. [I]) M1->G2 I1 Determine mode of inhibition from plot patterns G1->I1 I2 Calculate Kᵢ from the intersection points or slopes/intercepts G2->I2 I1->I2

Caption: Workflow for determining Kᵢ and the mode of inhibition.

Step-by-Step Procedure:

  • Select several fixed concentrations of 4-(Thiophene-2-sulfonylamino)-benzoic acid based on the previously determined IC₅₀ value (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, and 2 x IC₅₀).

  • For each inhibitor concentration, perform a series of assays with varying concentrations of the substrate, pNPA (e.g., 0.1 mM to 5 mM).

  • For each assay, add the appropriate volumes of assay buffer, inhibitor (or DMSO for the uninhibited reaction), and enzyme to the wells of a 96-well plate. Pre-incubate for 15 minutes.

  • Initiate the reactions by adding the corresponding concentrations of pNPA.

  • Measure the initial reaction velocities (V₀) as described in Protocol 1.

  • Data Analysis:

    • Lineweaver-Burk Plot: For each inhibitor concentration, plot 1/V₀ versus 1/[S]. The pattern of the lines will indicate the mode of inhibition (e.g., intersecting on the y-axis for competitive inhibition, intersecting on the x-axis for non-competitive inhibition, or parallel lines for uncompetitive inhibition).[7][9][10][11]

    • Dixon Plot: For each substrate concentration, plot 1/V₀ versus the inhibitor concentration [I]. The lines for different substrate concentrations will intersect at a point where the x-coordinate is equal to -Kᵢ for competitive inhibition.[5][6][8][12][13]

Table 2: Expected Lineweaver-Burk Plot Patterns for Different Inhibition Types

Inhibition TypeVmaxKmPlot Characteristics
Competitive UnchangedIncreasedLines intersect at the y-axis
Non-competitive DecreasedUnchangedLines intersect at the x-axis
Uncompetitive DecreasedDecreasedParallel lines
Mixed DecreasedIncreased or DecreasedLines intersect in the second or third quadrant

Data Interpretation and Trustworthiness

The reliability of the kinetic parameters obtained is highly dependent on the quality of the experimental data. It is crucial to ensure that the initial reaction rates are determined from the linear phase of the reaction progress curve. Each experiment should be performed in triplicate to assess the reproducibility of the results. The use of both Lineweaver-Burk and Dixon plots provides a self-validating system, as the mode of inhibition and the Kᵢ value determined from both methods should be in agreement.

Conclusion

This application note provides a detailed framework for the kinetic characterization of 4-(Thiophene-2-sulfonylamino)-benzoic acid as an enzyme inhibitor. By following these protocols, researchers can obtain reliable data on the potency (IC₅₀) and the mechanism of action (Kᵢ and mode of inhibition) of this compound, which is essential for its further development as a research tool or therapeutic agent. The principles and methods described herein are also broadly applicable to the study of other enzyme inhibitors.

References

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Method

Application Notes and Protocols for In Vivo Efficacy Testing of 4-(Thiophene-2-sulfonylamino)-benzoic acid

Authored by: Senior Application Scientist Introduction: Rationale for In Vivo Evaluation of 4-(Thiophene-2-sulfonylamino)-benzoic acid 4-(Thiophene-2-sulfonylamino)-benzoic acid is a sulfonamide derivative that has garne...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: Rationale for In Vivo Evaluation of 4-(Thiophene-2-sulfonylamino)-benzoic acid

4-(Thiophene-2-sulfonylamino)-benzoic acid is a sulfonamide derivative that has garnered interest for its potential therapeutic applications.[1][2][3] Structurally, it possesses a thiophene ring linked to a benzoic acid moiety via a sulfonamide bridge. This chemical scaffold is significant as sulfonamides are a well-established class of drugs with a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and diuretic effects.[4] Notably, research has indicated that 4-(Thiophene-2-sulfonylamino)-benzoic acid exhibits inhibitory activity against carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological and pathological processes.[1] This suggests its potential utility in treating conditions such as glaucoma, edema, and certain neurological disorders.[4][5][6] Furthermore, the compound has been investigated for its potential as an anti-inflammatory and anticancer agent.[1]

Given the promising in vitro data, in vivo animal models are the logical next step to elucidate the therapeutic efficacy, pharmacokinetics, and safety profile of 4-(Thiophene-2-sulfonylamino)-benzoic acid. This document provides detailed application notes and protocols for evaluating its efficacy in two relevant animal models: a carrageenan-induced paw edema model for anti-inflammatory activity and a 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis model for visceral pain, which is relevant to its carbonic anhydrase inhibitory action.[7]

Part 1: In Vivo Assessment of Anti-Inflammatory Efficacy

Animal Model: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening the anti-inflammatory activity of novel compounds. The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat paw elicits a biphasic acute inflammatory response. The initial phase is mediated by the release of histamine, serotonin, and bradykinin, followed by a later phase primarily maintained by the production of prostaglandins, where cyclooxygenase-2 (COX-2) plays a crucial role.[8]

Experimental Workflow

G cluster_0 Pre-Treatment Phase cluster_1 Treatment and Induction Phase cluster_2 Efficacy Assessment Phase acclimatization Acclimatization of Rats (7 days) fasting Overnight Fasting (12-18 hours) acclimatization->fasting baseline Baseline Paw Volume Measurement fasting->baseline drug_admin Oral Administration of 4-(Thiophene-2-sulfonylamino)-benzoic acid baseline->drug_admin carrageenan Intraplantar Injection of Carrageenan (1%) drug_admin->carrageenan paw_measurement Paw Volume Measurement (1-5 hours post-carrageenan) carrageenan->paw_measurement data_analysis Calculation of Edema Inhibition (%) paw_measurement->data_analysis G cluster_0 Inflammatory Cascade cluster_1 Carbonic Anhydrase and Nociception cluster_2 Therapeutic Intervention dnbs DNBS-Induced Colonic Injury immune_cells Immune Cell Infiltration (Neutrophils, Macrophages) dnbs->immune_cells cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) immune_cells->cytokines ca_upregulation Upregulation of Carbonic Anhydrase (CA IV) cytokines->ca_upregulation ph_imbalance Local pH Imbalance ca_upregulation->ph_imbalance nociceptor Nociceptor Sensitization ph_imbalance->nociceptor pain_reduction Reduction of Visceral Pain test_compound 4-(Thiophene-2-sulfonylamino)- benzoic acid ca_inhibition Inhibition of CA IV test_compound->ca_inhibition ph_normalization Normalization of pH ca_inhibition->ph_normalization ph_normalization->pain_reduction

Caption: Hypothesized Mechanism in DNBS-Induced Visceral Pain.

Detailed Protocol

Materials:

  • 4-(Thiophene-2-sulfonylamino)-benzoic acid

  • 2,4-dinitrobenzene sulfonic acid (DNBS)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Male Sprague-Dawley rats (200-250 g)

  • Colorectal distension (CRD) apparatus with a pressure transducer

  • Flexible balloon catheter

Procedure:

  • Animal Acclimatization: As described in section 1.3.1.

  • Induction of Colitis:

    • Anesthetize rats lightly with isoflurane.

    • Insert a flexible catheter intrarectally to 8 cm proximal to the anus.

    • Administer DNBS (e.g., 30 mg in 0.5 mL of 50% ethanol) through the catheter.

    • Keep the rats in a head-down position for a few minutes to ensure the distribution of the DNBS solution within the colon.

  • Treatment Protocol:

    • Allow the animals to recover for 3 days post-DNBS administration for the inflammation to develop.

    • On day 4, begin daily oral administration of the vehicle or 4-(Thiophene-2-sulfonylamino)-benzoic acid at selected doses for a predetermined period (e.g., 7-14 days).

  • Assessment of Visceral Sensitivity (Visceromotor Response - VMR):

    • On the final day of treatment, assess visceral sensitivity by measuring the abdominal response to colorectal distension (CRD).

    • Insert a balloon catheter into the colon and secure it.

    • Record the electromyographic (EMG) activity of the abdominal muscles in response to graded pressures of CRD (e.g., 20, 40, 60, 80 mmHg).

    • The VMR is quantified as the total number of abdominal muscle contractions during the distension period.

  • Post-Mortem Analysis:

    • Euthanize the animals and collect the colon.

    • Assess macroscopic damage score (e.g., based on inflammation, ulceration, and thickness).

    • Collect tissue samples for histological analysis (e.g., H&E staining) and biochemical assays (e.g., myeloperoxidase activity as an index of neutrophil infiltration, or carbonic anhydrase activity).

Data Presentation
Treatment GroupDose (mg/kg/day)VMR at 60 mmHg (Abdominal Contractions ± SEM)Macroscopic Damage Score (± SEM)
Sham (No DNBS) + Vehicle-
DNBS + Vehicle-
DNBS + 4-(Thiophene-2-sulfonylamino)-benzoic acid10
DNBS + 4-(Thiophene-2-sulfonylamino)-benzoic acid30
DNBS + 4-(Thiophene-2-sulfonylamino)-benzoic acid100

Trustworthiness and Self-Validation

The protocols described herein are based on standard, validated methodologies in preclinical pharmacology. The inclusion of both vehicle and positive control groups is essential for the validation of the experimental results. The dose-response relationship should be established to demonstrate the specific effect of 4-(Thiophene-2-sulfonylamino)-benzoic acid. Furthermore, correlating the behavioral data (paw edema, VMR) with biochemical and histological markers from the target tissues will provide a robust and self-validating system to assess the compound's efficacy.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive technical support for the synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic acid, a molecule of interest in pharmaceutica...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for the synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic acid, a molecule of interest in pharmaceutical and materials science research. Here, you will find troubleshooting advice for common experimental challenges and a list of frequently asked questions to enhance your synthetic success.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

Low yields and unexpected side products can be common frustrations in organic synthesis. This section is designed to help you diagnose and resolve issues you may encounter during the preparation of 4-(Thiophene-2-sulfonylamino)-benzoic acid.

Issue 1: Consistently Low or No Product Yield

A low yield of the desired product is one of the most frequent challenges in this synthesis. Several factors can contribute to this issue.

Potential Causes and Solutions:

  • Hydrolysis of Thiophene-2-sulfonyl Chloride: The starting material, thiophene-2-sulfonyl chloride, is highly reactive and susceptible to hydrolysis by moisture, which converts it to the unreactive thiophene-2-sulfonic acid.[1]

    • Solution: Ensure all glassware is thoroughly dried before use, and employ anhydrous solvents. It is also advisable to conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the success of the reaction. An unsuitable base can fail to neutralize the HCl byproduct effectively, while the wrong solvent can hinder the reaction by not adequately dissolving the reactants.[1]

    • Solution: A non-nucleophilic organic base like pyridine or triethylamine is recommended to neutralize the HCl generated during the reaction without competing with the 4-aminobenzoic acid.[1] Anhydrous dichloromethane or tetrahydrofuran are suitable solvent choices.[1]

  • Suboptimal Reaction Temperature: The temperature at which the reaction is performed can significantly impact the yield.

    • Solution: It is recommended to start the reaction at a low temperature (0 °C) and then allow it to warm to room temperature. This controlled approach helps to manage the exothermic nature of the reaction and minimize side product formation.

Issue 2: Formation of an Unexpected Side Product

The appearance of an unidentified spot on your TLC plate can be perplexing. Understanding the potential side reactions is key to mitigating them.

Potential Side Product and Mitigation:

  • Bis-sulfonated Product: Primary amines, such as 4-aminobenzoic acid, can potentially react with two molecules of the sulfonyl chloride, leading to the formation of a bis-sulfonated side product. This consumes the starting material and reduces the yield of the desired monosulfonamide.[1]

    • Mitigation Strategy: To minimize this side reaction, a slight excess of the 4-aminobenzoic acid (1.1-1.2 equivalents) can be used to ensure the complete consumption of the thiophene-2-sulfonyl chloride.[1] Slow, dropwise addition of the sulfonyl chloride to the amine solution can also favor the formation of the desired product.[1]

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be a challenge.

Purification Strategy:

  • Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The key is to select an appropriate solvent or solvent system.[1]

    • Recommended Solvents: For sulfonamides, common recrystallization solvents include ethanol, isopropanol, and mixtures of ethanol and water.[1] For 4-(Thiophene-2-sulfonylamino)-benzoic acid, a mixture of ethanol and water is often effective. The crude product should be dissolved in a minimal amount of hot ethanol, followed by the slow addition of hot water until the solution becomes slightly cloudy. Slow cooling should then induce the crystallization of the pure product.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic acid.

Q1: What is the reaction mechanism for the synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic acid?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 4-aminobenzoic acid acts as a nucleophile and attacks the electrophilic sulfur atom of the thiophene-2-sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond.

Q2: What is the role of pyridine in this reaction?

A2: Pyridine serves as a non-nucleophilic base. Its primary function is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. By scavenging the HCl, pyridine prevents the protonation of the amino group of 4-aminobenzoic acid, which would render it non-nucleophilic and halt the reaction.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can observe the consumption of the starting materials and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible.

Q4: What are the expected spectroscopic data for 4-(Thiophene-2-sulfonylamino)-benzoic acid?

A4: While specific data can vary slightly depending on the instrumentation and solvent used, you can generally expect the following characteristic signals:

  • ¹H NMR: You would expect to see signals corresponding to the protons on the thiophene ring, the benzene ring, the carboxylic acid proton, and the N-H proton of the sulfonamide. The aromatic protons will appear as multiplets or doublets in the aromatic region (typically between 7-8.5 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (often >10 ppm), and the N-H proton will also be a singlet, the position of which can be concentration-dependent.

  • ¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the thiophene and benzene rings, the carbonyl carbon of the carboxylic acid, and the carbons of the sulfonyl group.

  • IR Spectroscopy: Key characteristic peaks would include a broad O-H stretch for the carboxylic acid, an N-H stretch for the sulfonamide, a C=O stretch for the carboxylic acid, and S=O stretches for the sulfonyl group.

Experimental Protocol

The following is a general protocol for the synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic acid. It is important to adapt this procedure based on your specific laboratory conditions and to always follow good laboratory practices.

Materials:

  • 4-Aminobenzoic acid

  • Thiophene-2-sulfonyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol

  • Deionized water

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thiophene-2-sulfonyl chloride (1.0 equivalent) to the stirred solution.

  • Add anhydrous pyridine (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Role
4-Aminobenzoic acidC₇H₇NO₂137.14Starting Material
Thiophene-2-sulfonyl chlorideC₄H₃ClO₂S₂182.65Starting Material
PyridineC₅H₅N79.10Base
4-(Thiophene-2-sulfonylamino)-benzoic acidC₁₁H₉NO₄S₂283.32Product

Visualizations

Reaction Workflow

ReactionWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 4-Aminobenzoic Acid + Thiophene-2-sulfonyl Chloride Solvent_Base DCM, Pyridine Reactants->Solvent_Base Dissolve Stirring Stir at 0°C to RT Solvent_Base->Stirring React Extraction Aqueous Wash (HCl, NaHCO3, Brine) Stirring->Extraction Drying Dry (MgSO4) Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Recrystallization Recrystallize (Ethanol/Water) Evaporation->Recrystallization Product Pure Product Recrystallization->Product Troubleshooting Start Low Yield? Check_Reagents Check Reagent Purity & Anhydrous Conditions Start->Check_Reagents Yes Side_Product Side Product Observed? Start->Side_Product No Check_Base Optimize Base & Solvent Check_Reagents->Check_Base Check_Stoichiometry Verify Stoichiometry Check_Base->Check_Stoichiometry Check_Temp Control Temperature Check_Stoichiometry->Check_Temp Check_Temp->Side_Product Bis_Sulfonation Consider Bis-sulfonation Side_Product->Bis_Sulfonation Yes Purification_Issue Purification Difficulty? Side_Product->Purification_Issue No Modify_Addition Slow Addition of Sulfonyl Chloride Bis_Sulfonation->Modify_Addition Excess_Amine Use Slight Excess of Amine Modify_Addition->Excess_Amine Excess_Amine->Purification_Issue Recrystallization Optimize Recrystallization Solvent System Purification_Issue->Recrystallization Yes Success Improved Yield Purification_Issue->Success No Recrystallization->Success

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Sources

Optimization

Technical Support Center: Purification of 4-(Thiophene-2-sulfonylamino)-benzoic acid

Welcome to the technical support center for the purification of 4-(Thiophene-2-sulfonylamino)-benzoic acid (4-TSBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Thiophene-2-sulfonylamino)-benzoic acid (4-TSBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical, field-proven protocols for obtaining high-purity 4-TSBA from a crude reaction mixture.

Initial Assessment of the Crude Mixture

Before commencing any purification protocol, a thorough assessment of the crude product is paramount. This initial analysis will inform the selection of the most appropriate purification strategy, saving valuable time and resources.

Common Impurities:

The synthesis of 4-TSBA, typically involving the reaction of a thiophene-2-sulfonyl chloride with 4-aminobenzoic acid, can result in several common impurities.[1][2] Understanding these potential contaminants is the first step in devising an effective purification plan.

  • Unreacted Starting Materials: Thiophene-2-sulfonyl chloride and 4-aminobenzoic acid.

  • Side-Products: Di-sulfonated products or byproducts from the decomposition of the sulfonyl chloride.[3]

  • Inorganic Salts: Generated from the base used to neutralize the HCl byproduct of the sulfonylation reaction.

Analytical Techniques for Crude Mixture Analysis:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique to visualize the number of components in your crude mixture.[4] A well-chosen solvent system (e.g., ethyl acetate/hexane) will allow for the separation of the polar 4-TSBA from less polar impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of the purity of the crude product and can help identify known impurities by comparing retention times with authentic standards.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural information and help identify the presence of starting materials or major side-products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can help in the identification of unknown impurities.[4]

Troubleshooting Common Purification Challenges

This section addresses specific issues that researchers may encounter during the purification of 4-(Thiophene-2-sulfonylamino)-benzoic acid in a question-and-answer format.

Recrystallization Issues

Q1: My 4-TSBA "oils out" instead of crystallizing during recrystallization. What's causing this and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[5] This is often due to a high concentration of impurities which depress the melting point of the mixture, or the solution being too saturated.

  • Causality: The presence of impurities disrupts the crystal lattice formation, leading to a lower melting point for the mixture. If the solution becomes supersaturated at a temperature where this impure mixture is still a liquid, it will separate as an oil.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation.[5]

    • Slow Cooling: Allow the flask to cool very slowly to room temperature, and then gradually cool it further in an ice bath. Rapid cooling encourages oiling out.[5]

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure 4-TSBA, add a tiny crystal to the cooled solution to induce crystallization.

Q2: I have very low recovery after recrystallization. What are the likely causes?

A2: Low recovery is a common issue in recrystallization and can stem from several factors.[6]

  • Causality & Solutions:

    • Using too much solvent: The most common cause. 4-TSBA will have some solubility in the cold solvent, and excess solvent will retain more of your product in the mother liquor.[7]

      • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7]

    • Premature crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper.

      • Solution: Use a pre-heated funnel and flask for the hot filtration.

    • Incomplete crystallization: Not allowing sufficient time or a low enough temperature for crystallization to complete.

      • Solution: Allow the solution to cool to room temperature undisturbed, followed by cooling in an ice bath for at least 30 minutes.

Column Chromatography Challenges

Q3: My 4-TSBA is streaking on the silica gel column and I'm getting poor separation. Why is this happening?

A3: Streaking, or tailing, of polar compounds like 4-TSBA on silica gel is often due to strong interactions between the acidic carboxylic acid group and the acidic silica stationary phase.

  • Causality: The acidic protons on the silica surface can interact strongly with the polar functional groups of your molecule, leading to slow and uneven elution.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to the eluent. Acetic acid (0.5-2%) is commonly used for acidic compounds. This will protonate the silica surface and reduce the strong interactions with your compound, resulting in sharper bands and better separation.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase silica (C18).[8][9] For reversed-phase chromatography, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol).[8][9]

Q4: I can't find a good solvent system to separate my product from a very polar impurity using normal phase chromatography.

A4: When dealing with multiple polar compounds, achieving good separation on a normal phase column can be challenging.[10]

  • Causality: If the impurity has a similar polarity to 4-TSBA, they will have similar affinities for the stationary phase, making separation difficult with standard solvent systems.

  • Troubleshooting Steps:

    • Gradient Elution: Instead of an isocratic (constant solvent composition) elution, use a solvent gradient.[8] Start with a less polar solvent system and gradually increase the polarity. This will help to first elute the less polar components and then provide enough eluotropic strength to move your more polar compounds down the column with better resolution.

    • Consider an Alternative Purification Method: If chromatography is still not effective, consider using acid-base extraction as a preliminary purification step to remove either acidic or basic impurities.

Acid-Base Extraction Problems

Q5: I've performed an acid-base extraction, but upon acidification of the basic aqueous layer, my product doesn't precipitate out.

A5: This is a frustrating but common issue that can usually be resolved.[11]

  • Causality & Solutions:

    • Insufficient Acidification: The pKa of the carboxylic acid on 4-TSBA is likely around 4.[12] You need to acidify the solution to a pH well below this (pH 1-2) to ensure complete protonation and precipitation.

      • Solution: Check the pH of the aqueous layer with pH paper. Add more acid (e.g., concentrated HCl) dropwise until the solution is strongly acidic.

    • Product is soluble in the aqueous medium: Even in its neutral form, 4-TSBA may have some solubility in water, especially if the volume is large.

      • Solution: Cool the acidified solution in an ice bath to decrease solubility. If precipitation is still minimal, you can perform a back-extraction with an organic solvent like ethyl acetate to recover your product from the aqueous layer.[13]

    • Formation of a fine suspension: Sometimes the precipitate is very fine and not easily visible.

      • Solution: Try scratching the inside of the flask or adding a seed crystal. Let the solution stand for a longer period in an ice bath.

Step-by-Step Purification Protocols

Protocol 1: Recrystallization

Recrystallization is often the most effective method for purifying crystalline solids like 4-TSBA, especially for removing small amounts of impurities.[14][15][16]

Principle: This technique relies on the difference in solubility of the compound of interest and its impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Step-by-Step Methodology:

  • Solvent Selection: Through small-scale solubility tests, identify a suitable solvent. Ethanol, methanol, or a mixture of ethanol and water are often good starting points for polar compounds like 4-TSBA.

  • Dissolution: In an Erlenmeyer flask, add the crude 4-TSBA and a stir bar. Add the minimum amount of boiling solvent to the flask while stirring and heating until the solid completely dissolves.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[14]

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

Protocol 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[8]

Principle: This method involves the separation of components of a mixture as they pass through a column packed with a stationary phase (e.g., silica gel).[8] A mobile phase (eluent) carries the mixture through the column, and separation occurs based on the differential partitioning of the components between the stationary and mobile phases.[8]

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal solvent system using TLC. A good solvent system will give your product an Rf value of approximately 0.3-0.4. For 4-TSBA, a mixture of ethyl acetate and hexane with a small percentage of acetic acid is a good starting point.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial, least polar eluent.

  • Sample Loading: Dissolve the crude 4-TSBA in a minimal amount of the mobile phase or a more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a low polarity and gradually increase it.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis of Fractions: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-TSBA.

Solvent System Polarity Application Notes
Ethyl Acetate / Hexane ModerateA standard system for many organic compounds.[17]
Methanol / Dichloromethane HighSuitable for very polar compounds.[17]
Add 0.5-2% Acetic Acid Acidic ModifierReduces tailing of acidic compounds like 4-TSBA.
Protocol 3: Acid-Base Extraction

This is a liquid-liquid extraction technique that separates acidic and basic compounds from neutral ones.[18] It is particularly useful for an initial cleanup of the crude mixture.

Principle: 4-TSBA has an acidic carboxylic acid group.[19] This group will be deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt.[13][20] Neutral or basic impurities will remain in the organic layer.[19]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution. Shake the funnel gently, venting frequently to release any CO₂ pressure that builds up.

  • Separation of Layers: Allow the layers to separate. The aqueous layer (containing the deprotonated 4-TSBA) is drained into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.

  • Combine Aqueous Layers: Combine all the aqueous extracts.

  • Precipitation: Cool the combined aqueous layer in an ice bath and slowly add a strong acid (e.g., concentrated HCl) dropwise with stirring until the solution is strongly acidic (pH 1-2). The purified 4-TSBA should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Visualization of Purification Workflow

Purification_Workflow cluster_start Initial Assessment cluster_decision Method Selection cluster_methods Purification Protocols cluster_end Final Product Crude Crude 4-TSBA Mixture Analysis TLC / HPLC / NMR / LC-MS Analysis Crude->Analysis Decision Nature of Impurities? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Mainly crystalline solids, minor impurities Chromatography Column Chromatography Decision->Chromatography Mixture of polar compounds, similar polarities AcidBase Acid-Base Extraction Decision->AcidBase Presence of neutral or basic impurities Pure Pure 4-TSBA Recrystallization->Pure Chromatography->Pure AcidBase->Pure

Caption: Decision workflow for selecting the appropriate purification method for 4-TSBA.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance of pure 4-(Thiophene-2-sulfonylamino)-benzoic acid? A: Pure 4-TSBA is typically a white to off-white crystalline solid.

Q: What safety precautions should I take when working with 4-TSBA and the solvents used for its purification? A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Refer to the Safety Data Sheet (SDS) for 4-TSBA and all solvents for specific handling and disposal information.[21]

Q: Can I use a different base for the acid-base extraction, such as sodium hydroxide? A: While a stronger base like sodium hydroxide would also deprotonate the carboxylic acid, it is generally better to use a milder base like sodium bicarbonate. This is because a strong base could potentially hydrolyze the sulfonamide bond, especially with heating. Sodium bicarbonate is selective for deprotonating the more acidic carboxylic acid.[22]

Q: How can I confirm the purity of my final product? A: The purity of the final product should be assessed using a combination of techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

  • HPLC: This will provide a quantitative measure of purity. A single, sharp peak is desired.[4]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be clean and match the expected structure of 4-TSBA.

  • Elemental Analysis: This provides the percentage composition of elements (C, H, N, S) and should be within ±0.4% of the theoretical values.

References

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic acid

Welcome to the technical support center for the synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important sulfonamide derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic acid, which is typically prepared via the reaction of thiophene-2-sulfonyl chloride with 4-aminobenzoic acid.

Issue 1: Low or No Product Yield

Symptoms:

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis shows little to no formation of the desired product.

  • Isolation of the product results in a significantly lower mass than theoretically expected.

Potential Causes and Solutions:

Cause Explanation Recommended Action
Hydrolysis of Thiophene-2-sulfonyl Chloride Thiophene-2-sulfonyl chloride is highly reactive and susceptible to moisture, leading to its hydrolysis into the unreactive thiophene-2-sulfonic acid.[1] This is a primary reason for low yields.Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and utilize anhydrous solvents. Running the reaction under an inert atmosphere, such as nitrogen or argon, will minimize exposure to atmospheric moisture.
Inadequate Base A base, typically a non-nucleophilic organic base like pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. Insufficient or an inappropriate base can lead to the protonation of the 4-aminobenzoic acid, reducing its nucleophilicity and slowing down or preventing the reaction.Optimize Base and Stoichiometry: Use at least one equivalent of a suitable non-nucleophilic base. A slight excess may be beneficial. Ensure the base is anhydrous and of high purity.
Poor Quality Starting Materials Impurities in either thiophene-2-sulfonyl chloride or 4-aminobenzoic acid can interfere with the reaction.Verify Starting Material Purity: Assess the purity of your starting materials using appropriate analytical techniques (e.g., NMR, HPLC, or melting point). If necessary, purify the reagents before use.
Low Reaction Temperature The reaction may require a certain activation energy to proceed at a reasonable rate.Adjust Reaction Temperature: If the reaction is sluggish at room temperature, consider gentle heating. Monitor the reaction progress by TLC or HPLC to avoid potential degradation at elevated temperatures.

Frequently Asked Questions (FAQs)

This FAQ section provides answers to common questions regarding impurities and analytical methods in the synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic acid.

Q1: What are the most common impurities I should expect in my final product?

A1: The impurities in your final product can originate from the starting materials, side reactions, or degradation. The most common impurities are:

  • Unreacted Starting Materials:

    • 4-Aminobenzoic acid

    • Thiophene-2-sulfonyl chloride

  • Reaction-Derived Impurities:

    • Thiophene-2-sulfonic acid: Formed from the hydrolysis of thiophene-2-sulfonyl chloride.[1]

    • Bis-sulfonated 4-aminobenzoic acid: A potential byproduct where the amino group of the desired product reacts further with another molecule of thiophene-2-sulfonyl chloride. This is more likely if an excess of the sulfonyl chloride is used.

  • Starting Material-Related Impurities:

    • Impurities from 4-aminobenzoic acid can include 4-nitrobenzoic acid, benzocaine, aniline, and toluidine.

Q2: I see an unexpected spot on my TLC/peak in my HPLC chromatogram. How can I identify it?

A2: Identifying unknown impurities is a critical step in process development. A systematic approach is recommended:

  • Co-injection/Co-spotting: Run a TLC or HPLC with your crude product alongside the starting materials (thiophene-2-sulfonyl chloride and 4-aminobenzoic acid). If a spot/peak matches, you have identified unreacted starting material.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for impurity identification.[2][3] The mass-to-charge ratio (m/z) of the impurity peak can provide its molecular weight, allowing you to deduce its structure. For example, the molecular weight of thiophene-2-sulfonic acid would be different from your desired product.

  • Forced Degradation Studies: To identify potential degradation products, you can subject your purified product to stress conditions (e.g., acid, base, heat, oxidation) and analyze the resulting mixture by HPLC or LC-MS.[4][5]

Q3: How can I purify my 4-(Thiophene-2-sulfonylamino)-benzoic acid?

A3: Purification is essential to obtain a high-purity final product. Common purification techniques include:

  • Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system (e.g., ethanol/water) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution or are removed by hot filtration.

  • Column Chromatography: For more challenging separations, column chromatography using silica gel is a viable option.[6] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid to improve peak shape) needs to be developed.

  • Aqueous Workup: An aqueous workup can help remove some impurities.[6] For instance, washing the organic layer with a dilute acid solution can remove unreacted basic starting materials or byproducts, while a wash with a dilute base can help in some cases, though care must be taken not to hydrolyze the product.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic acid
  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-aminobenzoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (1.1 equivalents) or pyridine (1.1 equivalents), to the solution and stir for 10-15 minutes.

  • In a separate flask, dissolve thiophene-2-sulfonyl chloride (1 equivalent) in the same anhydrous solvent.

  • Slowly add the thiophene-2-sulfonyl chloride solution to the 4-aminobenzoic acid solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by washing with dilute acid (e.g., 1M HCl) to remove excess base, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This protocol provides a starting point for developing a validated HPLC method for the purity analysis of 4-(Thiophene-2-sulfonylamino)-benzoic acid.[2][3][7]

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a higher percentage of A and gradually increase the percentage of B over 20-30 minutes. A typical starting point could be 95:5 (A:B) to 5:95 (A:B).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 254 nm or a Diode Array Detector (DAD) for full spectral analysis.
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.

Visualizations

Synthetic Pathway and Potential Impurity Formation

Synthesis_and_Impurities cluster_side_reactions Side Reactions TSC Thiophene-2-sulfonyl chloride Product 4-(Thiophene-2-sulfonylamino)-benzoic acid TSA Thiophene-2-sulfonic acid (Impurity) TSC->TSA PABA 4-Aminobenzoic acid H2O Water (Moisture) Base Base (e.g., Pyridine) BisSulfonated Bis-sulfonated Product (Impurity) Product->BisSulfonated

Caption: Synthetic route and formation of common impurities.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Yield Start Low or No Product Yield Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Check_Base Evaluate Base Stoichiometry and Type Start->Check_Base Check_Temp Assess Reaction Temperature Start->Check_Temp Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Dry_Glassware Use Oven-Dried Glassware & Anhydrous Solvents Check_Conditions->Dry_Glassware Optimize_Base Use >1 eq. of Anhydrous Non-Nucleophilic Base Check_Base->Optimize_Base Adjust_Temp Gently Heat and Monitor Reaction Check_Temp->Adjust_Temp Success Improved Yield Purify_Reagents->Success Dry_Glassware->Success Optimize_Base->Success Adjust_Temp->Success

Caption: A step-by-step guide to troubleshooting low yield.

References

  • Google Patents. (n.d.). EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • Pharmaceutical Sciences. (2018). Impurity profiling and drug characterization: backdrop and approach. Retrieved from [Link]

  • AMS Biotechnology (AMSBIO). (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thiophenesulfonyl chloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 16629-19-9| Chemical Name : Thiophene-2-sulfonyl Chloride. Retrieved from [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]

  • Molecules. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

  • Journal of Analytical Toxicology. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubility Enhancement for 4-(Thiophene-2-sulfonylamino)-benzoic acid

Welcome to the technical support guide for 4-(Thiophene-2-sulfonylamino)-benzoic acid. This document provides in-depth, experience-based guidance for researchers, chemists, and formulation scientists encountering solubil...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Thiophene-2-sulfonylamino)-benzoic acid. This document provides in-depth, experience-based guidance for researchers, chemists, and formulation scientists encountering solubility challenges with this compound in aqueous buffers. Our approach is grounded in the fundamental physicochemical principles governing the behavior of aromatic carboxylic acids and sulfonamides.

Frequently Asked Questions & Troubleshooting Guides

Q1: I'm observing precipitation of 4-(Thiophene-2-sulfonylamino)-benzoic acid in my aqueous buffer. What is the most likely cause and the first step I should take?

A1: The primary cause is likely the low intrinsic solubility of the neutral form of the molecule, governed by its pH-dependent ionization.

Your compound has two key ionizable functional groups: a carboxylic acid and a sulfonamide. The solubility of the molecule in an aqueous buffer is critically dependent on the pH of the solution relative to the pKa values of these groups.

  • Carboxylic Acid Group (-COOH): This is an acidic group. At pH values below its pKa, it will be in its neutral, protonated (-COOH) form, which is less polar and thus has lower aqueous solubility. At pH values above its pKa, it deprotonates to the highly polar carboxylate anion (-COO⁻), dramatically increasing water solubility. The pKa of the benzoic acid group is approximately 4.2.[1][2][3]

  • Sulfonamide Group (-SO₂NH-): The proton on the sulfonamide nitrogen is also acidic, though typically less so than the carboxylic acid. Aromatic sulfonamides can have pKa values ranging from roughly 9 to 11.[4][5][6][7] Below this pKa, it is neutral. Above this pKa, it can deprotonate to form an anion (-SO₂N⁻-), which further increases solubility.

Causality: If the pH of your buffer is below ~5, a significant portion of the carboxylic acid groups will be in their neutral, poorly soluble form, leading to precipitation. The molecule's overall solubility is lowest when it is fully protonated (at low pH).

Immediate Action: Your first step should be to measure and adjust the pH of your solution. For a compound with acidic groups like this one, increasing the pH will increase solubility. Aim for a pH at least 1.5 to 2 units above the pKa of the carboxylic acid (e.g., pH > 6.2) to ensure it is predominantly in its ionized, more soluble form.

Q2: How can I systematically determine the optimal pH for maximizing the solubility of my compound?

A2: You should perform a pH-solubility profile experiment. This is a cornerstone of pre-formulation studies and provides a quantitative relationship between pH and equilibrium solubility.

This experiment involves measuring the maximum dissolved concentration of your compound across a range of pH values. The resulting curve will reveal the pH at which solubility is maximized and provide critical data for designing your experiments. The underlying principle is the Henderson-Hasselbalch equation, which describes the relationship between pH, pKa, and the ratio of ionized to un-ionized species of a drug.[8][9][10][11][12]

The shake-flask method is considered the gold standard for determining equilibrium solubility.[13][14][15]

  • Buffer Preparation: Prepare a series of buffers covering a pH range relevant to your application (e.g., pH 3, 4, 5, 6, 7, 7.4, 8, 9). Use buffers with low ionic strength to minimize salt effects.

  • Sample Preparation: In separate vials, add an excess amount of solid 4-(Thiophene-2-sulfonylamino)-benzoic acid to a fixed volume (e.g., 1-2 mL) of each buffer. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated.[15]

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[16]

  • Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the solid. This is best achieved by filtering the supernatant through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with your sample).[16]

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • pH Measurement: Measure the final pH of each saturated solution, as it may differ slightly from the starting buffer pH.[16]

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the final measured pH.

The resulting data can be summarized in a table and visualized in a plot.

Final Measured pHSolubility (µg/mL)Log Solubility
3.150.70
4.2121.08
5.0451.65
6.04102.61
7.0>1000>3.0
8.0>1000>3.0

This profile clearly shows that increasing the pH above the pKa of the carboxylic acid (~4.2) leads to a dramatic, logarithmic increase in solubility.

Q3: Adjusting the pH to 7.4 has helped, but the solubility is still insufficient for my high-concentration stock. What is the next logical step?

A3: The next step is to introduce a water-miscible co-solvent.

Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous solvent system.[17][18] For hydrophobic molecules, water's highly ordered hydrogen-bond network creates a large energy penalty for creating a cavity to accommodate the solute. A co-solvent disrupts this network, making it more favorable for the non-polar parts of your molecule to be solvated, thereby increasing solubility.[]

Commonly used, biocompatible co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

The following diagram illustrates a systematic approach to solubility enhancement.

G cluster_0 Solubility Enhancement Workflow A Initial Problem: Precipitation in Aqueous Buffer B Step 1: pH Optimization (Perform pH-Solubility Profile) A->B C Is Solubility Sufficient? B->C D Step 2: Co-solvent Screening (Test DMSO, EtOH, PEG 400, etc.) C->D No G Final Formulation Achieved C->G Yes E Is Solubility Sufficient? D->E F Step 3: Advanced Methods (Consider Cyclodextrins) E->F No E->G Yes F->G

Caption: A workflow for systematically increasing compound solubility.

  • Prepare a pH-adjusted buffer: Use the optimal buffer identified in Q2 (e.g., phosphate buffer at pH 7.4).

  • Create Co-solvent Mixtures: Prepare a series of buffer/co-solvent mixtures at different percentages (v/v), for example, 5%, 10%, 20%, and 50% of DMSO, Ethanol, and PEG 400.

  • Determine Solubility: Use the shake-flask method described in A2 for each co-solvent mixture.

  • Analyze and Compare: Tabulate the results to identify the most effective co-solvent and the concentration required to achieve your target solubility.

Co-solvent (%)Solubility in DMSO (mg/mL)Solubility in EtOH (mg/mL)Solubility in PEG 400 (mg/mL)
01.21.21.2
53.52.82.5
108.15.54.8
2025.015.311.2

Causality & Trustworthiness: This systematic screening provides empirical data to justify your choice of co-solvent. Always be mindful that high concentrations of organic solvents can impact downstream biological assays. It is crucial to run appropriate vehicle controls in your experiments to account for any effects of the co-solvent itself.[20]

Q4: My application is sensitive to organic solvents. Are there alternatives to co-solvents for enhancing solubility?

A4: Yes. An excellent alternative is the use of cyclodextrins.

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity.[21] They can encapsulate poorly soluble molecules, like yours, within their central cavity, forming a water-soluble "inclusion complex."[22][23][24] This masks the hydrophobic parts of the drug from the aqueous environment, leading to a significant increase in apparent solubility without the need for organic co-solvents.[25]

Commonly used pharmaceutical-grade cyclodextrins include:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

These derivatives are highly water-soluble and have a strong safety profile.[25]

The diagram below illustrates how the non-polar thiophene and benzene rings of your molecule can fit into the hydrophobic cavity of a cyclodextrin.

G cluster_0 Cyclodextrin Inclusion Complex CD Hydrophilic Exterior Hydrophobic Cavity Complex Water-Soluble Inclusion Complex CD->Complex Drug Hydrophobic Rings (Thiophene, Benzene) Polar Groups (-COO⁻, -SO₂NH-) Drug:h->CD:f1 Encapsulation Water Aqueous Buffer Water->Complex Soluble In

Caption: Encapsulation of a hydrophobic drug in a cyclodextrin cavity.

  • Prepare Cyclodextrin Solutions: In your optimal buffer (e.g., pH 7.4), prepare a range of cyclodextrin concentrations (e.g., 1%, 2%, 5%, 10% w/v of HP-β-CD).

  • Determine Solubility: Use the shake-flask method (A2) to measure the solubility of your compound in each cyclodextrin solution.

  • Analyze: Plot the solubility of your compound as a function of cyclodextrin concentration. A linear relationship (a phase-solubility diagram of Aₗ-type) indicates the formation of a soluble 1:1 complex and is a strong indicator of success.

References

  • Gould, S. & Scott, K. R. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Jadhav, P. et al. (2022). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoic Acid. PubChem. [Link]

  • Brewster, M. E. & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Ovid. [Link]

  • Todkar, S. et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Academic Sciences. [Link]

  • PharmaEducation. (2024). Co-solvency and anti-solvent method for the solubility enhancement. PharmaEducation. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Gould, S. & Scott, K. R. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • University of California, Los Angeles. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25 oC. OWL. [Link]

  • Unknown. (n.d.). Table 20.
  • Remko, M. & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. [Link]

  • Wisdomlib. (2025). Co-solvency: Significance and symbolism. Wisdomlib. [Link]

  • Llinàs, A. et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]

  • Unknown. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Source not available.
  • Panus, P. C. et al. (n.d.). Chapter 3. Pharmacokinetics. AccessPhysiotherapy. [Link]

  • Yalkowsky, S. et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]

  • Proprep. (n.d.). What is the pKa of benzoic acid?. Proprep. [Link]

  • Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. ResearchGate. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. CLAS. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • Wikipedia. (n.d.). Solubility equilibrium. Wikipedia. [Link]

  • ChemRxiv. (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. [Link]

  • Sutton, J. M. et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. [Link]

  • Vetscraft. (n.d.). Absorption of drugs. Vetscraft. [Link]

  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK. [Link]

  • Barbosa, J. et al. (2003). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO. [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]

  • Dahiya, S. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Bulletin of Pharmaceutical Research. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Savjani, K. T. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Slideshare. [Link]

  • PubChemLite. (n.d.). 4-(thiophene-2-sulfonamido)benzoic acid (C11H9NO4S2). PubChemLite. [Link]

  • Journal of Chemical Reviews. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Chemical Reviews. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 4-(Thiophene-2-sulfonylamino)-benzoic acid in DMSO

Welcome to the technical support center for 4-(Thiophene-2-sulfonylamino)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Thiophene-2-sulfonylamino)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability in dimethyl sulfoxide (DMSO).

Introduction

4-(Thiophene-2-sulfonylamino)-benzoic acid is a molecule of interest in various research fields. As with many small molecules, its stability in commonly used solvents like DMSO is critical for obtaining reliable and reproducible experimental results. This document addresses frequently asked questions and provides troubleshooting guides based on the chemical properties of the molecule and established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-(Thiophene-2-sulfonylamino)-benzoic acid in DMSO?

While 4-(Thiophene-2-sulfonylamino)-benzoic acid is generally expected to be stable in DMSO for short-term storage and immediate use, several potential degradation pathways should be considered, particularly for long-term storage or under specific experimental conditions. The primary concerns stem from the presence of the sulfonylamino and benzoic acid functional groups.

  • Hydrolysis of the Sulfonamide Bond: Sulfonamides are generally resistant to hydrolysis, especially under neutral or acidic conditions. However, prolonged exposure to water, which can be absorbed by hygroscopic DMSO, could potentially lead to slow hydrolysis of the S-N bond.

  • Reaction with DMSO: While DMSO is a relatively inert solvent, it can participate in reactions under certain conditions. The acidic proton of the benzoic acid moiety could potentially interact with DMSO, although significant reaction is unlikely without catalysts or high temperatures. There are reports of carboxylic acids reacting with DMSO to form methyl thioesters under specific catalytic conditions.[1] Additionally, some sulfonamides can be oxidized by DMSO, though this typically requires activating conditions like high heat or the presence of a strong acid.[2][3][4]

Q2: How should I prepare stock solutions of 4-(Thiophene-2-sulfonylamino)-benzoic acid in DMSO?

Proper preparation of stock solutions is the first step in ensuring the stability and integrity of your compound.

  • Use High-Purity Anhydrous DMSO: To minimize the risk of hydrolysis, it is crucial to use high-purity, anhydrous DMSO.

  • Work in a Dry Environment: Prepare stock solutions in a dry environment, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon), to minimize the absorption of atmospheric moisture.

  • Ensure Complete Dissolution: The compound should be fully dissolved in DMSO. Gentle warming and vortexing can aid in dissolution. Benzoic acid and its derivatives are generally highly soluble in DMSO.[5][6]

Q3: What are the recommended storage conditions for DMSO stock solutions?

Optimal storage conditions are critical for maintaining the stability of your compound over time.

Storage ConditionRecommendationRationale
Temperature -20°C or -80°C for long-term storage.Low temperatures slow down potential degradation reactions.
Aliquoting Aliquot the stock solution into smaller, single-use volumes.This avoids repeated freeze-thaw cycles, which can introduce moisture and potentially lead to compound degradation or precipitation.[7][8]
Atmosphere Store aliquots under an inert atmosphere (e.g., argon or nitrogen).This minimizes exposure to oxygen and moisture.
Container Use high-quality, tightly sealed vials (e.g., glass or polypropylene).Prevents solvent evaporation and contamination.

Q4: How long can I expect my DMSO stock solution to be stable?

The stability of the stock solution will depend on the storage conditions. For the majority of compounds dissolved in DMSO, stock solutions can be stored at -20°C for up to three months.[9] However, for critical experiments, it is always recommended to perform a stability check if the solution has been stored for an extended period.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

If you are observing variability in your experimental outcomes, it could be an indication of compound degradation.

Troubleshooting Steps:

  • Prepare a Fresh Stock Solution: The simplest first step is to prepare a fresh stock solution from the solid compound and repeat the experiment.

  • Perform a Purity Check: Analyze your stock solution using an appropriate analytical method to assess its purity and concentration.

  • Review Storage and Handling Procedures: Ensure that proper storage and handling protocols are being followed by all lab personnel.

Issue 2: Visible precipitation in the DMSO stock solution.

Precipitation can occur due to several factors, including poor solubility or changes in temperature.

Troubleshooting Steps:

  • Warm the Solution: Gently warm the solution to see if the precipitate redissolves.

  • Check the Concentration: Ensure that the concentration of your stock solution does not exceed the solubility limit of the compound in DMSO.

  • Filter the Solution: If the precipitate does not redissolve upon warming, it may be an impurity or a degradation product. In this case, it is best to prepare a fresh stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a standard 10 mM stock solution of 4-(Thiophene-2-sulfonylamino)-benzoic acid.

Materials:

  • 4-(Thiophene-2-sulfonylamino)-benzoic acid (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Appropriate volumetric flask

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass of 4-(Thiophene-2-sulfonylamino)-benzoic acid for the desired volume of 10 mM stock solution (Molecular Weight: 283.32 g/mol ).

  • Weigh the calculated amount of the solid compound accurately using an analytical balance.

  • Transfer the solid to a volumetric flask.

  • Add a small amount of anhydrous DMSO to dissolve the solid completely. Gentle vortexing can be used to aid dissolution.

  • Once the solid is fully dissolved, add DMSO to the final volume mark on the volumetric flask.

  • Mix the solution thoroughly by inverting the flask several times.

  • Aliquot the stock solution into single-use vials for storage.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the stability of your DMSO stock solution over time.

Materials:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: Acetonitrile

  • Your DMSO stock solution of 4-(Thiophene-2-sulfonylamino)-benzoic acid

  • Freshly prepared reference standard solution

Procedure:

  • Initial Analysis (T=0):

    • Dilute a sample of your freshly prepared stock solution to a suitable concentration for HPLC analysis.

    • Inject the sample onto the HPLC system.

    • Run a gradient elution method (e.g., 10-90% B over 20 minutes) to separate the parent compound from any potential degradation products.

    • Record the chromatogram and note the peak area and retention time of the main peak.

  • Time-Point Analysis:

    • Store your stock solution under the desired conditions (e.g., -20°C).

    • At specified time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the stock solution.

    • Prepare a sample for HPLC analysis in the same manner as the initial analysis.

    • Analyze the sample using the same HPLC method.

  • Data Analysis:

    • Compare the chromatograms from the different time points.

    • Look for any new peaks that may indicate the formation of degradation products.

    • Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the initial peak area. A decrease in the main peak area and the appearance of new peaks suggest degradation.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis cluster_result Outcome prep Prepare 10 mM Stock in Anhydrous DMSO store Aliquot and Store at -20°C prep->store t0 T=0 Analysis (HPLC/LC-MS) tn Time Point Analysis (e.g., 1, 4, 12 weeks) store->tn compare Compare Chromatograms and Quantify Degradation t0->compare tn->compare result Assess Compound Stability compare->result

Caption: Workflow for assessing the stability of 4-(Thiophene-2-sulfonylamino)-benzoic acid in DMSO.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_dmso_reaction Reaction with DMSO parent 4-(Thiophene-2-sulfonylamino)-benzoic acid h1 4-Aminobenzoic acid parent->h1 + H2O (slow) h2 Thiophene-2-sulfonic acid parent->h2 + H2O (slow) d1 Methyl 4-(Thiophene-2-sulfonylamino)thiobenzoate parent->d1 + DMSO (catalyzed)

Caption: Potential degradation pathways for 4-(Thiophene-2-sulfonylamino)-benzoic acid.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2734, Sulfanilamide. Retrieved from [Link]

  • Li, W., et al. (2021). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. RSC Advances, 11(49), 30865-30869. [Link]

  • Barceló, D., & Petrovic, M. (2007). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. In The Handbook of Environmental Chemistry (pp. 161-181). Springer, Berlin, Heidelberg. [Link]

  • Patyra, E., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(15), 4478. [Link]

  • Wang, Y., et al. (2020). KF-catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters. Organic & Biomolecular Chemistry, 18(30), 5851-5855. [Link]

  • Jiang, B., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 642, 958-967. [Link]

  • Wang, J., et al. (2023). Convenient synthesis of N-sulfonyl α-hydroxyamides via DMSO oxidation of N-alk-1-ynylsulfonamides. Journal of Sulfur Chemistry, 44(3), 324-334. [Link]

  • Aitken, L., et al. (2017). Robustness Screening Set. In Vitro Assay Development and HTS of Small-Molecule Human ABAD/17β-HSD10 Inhibitors as Therapeutics in Alzheimer's Disease. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(3), 289-298. [Link]

  • Reddit. (2022). Can DMSO be used for the recrystallization of benzoic acid? Retrieved from [Link]

  • Pierens, G. K., et al. (2008). Determination of Analyte Concentration Using the Residual Solvent Resonance in 1H NMR Spectroscopy. Journal of Natural Products, 71(5), 810-813. [Link]

  • Wang, J., et al. (2023). Convenient synthesis of N-sulfonyl α-hydroxyamides via DMSO oxidation of N-alk-1-ynylsulfonamides. Journal of Sulfur Chemistry, 44(3), 324-334. [Link]

  • Patyra, E., & Kwiatek, K. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 488. [Link]

  • Creaser, C. S., et al. (2004). Analysis of sulfonamide residues in eggs and egg products by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 519(2), 205-212. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292-304. [Link]

  • de Oliveira, A. C., et al. (2008). Solubility of Benzoic Acid in Mixed Solvents. Journal of Chemical & Engineering Data, 53(10), 2468-2471. [Link]

  • Kozik, V., et al. (2018). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. SLAS TECHNOLOGY: Translating Life Sciences Innovation, 23(4), 363-370. [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 13(10), 999-1006. [Link]

  • Kalgutkar, A. S., et al. (2000). A comprehensive listing of bioactivation pathways of organic functional groups. Current drug metabolism, 1(2), 91-141. [Link]

  • Strzelecka, K., Holman, S. W., & Eyers, C. E. (2015). Evaluation of dimethyl sulfoxide (DMSO) as a mobile phase additive during top 3 label-free quantitative proteomics. Journal of proteomics, 125, 219-224. [Link]

  • Wang, R., et al. (2022). Visible-Light-Promoted Atomic Substitution of Thioacids with DMSO as the Oxygen Source. Organic Letters, 24(11), 2020-2024. [Link]

  • Beke, G., et al. (2023). DMSO-Induced Unfolding of the Antifungal Disulfide Protein PAF and Its Inactive Variant: A Combined NMR and DSC Study. International Journal of Molecular Sciences, 24(2), 1185. [Link]

  • Creaser, C. S., et al. (2004). Analysis of sulfonamide residues in eggs and egg products by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 519(2), 205-212. [Link]

  • Kozik, V., et al. (2018). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. SLAS TECHNOLOGY: Translating Life Sciences Innovation, 23(4), 363-370. [Link]

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  • Goulas, V., et al. (2013). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Animal and Feed Sciences, 22(2), 186-189. [Link]

  • Chemistry Stack Exchange. (2015). Solubility Of Benzoic Acid. Retrieved from [Link]

  • Al-Zoubi, W. (2015). A quantum chemical study of the interaction of carboxylic acids with DMSO. Journal of Molecular Structure: THEOCHEM, 1091, 134-140. [Link]

  • European Union Reference Laboratory for New Psychoactive Substances. (2019). CLEN Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Sub. Retrieved from [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 13(10), 999-1006. [Link]

  • Strzelecka, K., Holman, S. W., & Eyers, C. E. (2015). Evaluation of dimethyl sulfoxide (DMSO) as a mobile phase additive during top 3 label-free quantitative proteomics. Journal of proteomics, 125, 219-224. [Link]

  • Dong, M. W. (2013). Two-dimensional liquid chromatography for pharmaceutical analysis. LCGC North America, 31(8), 612-625. [Link]

  • Santos, J. L., & Esteves, V. I. (2018). The Applications of Dimethyl Sulfoxide as Reagent in Organic Synthesis. Current Organic Synthesis, 15(5), 624-641. [Link]

  • Li, B., et al. (2022). Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution. Water Research, 212, 118100. [Link]

  • Chen, J., et al. (2019). NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO. Organic Chemistry Frontiers, 6(14), 2413-2417. [Link]

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  • Wikipedia. (2024). Sulfonamide (medicine). Retrieved from [Link]

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  • Apelblat, A., & Manzurola, E. (2002). The solubility of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Thermodynamics, 34(7), 1127-1136. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Thiophene-2-Sulfonylation

Welcome to the technical support center dedicated to the optimization of thiophene-2-sulfonylation reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of thiophene-2-sulfonylation reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-yield, high-purity synthesis of thiophene-2-sulfonamides and related compounds.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the thiophene-2-sulfonylation process, offering probable causes and actionable solutions.

Q1: My thiophene-2-sulfonylation reaction is showing low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

A1: Low conversion is a frequent challenge in sulfonylation reactions and can often be attributed to several factors related to reagents and reaction conditions.

  • Purity and Stability of Thiophene-2-sulfonyl chloride: Thiophene-2-sulfonyl chloride is sensitive to moisture and can degrade over time. It is crucial to use a fresh or properly stored reagent.[1] Contamination with water will lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, rendering it unreactive for the desired transformation.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the degradation of starting materials or the desired product. Conversely, a temperature that is too low may result in an incomplete reaction. It is advisable to start at a lower temperature (e.g., 0 °C) and gradually increase it while monitoring the reaction progress.[2]

  • Inadequate Mixing: In heterogeneous reaction mixtures, efficient stirring is essential to ensure proper mixing of the reactants.[2] Inadequate mixing can lead to localized concentrations of reagents and incomplete reaction.

  • Insufficient Reaction Time: Some sulfonylation reactions can be slow. It is important to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion.[2]

Troubleshooting Workflow for Low Conversion

low_conversion_troubleshooting start Low or No Conversion check_reagents Verify Reagent Purity and Activity start->check_reagents Is reagent fresh and anhydrous? check_reagents->start No, replace reagent optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Yes optimize_temp->start No, adjust temperature ensure_mixing Ensure Efficient Mixing optimize_temp->ensure_mixing Is temperature optimized? ensure_mixing->start No, improve stirring extend_time Increase Reaction Time ensure_mixing->extend_time Is mixing adequate? solution Improved Conversion extend_time->solution Monitor to completion

Caption: A step-by-step decision-making process for troubleshooting low conversion in thiophene-2-sulfonylation reactions.

Q2: I am observing the formation of significant side products in my reaction mixture. How can I minimize their formation?

A2: The formation of side products is a common issue that can complicate purification and reduce the yield of the desired product. The nature of the side products can provide clues to the underlying problem.

  • Bis-sulfonylation: If your substrate has multiple reactive sites, bis-sulfonylation can occur. This is particularly common when using an excess of thiophene-2-sulfonyl chloride.[3] Carefully controlling the stoichiometry of the reagents is crucial to minimize this side reaction.

  • Oxidation of the Thiophene Ring: The thiophene ring itself can be susceptible to oxidation under certain conditions, leading to the formation of thiophene S-oxides.[4] This is more likely to occur with strong oxidizing agents or harsh reaction conditions. Using milder conditions and ensuring an inert atmosphere can help mitigate this issue.

  • Reaction with Solvent: Some solvents can participate in the reaction. For example, in the presence of a base, solvents like dichloromethane can undergo side reactions.[5] Choosing an inert solvent is therefore important for a clean reaction.

Strategies to Minimize Side Product Formation

Side ProductProbable CauseRecommended Solution
Bis-sulfonylated ProductExcess thiophene-2-sulfonyl chlorideUse a 1:1 stoichiometry of reactants. Add the sulfonyl chloride dropwise to the reaction mixture.
Thiophene S-oxideHarsh reaction conditions, presence of oxidantsConduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid unnecessarily high temperatures.
Solvent-related byproductsReactive solventUse an inert solvent such as tetrahydrofuran (THF), acetonitrile, or toluene.

Q3: The purification of my thiophene-2-sulfonamide product is proving to be difficult. What are some effective purification strategies?

A3: The purification of sulfonamides can be challenging due to their polarity and potential for co-elution with impurities.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying sulfonamides.[6] The choice of eluent system is critical for achieving good separation. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is often effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. The choice of solvent is crucial and may require some experimentation. Common solvent systems include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.

  • Aqueous Work-up: A standard aqueous work-up can sometimes be problematic if the product has some water solubility. To minimize product loss, it is advisable to minimize the amount of water used or to back-extract the aqueous layer multiple times with an organic solvent.[7]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of thiophene-2-sulfonylation reactions.

Q4: What is the general mechanism for the thiophene-2-sulfonylation of an amine or an alcohol?

A4: The reaction proceeds through a nucleophilic attack of the amine or alcohol on the electrophilic sulfur atom of the thiophene-2-sulfonyl chloride. A base is typically required to deprotonate the nucleophile (in the case of an alcohol) or to neutralize the HCl byproduct generated during the reaction.

General Reaction Mechanism

sulfonylation_mechanism reactants Thiophene-2-sulfonyl chloride + Nucleophile (Amine/Alcohol) nucleophilic_attack Nucleophilic Attack on Sulfur reactants->nucleophilic_attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate elimination Elimination of Chloride intermediate->elimination product Thiophene-2-sulfonamide/sulfonate elimination->product

Caption: A simplified diagram illustrating the general mechanism of thiophene-2-sulfonylation.

Q5: What are the recommended reaction conditions for the synthesis of thiophene-2-sulfonamides from amines?

A5: The reaction of thiophene-2-sulfonyl chloride with amines is a common method for the synthesis of thiophene-2-sulfonamides.[3] The following is a general protocol that can be optimized for specific substrates.

Experimental Protocol: Synthesis of a Thiophene-2-sulfonamide

  • Reaction Setup: To a solution of the amine (1.0 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran (10 mL) at 0 °C, add a base like triethylamine (1.2 mmol) or pyridine (1.2 mmol).

  • Addition of Sulfonyl Chloride: Slowly add a solution of thiophene-2-sulfonyl chloride (1.0 mmol) in the same solvent (5 mL) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench it with water and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Q6: How does the choice of base affect the outcome of the reaction?

A6: The choice of base can significantly influence the reaction rate and the formation of side products. For the sulfonylation of amines, a non-nucleophilic organic base like triethylamine or pyridine is commonly used to scavenge the HCl generated. For the sulfonylation of alcohols, a stronger base may be required to deprotonate the alcohol and form the more nucleophilic alkoxide. However, using a very strong base can also promote side reactions. Therefore, the choice of base should be tailored to the specific substrate and reaction conditions.

Q7: What analytical techniques are most suitable for monitoring the progress of a thiophene-2-sulfonylation reaction?

A7: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the disappearance of the starting materials and the appearance of the product.[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a powerful technique that can be used to determine the conversion and the purity of the product.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful for identifying volatile products and byproducts.

References

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  • ResearchGate. (2018). Synthesis of thiophenes having the biologically active sulfonamide.... [Link]

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Troubleshooting

Technical Support Center: Ensuring the Stability of 4-(Thiophene-2-sulfonylamino)-benzoic acid

Welcome to the dedicated technical support center for 4-(Thiophene-2-sulfonylamino)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-(Thiophene-2-sulfonylamino)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during storage. Our goal is to equip you with the necessary knowledge to maintain the integrity of your samples, ensuring the reliability and reproducibility of your experimental results.

Introduction: Understanding the Molecule's Stability Profile

4-(Thiophene-2-sulfonylamino)-benzoic acid is a molecule of significant interest in medicinal chemistry, featuring a thiophene ring, a sulfonamide linkage, and a benzoic acid moiety.[1] This unique combination of functional groups, while conferring desirable pharmacological properties, also presents specific challenges regarding its chemical stability. The thiophene ring, an aromatic heterocycle containing sulfur, and the sulfonamide group are known to be susceptible to certain degradation pathways.[2][3] Therefore, understanding and mitigating these potential degradation routes is paramount for any researcher working with this compound.

This guide provides a structured approach to troubleshooting common stability issues and offers clear, actionable protocols to safeguard your valuable samples.

Troubleshooting Guide: A Proactive Approach to Preventing Degradation

This section is formatted in a question-and-answer format to directly address the most common issues encountered during the storage and handling of 4-(Thiophene-2-sulfonylamino)-benzoic acid.

Question 1: I've observed a change in the physical appearance (e.g., color change, clumping) of my stored 4-(Thiophene-2-sulfonylamino)-benzoic acid. What could be the cause?

Answer: A change in the physical appearance of the compound is often the first indicator of chemical degradation. The likely culprits are exposure to light, moisture, or elevated temperatures. Both the thiophene and sulfonamide moieties can be susceptible to oxidative and photolytic degradation, which can lead to the formation of colored impurities.

Causality:

  • Photodegradation: The thiophene ring system can absorb UV light, leading to the formation of reactive species and subsequent degradation products. Studies on similar thiophene derivatives have shown their susceptibility to photodegradation.

  • Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, particularly under acidic or basic conditions, although many sulfonamides are relatively stable at neutral pH.[4] Cleavage of this bond would lead to the formation of 4-aminobenzoic acid and thiophene-2-sulfonic acid.

  • Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene-S-oxides. This process can be accelerated by exposure to air (oxygen) and light.

Recommended Action: Immediately quarantine the affected batch. To confirm degradation, it is advisable to perform an analytical assessment, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of impurities or a decrease in the main peak's purity.

Question 2: My analytical results (e.g., HPLC, NMR) show unexpected peaks or a decrease in the purity of my compound after a period of storage. What are the likely degradation pathways?

Answer: The appearance of new peaks in your analytical data strongly suggests chemical degradation. Based on the structure of 4-(Thiophene-2-sulfonylamino)-benzoic acid, the primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.

Visualizing Potential Degradation Pathways:

G cluster_main 4-(Thiophene-2-sulfonylamino)-benzoic acid cluster_degradation Degradation Pathways cluster_products Potential Degradation Products A 4-(Thiophene-2-sulfonylamino)-benzoic acid B Hydrolysis (S-N Bond Cleavage) A->B Moisture, pH extremes C Oxidation (Thiophene Ring) A->C Oxygen, Light D Photodegradation (Multiple Pathways) A->D UV/Vis Light E 4-Aminobenzoic acid + Thiophene-2-sulfonic acid B->E F Thiophene-S-oxide derivatives C->F G Complex mixture of photoproducts D->G

Caption: Potential degradation pathways for 4-(Thiophene-2-sulfonylamino)-benzoic acid.

Troubleshooting Steps:

  • Review Storage Conditions: Cross-reference your current storage conditions with the recommended guidelines in the FAQ section below. Have there been any deviations?

  • Perform Forced Degradation Studies (if necessary): To definitively identify the degradation products, a forced degradation study can be invaluable.[5][6][7][8] This involves intentionally subjecting small amounts of the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation and identify the resulting impurities by techniques like LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-(Thiophene-2-sulfonylamino)-benzoic acid to ensure long-term stability?

A1: To maximize the shelf-life of your compound, we recommend the following storage conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential hydrolytic and oxidative degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, thereby preventing oxidative degradation of the thiophene ring.
Light Amber vial or stored in the darkProtects the compound from photolytic degradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the sulfonamide bond.

Q2: How can I monitor the stability of my 4-(Thiophene-2-sulfonylamino)-benzoic acid over time?

A2: Implementing a routine stability monitoring program is a best practice. We recommend the following:

  • Regular Visual Inspection: At set intervals (e.g., monthly), visually inspect the compound for any changes in appearance.

  • Periodic Analytical Testing: For long-term storage, it is advisable to perform periodic purity checks using a validated stability-indicating HPLC method. This will provide quantitative data on the compound's integrity.

Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.[8] The following is a general workflow for developing such a method.

G A Select HPLC Column and Mobile Phase B Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) A->B C Perform Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) B->C D Inject Degraded Samples C->D E Assess Peak Purity and Resolution D->E F Validate Method (ICH Guidelines) E->F

Caption: Workflow for developing a stability-indicating HPLC method.

Q3: Are there any known incompatibilities I should be aware of when handling this compound in solution?

A3: Yes. Avoid strong oxidizing agents, as they can directly lead to the oxidation of the thiophene ring. Also, be mindful of the pH of your solutions. Strongly acidic or basic conditions may promote the hydrolysis of the sulfonamide linkage. When preparing solutions, use freshly de-gassed solvents to minimize dissolved oxygen.

Conclusion

By understanding the inherent chemical properties of 4-(Thiophene-2-sulfonylamino)-benzoic acid and implementing the proactive storage and handling strategies outlined in this guide, researchers can significantly mitigate the risk of degradation. Maintaining the integrity of this compound is essential for the validity of your research and the success of your drug development programs. Should you have any further questions or require more specific guidance, please do not hesitate to contact our technical support team.

References

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  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

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Sources

Optimization

minimizing off-target effects of 4-(Thiophene-2-sulfonylamino)-benzoic acid in assays

Welcome to the technical support center for 4-(Thiophene-2-sulfonylamino)-benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on utilizing...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Thiophene-2-sulfonylamino)-benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on utilizing this compound effectively in your assays while minimizing and troubleshooting potential off-target effects.

Introduction

4-(Thiophene-2-sulfonylamino)-benzoic acid is a sulfonamide-containing compound that has garnered interest for its biological activity, particularly as a potential inhibitor of various enzymes.[1] Its structure suggests the potential for interactions with multiple biological targets, making a thorough understanding of its selectivity crucial for accurate and reproducible experimental outcomes. This guide provides a framework for identifying, understanding, and mitigating off-target effects to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of 4-(Thiophene-2-sulfonylamino)-benzoic acid?

A1: Research has indicated that 4-(Thiophene-2-sulfonylamino)-benzoic acid exhibits inhibitory activity against certain isoforms of carbonic anhydrases (CAs).[1] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their involvement in various physiological and pathological processes makes them a target for drug discovery in areas such as glaucoma, epilepsy, and cancer.[1]

Q2: What are the potential off-target effects I should be aware of?

A2: While a comprehensive off-target profile for 4-(Thiophene-2-sulfonylamino)-benzoic acid is not extensively documented in publicly available literature, the chemical structure provides clues to potential off-target interactions. Structurally related compounds have been shown to interact with other protein families. For instance:

  • Solute Carrier (SLC) Transporters: A compound with a similar B-thiophene ring structure has been identified as an inhibitor of the SLC10 carriers, specifically the apical sodium-dependent bile acid transporter (ASBT), the sodium-taurocholate cotransporting polypeptide (NTCP), and the sodium-dependent organic anion transporter (SOAT).

  • Kinases: A thiophene sulfonamide derivative has been reported as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5).[2] Kinases are a large family of enzymes that are common off-targets for small molecule inhibitors due to the conserved nature of their ATP-binding pocket.

It is crucial to experimentally verify the selectivity of 4-(Thiophene-2-sulfonylamino)-benzoic acid in your specific assay system.

Q3: My results with 4-(Thiophene-2-sulfonylamino)-benzoic acid are inconsistent. What could be the cause?

A3: Inconsistent results can arise from several factors, including compound integrity, experimental setup, and off-target effects.[3][4] Consider the following:

  • Compound Solubility and Stability: Ensure the compound is fully dissolved in your assay buffer at the desired concentration. Poor solubility can lead to a lower effective concentration and variability. Also, confirm the stability of the compound under your experimental conditions (e.g., temperature, pH, light exposure).

  • Assay Artifacts: Some compounds can interfere with the assay technology itself, leading to false-positive or false-negative results.[5] This can include interference with fluorescence or luminescence readouts, or compound aggregation.

  • Cellular Health: In cell-based assays, ensure that the observed effects are not due to general cytotoxicity.

  • On-Target vs. Off-Target Effects: The observed phenotype may be a result of the compound modulating an unintended target in your system.

Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects

This guide provides a systematic approach to troubleshooting unexpected or inconsistent results and to build a case for on-target activity.

Step 1: Validate Compound and Assay Performance

Before investigating off-target effects, it's essential to rule out common experimental issues.

Potential Issue Troubleshooting Action Expected Outcome
Poor Compound Solubility Perform a visual inspection for precipitation. Determine the solubility limit in your assay buffer.A clear solution with no visible particulates.
Compound Instability Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles.Consistent results between experiments using freshly prepared compound.
Assay Interference Run control experiments without the biological target (e.g., enzyme or cells) to assess for direct effects on the assay signal.[6][7]The compound should not significantly alter the assay readout in the absence of the target.
Cytotoxicity Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assay.The effective concentration for the desired phenotype should be significantly lower than the concentration causing cytotoxicity.
Step 2: Confirm Target Engagement in your System

Directly measuring the interaction of 4-(Thiophene-2-sulfonylamino)-benzoic acid with its intended target in your experimental model is a critical validation step.

Protocol: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular context.[3] The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.

Workflow:

  • Treat Cells: Incubate your cells with 4-(Thiophene-2-sulfonylamino)-benzoic acid at various concentrations, including a vehicle control.

  • Heat Shock: Heat the cell suspensions to a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separate Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the denatured, aggregated proteins.

  • Quantify Soluble Target Protein: Analyze the amount of the target protein (e.g., a specific carbonic anhydrase isoform) remaining in the supernatant at each temperature point using Western blotting or mass spectrometry.

  • Analyze Data: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Step 3: Employ Counter-Screening and Orthogonal Assays

To build a selectivity profile and rule out off-target effects, it is essential to test the compound in assays for other potential targets.

Workflow for Investigating Off-Target Effects

Off_Target_Workflow cluster_in_silico In Silico Analysis cluster_experimental Experimental Validation in_silico Computational Screening (Docking, Similarity Search) potential_off_targets Prioritized List of Potential Off-Targets in_silico->potential_off_targets Generate List biochemical Biochemical Assays (e.g., Kinase Panel, CA Isoform Panel) confirmed_off_targets Confirmed Off-Targets biochemical->confirmed_off_targets on_target On-Target Activity biochemical->on_target cell_based Cell-Based Assays (e.g., Reporter Gene, Phenotypic) cell_based->confirmed_off_targets cell_based->on_target compound 4-(Thiophene-2-sulfonylamino) -benzoic acid compound->in_silico Predict potential_off_targets->biochemical Test potential_off_targets->cell_based Validate Dose_Response cluster_curve Dose-Response Curve Interpretation cluster_interpretation Potential Interpretation a Sigmoidal Curve b Biphasic Curve d Suggests a single, specific interaction with the target. a->d Typical On-Target c Shallow Slope e May indicate multiple binding sites or off-target effects at higher concentrations. b->e Potential Off-Target f Could suggest weak binding or non-specific interactions. c->f Potential Non-Specific Effects

Caption: Interpreting dose-response curve shapes.

A steep, sigmoidal curve typically suggests a specific, high-affinity interaction. [8]A biphasic curve or a shallow slope may indicate the presence of off-target activities at different concentrations or non-specific binding.

Concluding Remarks

A rigorous and systematic approach to identifying and mitigating off-target effects is paramount for generating reliable and translatable scientific findings. By employing the strategies outlined in this guide, researchers can build a higher degree of confidence in their experimental results and better understand the true biological activity of 4-(Thiophene-2-sulfonylamino)-benzoic acid.

References

  • Creative Biolabs. Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]

  • Feng, Y., et al. (2007). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. Retrieved from [Link]

  • Geyer, J., et al. (2022). Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. MDPI. Retrieved from [Link]

  • WuXi AppTec. (2023). Screening Methods to Identify RNA-Targeting Small Molecules. YouTube. Retrieved from [Link]

  • Malmström, J., et al. (2012). Synthesis and Structure-Activity Relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as Cyclin-Dependent Kinase 5 (cdk5)/p25 Inhibitors. PubMed. Retrieved from [Link]

  • Creative Biolabs. Counter-Screen Service. Retrieved from [Link]

  • The University of Arizona. ACDD - Our Process. Retrieved from [Link]

  • PubChem. Thiophene-2-sulfonic acid {3-[4-(2-methyl-benzoyl)-thiazol-2-ylamino]-propyl}-amide. Retrieved from [Link]

  • PubChemLite. 4-(thiophene-2-sulfonamido)benzoic acid (C11H9NO4S2). Retrieved from [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. Retrieved from [Link]

  • Sygnature Discovery. The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Stürzebecher, J., et al. (1993). Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines. PubMed. Retrieved from [Link]

  • Lee, H., et al. (2024). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. PubMed Central. Retrieved from [Link]

  • Ci, C., et al. (2022). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. PubMed Central. Retrieved from [Link]

  • Wang, F., et al. (2021). Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. PubMed Central. Retrieved from [Link]

  • MSD Manual Professional Edition. Dose-Response Relationships. Retrieved from [Link]

  • Collaborative Drug Discovery. (2025). Understanding the Importance of The Dose-Response Curve. Retrieved from [Link]

  • Danaher Life Sciences. Dose-Response Curve | Definition and Applications. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to 4-(Thiophene-2-sulfonylamino)-benzoic acid

Welcome to the technical support resource for 4-(Thiophene-2-sulfonylamino)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(Thiophene-2-sulfonylamino)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their cell culture experiments. Precipitation of a test compound is a common yet frustrating issue that can compromise experimental validity. This document provides in-depth troubleshooting guides and FAQs to help you understand the underlying causes of precipitation and implement robust solutions to ensure consistent, reliable results.

Section 1: Understanding the Compound - Core Physicochemical Properties

4-(Thiophene-2-sulfonylamino)-benzoic acid is a sulfonamide derivative with a molecular structure that dictates its behavior in aqueous solutions like cell culture media.[1] A foundational understanding of its properties is the first step in troubleshooting solubility issues.

PropertyValueSignificance for Cell Culture Applications
Molecular Formula C₁₁H₉NO₄S₂Indicates the elemental composition.[1][2][3]
Molecular Weight ~283.32 g/mol Essential for calculating molar concentrations for stock solutions.[1][3]
pKa (Predicted) ~4.08This compound is a weak acid.[3][4] Its solubility is highly dependent on the pH of the medium.[5][6][7]
Solvent of Choice Dimethyl Sulfoxide (DMSO)Due to its hydrophobic nature, the compound has poor aqueous solubility and requires a potent organic solvent like DMSO for stock preparation.[8][9]

The Critical Role of pKa and pH

The solubility of many compounds is heavily influenced by pH, and 4-(Thiophene-2-sulfonylamino)-benzoic acid is a classic example.[6][10] Its pKa of approximately 4.08 means that at a pH below this value, the carboxylic acid group is protonated (-COOH), rendering the molecule neutral and significantly less soluble in water.[11] Conversely, at a pH above its pKa, the group is deprotonated (-COO⁻), making the molecule charged (anionic) and more soluble.

Standard cell culture media are typically buffered to a physiological pH of 7.2-7.4, which is well above the compound's pKa.[12] This is advantageous, as the compound will predominantly exist in its more soluble, deprotonated form. However, precipitation can still occur due to localized pH changes or when the concentration exceeds its solubility limit in the complex milieu of the media.

cluster_low_ph pH < 4.08 (e.g., in acidic microenvironment) cluster_high_ph pH > 4.08 (e.g., in cell culture media, pH 7.4) low_ph_label Less Soluble (Protonated Form) low_ph_struct R-COOH high_ph_struct R-COO⁻ low_ph_struct->high_ph_struct Deprotonation (Increasing pH) high_ph_label More Soluble (Deprotonated Form) high_ph_struct->low_ph_struct Protonation (Decreasing pH)

Caption: pH-dependent ionization of the compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with 4-(Thiophene-2-sulfonylamino)-benzoic acid in a question-and-answer format.

Q1: My compound precipitated immediately after I added my DMSO stock to the cell culture medium. What is causing this and how can I fix it?

A1: This phenomenon is commonly referred to as "crashing out" and occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it has poor solubility.[13][14] The sudden change in solvent polarity causes the compound to fall out of solution.

Causality & Solution Workflow:

Immediate precipitation is almost always linked to the dilution technique or the final concentration exceeding the compound's aqueous solubility limit. Follow this troubleshooting workflow to identify and solve the problem.

start Immediate Precipitation Observed q_media_temp Was the media pre-warmed to 37°C? start->q_media_temp q_dilution_method How was the stock solution added? q_media_temp->q_dilution_method Yes sol_warm_media Action: Pre-warm media to 37°C before use. q_media_temp->sol_warm_media No q_final_conc Is the final concentration too high? q_dilution_method->q_final_conc Slowly/Dropwise sol_slow_add Action: Add stock dropwise while gently swirling the media. q_dilution_method->sol_slow_add Quickly/Directly q_dmso_conc Is the final DMSO concentration <0.5%? q_final_conc->q_dmso_conc No sol_lower_conc Action: Lower the final working concentration. q_final_conc->sol_lower_conc Yes sol_recalc_stock Action: Increase stock concentration to lower the added volume. q_dmso_conc->sol_recalc_stock No end_node Problem Solved q_dmso_conc->end_node Yes sol_warm_media->q_dilution_method sol_serial_dilute Action: Perform a serial or intermediate dilution in media. sol_slow_add->sol_serial_dilute sol_serial_dilute->q_final_conc sol_solubility_test Action: Perform a solubility test (see Protocol 3). sol_lower_conc->sol_solubility_test sol_solubility_test->q_dmso_conc sol_recalc_stock->end_node

Caption: Troubleshooting workflow for immediate precipitation.

Q2: The medium containing my compound looked clear at first, but I observed a cloudy or crystalline precipitate after several hours or days in the incubator. What is happening?

A2: Delayed precipitation suggests a more subtle process than immediate "crashing out." The primary causes are typically related to changes in the media over time or slow kinetics of crystal formation.

  • Potential Cause 1: pH Shift Due to Cellular Metabolism. As cells grow, they produce metabolic byproducts like lactic acid, which can gradually lower the pH of the culture medium.[12][13] Although the medium is buffered, dense or rapidly proliferating cultures can acidify the local environment enough to decrease the solubility of a pH-sensitive compound, causing it to precipitate.

    • Solution: Monitor the color of your phenol red indicator; a shift from red to yellow indicates acidification.[12] Increase the frequency of media changes or seed cells at a lower density.

  • Potential Cause 2: Interaction with Media Components. The compound may slowly interact with salts, amino acids, or proteins (especially if using serum) in the media to form insoluble complexes.[13]

    • Solution: If possible, test the compound's stability in different basal media formulations. Sometimes, precipitates are more common in serum-free media for certain compounds.[13]

  • Potential Cause 3: Media Evaporation. Over long-term experiments, evaporation from culture plates or flasks can concentrate all media components, including the compound, potentially pushing it beyond its solubility limit.[15]

    • Solution: Ensure the incubator has adequate humidity.[15][16] Use sealed flasks or plates with low-evaporation lids for long-term cultures.

  • Potential Cause 4: Compound Instability. The compound itself might be unstable in the aqueous, 37°C environment over time, degrading into less soluble byproducts.

    • Solution: Prepare fresh media with the compound more frequently rather than storing it for extended periods.[13]

Q3: What is the recommended stock solvent, and what final concentration of that solvent is safe for my cells?

A3: The universally recommended solvent for preparing a high-concentration stock of this compound is Dimethyl Sulfoxide (DMSO) .[8][9]

DMSO Concentration and Cell Viability:

While an excellent solvent, DMSO can be toxic to cells at high concentrations.[17] It is crucial to keep the final concentration in your culture medium as low as possible.

Final DMSO ConcentrationGeneral Guideline & Cellular Impact
≤ 0.1% Considered safe for nearly all cell lines with minimal impact on cell function. This is the ideal target.[8]
0.1% - 0.5% Widely used and tolerated by most robust cell lines without significant cytotoxicity.[8][18]
> 0.5% - 1.0% May cause stress or toxicity in sensitive cell types, including primary cells.[8][19] Can begin to affect cell membrane integrity and function.
> 1.0% Generally considered toxic and can lead to significant cell death or altered phenotypes. Avoid this range.[8][19]

Crucial Experimental Control: Always include a "vehicle control" in your experiments. This control should contain cells treated with the same final concentration of DMSO as your experimental group, but without the compound. This ensures that any observed effects are due to the compound and not the solvent.[17]

Section 3: Key Experimental Protocols

These protocols provide step-by-step guidance for preparing and using 4-(Thiophene-2-sulfonylamino)-benzoic acid in your experiments.

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Calculate: Determine the mass of the compound needed to prepare a stock solution at a high concentration (e.g., 10-50 mM) in 100% sterile DMSO.

  • Weigh: Carefully weigh the powdered compound in a sterile microcentrifuge tube.

  • Dissolve: Add the calculated volume of sterile, cell culture-grade DMSO to the tube.[17]

  • Mix: Vortex the tube gently until the compound is completely dissolved. If solubility is an issue, brief sonication in a water bath or gentle warming to 37°C can be effective.[17][20]

  • Aliquot & Store: Aliquot the stock solution into small, single-use volumes in sterile tubes to prevent repeated freeze-thaw cycles, which can degrade the compound.[17] Store aliquots at -20°C or -80°C, protected from light.

start Start: Powdered Compound step1 1. Weigh Compound start->step1 step2 2. Add 100% DMSO step1->step2 step3 3. Dissolve (Vortex/Sonicate) step2->step3 step4 4. Create Single-Use Aliquots step3->step4 end End: Store at -20°C/-80°C step4->end

Caption: Workflow for preparing a DMSO stock solution.

Protocol 2: Recommended Method for Dilution into Cell Culture Media

This two-step dilution method is designed to minimize precipitation.

  • Pre-warm Media: Warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.[13] Working with cold media significantly increases the risk of precipitation.[16][21]

  • Prepare Intermediate Dilution (Optional but Recommended): For high final concentrations, first dilute your DMSO stock 1:10 or 1:100 into a small volume of the pre-warmed media. Mix gently but thoroughly.

  • Final Dilution: Add the DMSO stock (or the intermediate dilution) to the final volume of pre-warmed media. Crucially, add the compound solution to the media, not the other way around. Add it dropwise while gently swirling the flask or plate to ensure rapid and even dispersal.[13]

  • Visual Inspection: Immediately inspect the medium for any signs of cloudiness or precipitate.

Protocol 3: Determining the Maximum Soluble Concentration

This protocol helps you find the highest concentration of the compound that remains soluble in your specific experimental conditions.

  • Prepare Stock: Make a high-concentration stock solution in 100% DMSO (e.g., 50 mM) as described in Protocol 1.

  • Set Up Dilutions: In a multi-well plate or a series of tubes, add your complete, pre-warmed cell culture medium.

  • Create a Dilution Series: Prepare a series of dilutions of your stock solution directly into the media. For example, create final concentrations of 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, etc. Remember to keep the final DMSO concentration constant and low across all wells (e.g., 0.2%).

  • Incubate and Observe:

    • Visually inspect each dilution immediately for any signs of precipitation.[13]

    • Incubate the plate under your standard culture conditions (37°C, 5% CO₂).

    • Observe the solutions under a microscope at several time points (e.g., 1 hour, 4 hours, 24 hours) for any signs of delayed precipitation or crystal formation.

References

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?. Retrieved from [Link]

  • Reddit. (2024, March 11). Making up compound for cell culture using DMSO. Retrieved from [Link]

  • ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Thiophen-2-yl)benzoic acid. Retrieved from [Link]

  • PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(thiophene-2-sulfonamido)benzoic acid (C11H9NO4S2). Retrieved from [Link]

  • HuanKai Group. (2024, July 31). The Impact of pH on Cell Culture Media. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Patsnap Synapse. (2024, January 1). How does pH affect drug delivery?. Retrieved from [Link]

  • PubMed. (1945). The effect of pH on the solubility of sulphonamides. Retrieved from [Link]

  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Carbonic Anhydrase Inhibition: 4-(Thiophene-2-sulfonylamino)-benzoic acid versus Acetazolamide

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Ubiquitous Role of Carbonic Anhydrase and the Rationale for Its Inhibition Carbonic anhydrases (CAs) are a superfamily of zinc-contai...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Ubiquitous Role of Carbonic Anhydrase and the Rationale for Its Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to a vast array of physiological processes.[1] They are proficient catalysts of the reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple reaction that is critical for pH homeostasis, CO₂ transport, electrolyte secretion, and numerous biosynthetic pathways. In humans, the 15 identified CA isoforms exhibit distinct tissue distribution and subcellular localization, making them attractive and druggable targets for a spectrum of therapeutic interventions.

Acetazolamide, a sulfonamide derivative, is a well-established, potent inhibitor of multiple carbonic anhydrase isoforms. Its clinical utility spans the treatment of glaucoma, epilepsy, altitude sickness, and certain types of edema, underscoring the therapeutic potential of CA inhibition. The ongoing quest for novel CA inhibitors with improved potency and isoform selectivity has led to the exploration of diverse chemical scaffolds, including thiophene-based sulfonamides. This guide provides an in-depth, objective comparison of the carbonic anhydrase inhibitory profile of the archetypal inhibitor, acetazolamide, with that of 4-(Thiophene-2-sulfonylamino)-benzoic acid, a representative of the thiophene-sulfonamide class.

Due to the limited availability of public data for 4-(Thiophene-2-sulfonylamino)-benzoic acid, this guide will utilize inhibitory data from closely related and structurally representative thiophene-2-sulfonamide derivatives as a proxy for comparative analysis. This approach allows for a foundational understanding of the structure-activity relationships within this class of inhibitors.

The Molecular Dance: Mechanism of Sulfonamide-Based Carbonic Anhydrase Inhibition

The inhibitory action of sulfonamides against carbonic anhydrases is a well-elucidated mechanism centered on the active site zinc ion (Zn²⁺). This catalytic metal center is coordinated by three histidine residues and a water molecule, which, under physiological conditions, exists as a hydroxide ion. This zinc-bound hydroxide is the key nucleophile that attacks the carbon dioxide substrate.

Sulfonamide inhibitors, including acetazolamide and thiophene derivatives, function by coordinating to the active site zinc ion through their deprotonated sulfonamide nitrogen atom. This binding event displaces the catalytically essential hydroxide ion, effectively shutting down the enzyme's catalytic cycle. The aromatic or heterocyclic ring of the sulfonamide inhibitor further stabilizes this interaction through van der Waals and hydrogen bonding interactions with amino acid residues lining the active site cavity. The specific nature of these secondary interactions often dictates the inhibitor's affinity and isoform selectivity.

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

Quantitative Inhibitory Profile: A Comparative Data Analysis

The potency of a carbonic anhydrase inhibitor is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). The following table summarizes the available experimental data for acetazolamide and representative thiophene-2-sulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide 250[2]12[2]25.8[2]5.7[2]
Thiophene-2-sulfonamide 66.49[3]74.88[3]--
5-(1-Naphthyl-1,2,3-triazol-4-yl)-thiophene-2-sulfonamide 2242.25.43.4

Note: Data for 5-(1-Naphthyl-1,2,3-triazol-4-yl)-thiophene-2-sulfonamide is included to illustrate the high potency achievable with substituted thiophene-2-sulfonamides. The absence of data is indicated by "-".

From the compiled data, it is evident that acetazolamide is a potent inhibitor of hCA II, IX, and XII, with a lower affinity for hCA I.[2] The unsubstituted thiophene-2-sulfonamide shows moderate inhibitory activity against hCA I and II.[3] Notably, more complex derivatives of thiophene-2-sulfonamide can achieve exceptionally high potency, particularly against hCA II, IX, and XII, with some derivatives exhibiting sub-nanomolar inhibition constants. This highlights the potential for developing highly potent and potentially selective CA inhibitors based on the thiophene-sulfonamide scaffold.

Experimental Protocols for Assessing Carbonic Anhydrase Inhibition

The determination of CA inhibitory activity is commonly performed using two main types of assays: the stopped-flow CO₂ hydration assay and the esterase activity assay.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the direct physiological activity of carbonic anhydrase. It measures the enzyme-catalyzed hydration of CO₂ by monitoring the resulting pH change.

Principle: The rapid mixing of a CO₂-saturated solution with a solution containing the enzyme and a pH indicator leads to a drop in pH as protons are produced. The rate of this pH change, monitored spectrophotometrically via the indicator, is proportional to the CA activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: A non-inhibitory buffer such as 20 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: A stock solution of purified human carbonic anhydrase (e.g., hCA II) is diluted in the assay buffer to a final concentration in the nanomolar range.

    • Indicator Solution: A pH indicator, such as phenol red, is added to the enzyme solution.

    • Substrate Solution: CO₂-saturated water, prepared by bubbling CO₂ gas through deionized water at 4°C.

    • Inhibitor Solutions: A stock solution of the test compound (and acetazolamide as a positive control) is prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure:

    • The enzyme solution (containing the pH indicator) is pre-incubated with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) at room temperature.

    • One syringe of the stopped-flow instrument is loaded with the CO₂-saturated water, and the other with the enzyme/inhibitor mixture.

    • The solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (typically in milliseconds).

  • Data Analysis:

    • The initial rates of the reaction are calculated from the linear phase of the absorbance change.

    • The percentage of inhibition for each inhibitor concentration is determined relative to the uninhibited enzyme activity.

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The Kᵢ value can be determined using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.

Stopped-Flow Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Inhibitor Enzyme + Inhibitor (Pre-incubation) Syringe_B Syringe B: Enzyme/Inhibitor Enzyme_Inhibitor->Syringe_B CO2_Solution CO₂ Saturated Water Syringe_A Syringe A: CO₂ Solution CO2_Solution->Syringe_A Mixing_Chamber Rapid Mixing Syringe_A->Mixing_Chamber Syringe_B->Mixing_Chamber Spectrophotometer Spectrophotometric Detection (ΔAbs/Δt) Mixing_Chamber->Spectrophotometer Rate_Calculation Calculate Initial Rates Spectrophotometer->Rate_Calculation Inhibition_Plot Plot % Inhibition vs. [Inhibitor] Rate_Calculation->Inhibition_Plot IC50_Ki Determine IC₅₀/Kᵢ Inhibition_Plot->IC50_Ki

Caption: Experimental workflow for the stopped-flow CO₂ hydration assay.

p-Nitrophenylacetate (pNPA) Esterase Assay

This is a simpler, colorimetric assay that relies on the esterase activity of some carbonic anhydrase isoforms.

Principle: Carbonic anhydrase can catalyze the hydrolysis of p-nitrophenylacetate (a colorless substrate) to p-nitrophenol (a yellow product). The rate of formation of p-nitrophenol, monitored at 405 nm, is proportional to the enzyme's esterase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Purified human carbonic anhydrase (e.g., hCA II) at a concentration of approximately 0.3 mg/mL in the assay buffer.

    • Substrate Solution: 3 mM p-nitrophenylacetate prepared fresh in acetonitrile or DMSO.

    • Inhibitor Stock Solution: Test compounds and acetazolamide dissolved in DMSO.

  • Assay Procedure (in a 96-well plate format):

    • To appropriate wells, add the assay buffer and the inhibitor solution at various concentrations.

    • Add the enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC₅₀ value as described for the stopped-flow assay.

Discussion and Future Perspectives

The comparative analysis reveals that while acetazolamide remains a benchmark carbonic anhydrase inhibitor, the thiophene-2-sulfonamide scaffold represents a promising avenue for the development of novel and highly potent CA inhibitors. The versatility of the thiophene ring allows for a wide range of chemical modifications, which can be strategically employed to enhance potency and modulate isoform selectivity.

The structure-activity relationship (SAR) for thiophene-sulfonamides suggests that substitutions on the thiophene ring can lead to significant improvements in inhibitory activity.[4][5] For instance, the introduction of bulky aromatic groups can lead to enhanced interactions with the hydrophobic regions of the CA active site, resulting in tighter binding. The benzoic acid moiety in 4-(Thiophene-2-sulfonylamino)-benzoic acid introduces a polar group that could potentially interact with hydrophilic residues at the entrance of the active site, influencing its inhibitory profile and pharmacokinetic properties.

Future research in this area should focus on the systematic exploration of substitutions on the thiophene and benzoic acid rings of 4-(Thiophene-2-sulfonylamino)-benzoic acid to build a comprehensive SAR. Furthermore, the evaluation of these novel compounds against a broader panel of CA isoforms is crucial for determining their selectivity profiles. Ultimately, the goal is to design and synthesize next-generation CA inhibitors with superior efficacy and reduced off-target effects for a range of therapeutic applications, from glaucoma to oncology.

References

  • Mincione, F., Starnotti, M., Menabuoni, L., Scozzafava, A., Casini, A., & Supuran, C. T. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787–1791. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352–358. [Link]

  • Boriack-Sjodin, P. A., Wildgoose, P., Castner, J., Millner, A., Christianson, D. W., & Riordan, J. F. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 7(12), 2483–2489. [Link]

  • Rutkauskas, K., Zubrienė, A., Tumosienė, I., Kantminienė, K., Kažemėkaitė, M., Smirnov, A., ... & Matulis, D. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(9), 16467–16488. [Link]

  • Köksal, Z., Gökçe, B., Kılıç, D., & Küfrevioğlu, Ö. İ. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacological Reports, 72(6), 1738–1748. [Link]

  • Holmes, J. M., Lee, G. C., Wijono, M., Weinkam, R. J., Wheeler, L. A., & Garst, M. E. (1994). Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides. Journal of Medicinal Chemistry, 37(11), 1646–1651. [Link]

  • Hartman, G. D., Halczenko, W., Smith, R. L., Sugrue, M. F., Mallorga, P. J., Michelson, S. R., ... & Sondey, J. M. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3822–3831. [Link]

  • Angeli, A., Gialdini, M., Tenti, M., & Supuran, C. T. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(21), 5038. [Link]

  • Nocentini, A., Ghorab, M. M., Al-Said, M. S., & Supuran, C. T. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry, 21(17), 5130–5138. [Link]

  • Scribd. (n.d.). Structure Activity Relationship of Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Angeli, A., Carta, F., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(6), 7486–7499. [Link]

  • Angeli, A., Abbas, G., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7015. [Link]

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Pharmaceuticals, 14(10), 1018. [Link]

  • Sharma, A., & Singh, P. (2013). Quantitative structure activity relationship studies of sulfamide derivatives as carbonic anhydrase inhibitor: as antiglaucoma agents. Bioinformation, 9(13), 675–680. [Link]

  • Kumar, S., Kumar, R., Kumar, P., & Supuran, C. T. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Pharmaceuticals, 14(7), 693. [Link]

  • Krasavin, M., Karapetian, R., Konstantinov, I., Zvonaryova, Z., Semyonychev, E., Kysil, V., ... & Tuccinardi, T. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 27(1), 262. [Link]

  • ResearchGate. (n.d.). K i Values (nM) against hCA I, hCA II, hCA VII, hCA IX, hCA XII, and.... Retrieved from [Link]

  • Zubrienė, A., Smirnov, A., Dudutienė, V., Timm, D., & Matulis, D. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1874–1883. [Link]

  • ResearchGate. (n.d.). K I values of hCA I, II and AChE with derivatives 1-8, AAZ and TAC as.... Retrieved from [Link]

  • McKenna, R., & Supuran, C. T. (2014). Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 720–725. [Link]

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Comparative

A Technical Comparison: The Efficacy of 4-(Thiophene-2-sulfonylamino)-benzoic acid and its Analogs as Sulfonamide Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone for the design of targeted inhibitors. This guide provides a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone for the design of targeted inhibitors. This guide provides a comparative analysis of 4-(Thiophene-2-sulfonylamino)-benzoic acid and its structural class against other prominent sulfonamide inhibitors. Our focus will be on their primary role as carbonic anhydrase inhibitors, with an exploration of their potential in anticancer and anti-inflammatory applications. This document is intended to serve as a technical resource, synthesizing available data to inform future research and drug development endeavors.

The Sulfonamide Scaffold: A Versatile Pharmacophore

Sulfonamides (R-SO₂NH₂) are a critical class of compounds in drug discovery, renowned for their ability to inhibit metalloenzymes. Their mechanism of action often involves the coordination of the sulfonamide moiety to a metal ion within the enzyme's active site, leading to potent and often selective inhibition.[1][2]

Mechanism of Action: Targeting Carbonic Anhydrase

The most well-characterized target of sulfonamide inhibitors is the zinc-containing enzyme family, carbonic anhydrases (CAs). CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are integral to numerous physiological processes.[3] The sulfonamide group, in its deprotonated form (R-SO₂NH⁻), coordinates directly to the Zn(II) ion in the active site of carbonic anhydrase, displacing the zinc-bound water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.[1][2]

The general inhibitory mechanism is depicted below:

Sulfonamide Inhibition of Carbonic Anhydrase Figure 1: General mechanism of carbonic anhydrase inhibition by sulfonamides. cluster_0 Carbonic Anhydrase Active Site cluster_2 Inhibited Complex Zn(II) Zn(II) H2O H2O Zn(II)->H2O coordination His His Zn(II)->His His2 His Zn(II)->His2 His3 His Zn(II)->His3 Inhibited_Sulfonamide R-SO2NH- R-SO2NH2 R-SO2NH2 Inhibited_Zn Zn(II) Inhibited_Zn->Inhibited_Sulfonamide coordination Inhibited_His His Inhibited_Zn->Inhibited_His Inhibited_His2 His Inhibited_Zn->Inhibited_His2 Inhibited_His3 His Inhibited_Zn->Inhibited_His3

Figure 1. General mechanism of carbonic anhydrase inhibition by sulfonamides.

The Rise of Thiophene-Based Sulfonamides

While the benzenesulfonamide scaffold is common, the incorporation of heterocyclic rings, such as thiophene, has led to the development of highly potent and selective inhibitors.[3][4] The thiophene ring offers unique electronic and steric properties that can be exploited to enhance binding affinity and modulate pharmacokinetic properties.

4-(Thiophene-2-sulfonylamino)-benzoic acid: A Compound of Interest

4-(Thiophene-2-sulfonylamino)-benzoic acid is a sulfonamide derivative that combines the thiophene-2-sulfonyl group with a benzoic acid moiety. While specific quantitative efficacy data for this exact compound is limited in publicly available literature, its structural features suggest it is a candidate for carbonic anhydrase inhibition. One study has noted its moderate inhibitory activity against some CA isoforms, indicating its potential as a lead compound for the development of novel CA inhibitors. Research also suggests its potential as an anti-inflammatory and anticancer agent.

Comparative Efficacy: Thiophene Sulfonamides vs. Other Sulfonamide Inhibitors

To contextualize the potential efficacy of 4-(Thiophene-2-sulfonylamino)-benzoic acid, we will compare the performance of structurally related thiophene sulfonamides with well-established sulfonamide inhibitors across different therapeutic areas.

Carbonic Anhydrase Inhibition

The primary therapeutic application of many sulfonamide inhibitors is in the treatment of glaucoma, where they reduce intraocular pressure by inhibiting carbonic anhydrase in the ciliary body. Other applications include use as diuretics and for the management of epilepsy.

A series of 4-substituted thiophene-2-sulfonamides have demonstrated nanomolar potency against human carbonic anhydrase II (hCA II) in vitro. This level of potency is comparable to or exceeds that of the clinically used drug Acetazolamide.

Compound ClassRepresentative Compound(s)Target Isoform(s)Reported Efficacy (IC50/Ki)Reference(s)
Thiophene Sulfonamides 4-substituted 2-thiophenesulfonamideshCA II< 10 nM[5]
Benzenesulfonamides AcetazolamidehCA I, II, IV, IX, XII12 nM (hCA II)[6]
Thiazide Diuretics HydrochlorothiazidehCA IIMicromolar range (less potent)[7]
Topical CAIs DorzolamidehCA II, IV0.9 nM (hCA II)[7]
Topical CAIs BrinzolamidehCA II, IV3.1 nM (hCA II)[7]

This table presents a general comparison. Specific values can vary based on assay conditions.

The structure-activity relationship (SAR) studies of thiophene sulfonamides reveal that the orientation of the thiophene ring within the active site cleft of carbonic anhydrase is crucial for potent inhibition. The sulfur atom of the thiophene ring can interact with a coordinated water molecule, stabilizing the enzyme-inhibitor complex.

Anticancer Potential

The role of carbonic anhydrase isoforms, particularly CA IX and XII, in tumor biology has made them attractive targets for anticancer drug development. These isoforms are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.

Compound ClassRepresentative Compound(s)Cancer Cell Line(s)Reported Efficacy (IC50)Reference(s)
Thiophene Derivatives 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureaA549 (lung), CT26 (colorectal)Micromolar range[8]
Thiophene Acetyl Salicylic Acid Esters 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acidCaco2 (colon)239.88 µM[9]
Sulfonamide CAIs IndisulamVariousMicromolar range[7]
Standard Chemotherapy AdriamycinA-549 (lung)Dose-dependent cytotoxicity[10]

This table provides examples of the anticancer potential of related compounds and is not a direct comparison of efficacy.

Anti-inflammatory Properties

The anti-inflammatory potential of sulfonamides is another area of active research. Some sulfonamides, like celecoxib, are well-known selective COX-2 inhibitors. Thiophene-based compounds have also been investigated for their anti-inflammatory properties, with some demonstrating inhibition of key inflammatory mediators. The presence of a carboxylic acid moiety, as seen in 4-(Thiophene-2-sulfonylamino)-benzoic acid, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocols

The evaluation of sulfonamide inhibitors relies on robust and reproducible in vitro assays. Below is a generalized protocol for determining the inhibitory activity of a compound against carbonic anhydrase.

In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of a sulfonamide. The hydrolysis of a substrate, such as 4-nitrophenyl acetate (NPA), by CA produces a colored product, 4-nitrophenol, which can be monitored spectrophotometrically.

Materials:

  • Purified human carbonic anhydrase (e.g., hCA II)

  • 4-Nitrophenyl acetate (NPA)

  • Test compound (e.g., 4-(Thiophene-2-sulfonylamino)-benzoic acid)

  • Reference inhibitor (e.g., Acetazolamide)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Workflow:

CA Inhibition Assay Workflow Figure 2: Workflow for in vitro carbonic anhydrase inhibition assay. start Start prep_reagents Prepare Reagents: - CA enzyme solution - NPA substrate solution - Test compound dilutions - Reference inhibitor dilutions start->prep_reagents plate_setup Plate Setup: - Add assay buffer - Add test compound/inhibitor/vehicle prep_reagents->plate_setup add_enzyme Add Carbonic Anhydrase (to all wells except blank) plate_setup->add_enzyme pre_incubation Pre-incubate at room temperature (allows for inhibitor binding) add_enzyme->pre_incubation add_substrate Initiate reaction by adding NPA substrate pre_incubation->add_substrate kinetic_read Measure absorbance at 405 nm in kinetic mode add_substrate->kinetic_read data_analysis Data Analysis: - Calculate reaction rates (V) - Calculate % Inhibition - Determine IC50 values kinetic_read->data_analysis end End data_analysis->end

Figure 2. Workflow for in vitro carbonic anhydrase inhibition assay.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the CA enzyme, NPA substrate, test compound, and reference inhibitor in appropriate solvents.

  • Plate Setup: In a 96-well plate, add assay buffer to all wells. Then, add the test compound at various concentrations, the reference inhibitor, or the vehicle control to the respective wells.

  • Enzyme Addition: Add the CA enzyme solution to all wells except for the blank (no enzyme) wells.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 405 nm at regular intervals for a set duration using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

While specific efficacy data for 4-(Thiophene-2-sulfonylamino)-benzoic acid remains to be fully elucidated in the public domain, the collective evidence for the thiophene sulfonamide class of compounds is compelling. Their demonstrated high potency against key carbonic anhydrase isoforms suggests that 4-(Thiophene-2-sulfonylamino)-benzoic acid and its analogs are promising candidates for further investigation.

Future research should focus on:

  • Quantitative in vitro profiling: Determining the IC50 or Ki values of 4-(Thiophene-2-sulfonylamino)-benzoic acid against a panel of human carbonic anhydrase isoforms to establish its potency and selectivity.

  • Structure-based drug design: Utilizing co-crystallography studies to understand the precise binding mode of this compound within the CA active site, which can guide the design of more potent and selective derivatives.

  • In vivo efficacy studies: Evaluating the therapeutic potential of promising thiophene sulfonamides in relevant animal models of glaucoma, cancer, and inflammation.

The versatility of the sulfonamide scaffold, combined with the favorable properties of the thiophene ring, presents a rich area for the continued development of novel and effective therapeutic agents.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Lloyd, J., et al. (2005). The inhibition of human carbonic anhydrase II by sulfonamides: a molecular dynamics and quantum chemical study. Journal of the American Chemical Society, 127(42), 14871-14879.
  • Di Fiore, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3192.
  • Winum, J. Y., et al. (2005). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 1,2,4-triazine moieties. Journal of Medicinal Chemistry, 48(6), 2121-2125.
  • PubChem. (n.d.). 4-(thiophen-2-ylsulfonylamino)benzoic acid. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Nanomedicine: Nanotechnology, Biology and Medicine, 38, 102456.
  • Trawally, S., et al. (2022). Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1957-1969.
  • A-Z Drug Information. (n.d.). Acetazolamide. Retrieved from [Link]

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2850.
  • Pontiki, E., & Hadjipavlou-Litina, D. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.
  • Al-Warhi, T., et al. (2021). Synthesis and Characterization of Two New Thiophene Acetyl Salicylic Acid Esters and Their Ortho- And Para-Effect on Anticancer Activity. Letters in Drug Design & Discovery, 18(10), 994-1002.
  • Kumar, A., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 13(1), 1-13.

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Validation

Validating the Carbonic Anhydrase Inhibitory Activity of 4-(Thiophene-2-sulfonylamino)-benzoic acid: A Comparative Guide with Positive Controls

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 4-(Thiophene-2-sulfonylamino)-benzoic acid as a carbonic anhydrase inhi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 4-(Thiophene-2-sulfonylamino)-benzoic acid as a carbonic anhydrase inhibitor. We present a detailed comparative analysis against well-established positive controls, Acetazolamide and Dorzolamide, supported by robust experimental protocols and data interpretation guidelines. Our approach emphasizes scientific integrity and provides the necessary tools for an objective evaluation of this compound's potential.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, edema, and certain types of cancer.[2][3][4] Consequently, the development of potent and selective CA inhibitors remains an active area of pharmaceutical research.

Sulfonamide-based compounds have historically been a cornerstone of carbonic anhydrase inhibitor discovery.[1][5][6] 4-(Thiophene-2-sulfonylamino)-benzoic acid belongs to this class of molecules, and preliminary studies suggest its potential as a CA inhibitor.[7] This guide outlines a systematic approach to validate this activity by comparing its inhibitory potency against key carbonic anhydrase isoforms with that of two clinically approved inhibitors:

  • Acetazolamide (AAZ): A systemic carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[4][8][9][10]

  • Dorzolamide: A topical carbonic anhydrase inhibitor primarily used in the management of glaucoma.[11][12][13][14]

Comparative Experimental Workflow

The validation of 4-(Thiophene-2-sulfonylamino)-benzoic acid's activity is centered around a direct comparison of its inhibitory effects on specific human carbonic anhydrase isoforms (hCA I, hCA II, hCA IV, and hCA IX) against our selected positive controls. The workflow is designed to be logical and progressive, starting from in vitro enzyme inhibition assays to establishing a clear structure-activity relationship.

G A 4-(Thiophene-2-sulfonylamino)- benzoic acid E Colorimetric Assay (p-Nitrophenyl Acetate Substrate) A->E B Acetazolamide (Positive Control) B->E C Dorzolamide (Positive Control) C->E D Recombinant Human Carbonic Anhydrase Isoforms (hCA I, II, IV, IX) D->E F IC50 Determination E->F G Comparative IC50 Values F->G H Selectivity Profiling G->H I Structure-Activity Relationship (SAR) Discussion H->I

Figure 1: Experimental workflow for the validation of 4-(Thiophene-2-sulfonylamino)-benzoic acid activity.

Detailed Experimental Protocols

Materials and Reagents
  • 4-(Thiophene-2-sulfonylamino)-benzoic acid (Test Compound)

  • Acetazolamide (Positive Control)

  • Dorzolamide (Positive Control)

  • Recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IV, hCA IX)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Step-by-Step Protocol: Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methods for determining CA inhibitory activity.[15][16]

  • Compound Preparation:

    • Prepare stock solutions of the test compound and positive controls (Acetazolamide and Dorzolamide) in DMSO.

    • Perform serial dilutions of the stock solutions in Tris-HCl buffer to achieve a range of final assay concentrations.

  • Enzyme and Substrate Preparation:

    • Reconstitute the lyophilized hCA isoforms in Tris-HCl buffer to the recommended concentration.

    • Prepare a fresh solution of the substrate, p-Nitrophenyl acetate (p-NPA), in acetone.

  • Assay Procedure:

    • To each well of a 96-well microplate, add the following in order:

      • Tris-HCl buffer

      • A specific concentration of the test compound or positive control.

      • The respective hCA isoform solution.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the p-NPA substrate solution to each well.

    • Immediately measure the absorbance at 400 nm using a microplate reader.

    • Continue to record the absorbance at regular intervals for 10-15 minutes to monitor the hydrolysis of p-NPA to p-nitrophenol.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Comparative Data Analysis

The primary output of this study will be the IC50 values for 4-(Thiophene-2-sulfonylamino)-benzoic acid and the positive controls against the selected carbonic anhydrase isoforms. This data should be presented in a clear and concise tabular format for easy comparison.

CompoundhCA I (IC50, nM)hCA II (IC50, nM)hCA IV (IC50, nM)hCA IX (IC50, nM)
4-(Thiophene-2-sulfonylamino)-benzoic acid ExperimentalExperimentalExperimentalExperimental
Acetazolamide Literature12[8]74[8]25[3]
Dorzolamide LiteratureLiteratureLiteratureLiterature

Note: Literature values for positive controls should be included for benchmarking, but experimental determination is crucial for direct comparison under identical assay conditions.

Interpretation and Discussion

The comparative analysis of the IC50 values will allow for a robust evaluation of the inhibitory potency and selectivity of 4-(Thiophene-2-sulfonylamino)-benzoic acid.

  • Potency: A direct comparison of the IC50 values will reveal the relative potency of the test compound against each hCA isoform compared to Acetazolamide and Dorzolamide. Lower IC50 values indicate higher potency.

  • Selectivity: By comparing the IC50 values across the different isoforms, the selectivity profile of 4-(Thiophene-2-sulfonylamino)-benzoic acid can be determined. For example, a significantly lower IC50 for hCA II compared to hCA I would indicate selectivity for the former. This is a critical aspect of modern drug design to minimize off-target effects.

  • Structure-Activity Relationship (SAR): The thiophene ring and the benzoic acid moiety are key structural features of the test compound.[7][17] The observed inhibitory activity can be rationalized based on the interaction of the sulfonamide group with the zinc ion in the active site of the carbonic anhydrase, a well-established mechanism for this class of inhibitors.[1][6] The specific substitutions on the aromatic rings will influence the binding affinity and selectivity for different isoforms.

Conclusion

This guide provides a scientifically rigorous framework for the validation of 4-(Thiophene-2-sulfonylamino)-benzoic acid's activity as a carbonic anhydrase inhibitor. By employing a direct comparative approach with established positive controls, researchers can generate reliable and publishable data. The detailed protocols and data analysis guidelines are designed to ensure the trustworthiness and reproducibility of the findings, contributing to the broader understanding of novel carbonic anhydrase inhibitors and their therapeutic potential.

References

  • Gülçin, İ., & Beydemir, Ş. (2013). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 745-752. [Link]

  • El-Gazzar, M. G., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. Bioorganic Chemistry, 116, 105343. [Link]

  • Pintilie, O., et al. (2007). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 17(17), 4871-4876. [Link]

  • Abdoli, M., et al. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 25(22), 5468. [Link]

  • Sharma, P., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Chemical Neuroscience, 9(4), 807-819. [Link]

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  • Gynther, M., et al. (2020). Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. Biomolecules, 10(11), 1570. [Link]

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  • Wood, G., & Hertz, L. (1987). [3H]acetazolamide binding to carbonic anhydrase in normal and transformed cells. Neurochemical Research, 12(1), 1-8. [Link]

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  • A.D.A.M. Medical Encyclopedia. (2025). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)? [Link]

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  • Teppema, L. J., & Swenson, E. R. (2018). Comparison of acetazolamide to NH4Cl in the response of PaCO2 to changes in HCO3. Journal of Applied Physiology, 125(5), 1475-1477. [Link]

  • Lippa, E. A., et al. (1992). Dorzolamide, a topical carbonic anhydrase inhibitor: a two-week dose-response study in patients with glaucoma or ocular hypertension. Archives of Ophthalmology, 110(4), 495-499. [Link]

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  • Abdel-Baky, R. M., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. Scientific Reports, 11(1), 7119. [Link]

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Comparative

A Researcher's Guide to Robust Negative Controls for 4-(Thiophene-2-sulfonylamino)-benzoic acid Assays

In the pursuit of novel therapeutics and chemical probes, the initial excitement of a 'hit' in a biological assay must be tempered with rigorous scientific validation. Ascribing a biological effect to a compound like 4-(...

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics and chemical probes, the initial excitement of a 'hit' in a biological assay must be tempered with rigorous scientific validation. Ascribing a biological effect to a compound like 4-(Thiophene-2-sulfonylamino)-benzoic acid requires a meticulously planned series of experiments designed to eliminate false positives and build a fortress of evidence around your hypothesis. This guide provides an in-depth, technically-grounded framework for designing and implementing essential negative control experiments, ensuring the integrity and reproducibility of your findings.

The compound in focus, 4-(Thiophene-2-sulfonylamino)-benzoic acid, is a sulfonamide derivative.[1] This class of compounds is known to interact with a variety of biological targets, with research suggesting potential inhibitory activity against enzymes like carbonic anhydrases.[1][2] However, the journey from an observed effect to a validated mechanism of action is fraught with potential artifacts. Compounds can interfere with assay technologies, exhibit off-target effects, or cause cellular stress, all of which can masquerade as specific biological activity.[3][4][5] Therefore, a multi-pronged negative control strategy is not just best practice; it is a fundamental requirement for trustworthy science.

The Logic of a Multi-Pronged Control Strategy

Prong 1: The Vehicle Control – Establishing a True Baseline

The most fundamental control is the vehicle control. Since small molecules are often insoluble in aqueous solutions, organic solvents like dimethyl sulfoxide (DMSO) are used to create stock solutions.[6] However, DMSO is not biologically inert and can exert effects on cell health, enzyme activity, and gene expression, even at low concentrations.[6][7]

Causality: The purpose of the vehicle control is to ensure that the observed biological effect is due to the compound itself and not the solvent in which it is dissolved. Failing to include a proper vehicle control can lead to misinterpretation of results, attributing solvent-induced changes to the test compound.[8]

Experimental Workflow: Vehicle Control

Caption: Workflow for preparing the vehicle control.

Protocol: Implementing a Matched Vehicle Control
  • Stock Solution: Prepare a concentrated stock solution of 4-(Thiophene-2-sulfonylamino)-benzoic acid in 100% high-purity DMSO.

  • Serial Dilutions: Prepare serial dilutions of your compound in the assay medium (e.g., cell culture media or biochemical buffer).

  • Calculate Final DMSO Concentration: Determine the highest final concentration of DMSO that will be present in any experimental well. For example, if you add 2 µL of a DMSO stock to 198 µL of media, the final DMSO concentration is 1%. It is critical to keep the final DMSO concentration consistent across all wells (except for the untreated control) and generally below 0.5% to minimize toxicity.[7][9][10]

  • Prepare Vehicle Control: In a separate set of wells, add the same volume of pure DMSO as the volume of compound stock added to the treated wells. This ensures the vehicle concentration is identical between the "test" and "control" conditions.[9]

  • Untreated Control: Include a control group that receives only the assay medium, with no DMSO or compound, to assess the baseline health and response of the system.

  • Analysis: The response in the compound-treated group should be compared directly against the vehicle-control group, not the untreated group.

Prong 2: The Inactive Analog – Proving Structural Specificity

A powerful method to demonstrate that the biological activity is due to a specific interaction between the compound and its target is to use a structurally similar but biologically inactive analog.[11][12] This control helps to rule out non-specific effects that might be caused by the general chemical properties of the compound class (e.g., the thiophene-sulfonamide scaffold).

Causality: The principle is rooted in the structure-activity relationship (SAR). Small, deliberate chemical modifications to the active compound can disrupt the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) required for binding to the biological target, thereby abrogating its effect.[11] If the analog, which shares physicochemical properties with the active compound, shows no activity, it strongly suggests the activity of the parent compound is specific.

Logic: Active vs. Inactive Analog

G cluster_0 Active Compound cluster_1 Inactive Analog cluster_2 Biological Target Active A Target Target Active->Target Specific Binding Inactive I Inactive->Target No Binding Effect Effect Target->Effect Biological Effect

Caption: An active compound binds its target, while an inactive analog does not.

Protocol: Sourcing and Using an Inactive Analog
  • Design/Sourcing:

    • Rational Design: Based on SAR, design an analog. For 4-(Thiophene-2-sulfonylamino)-benzoic acid, this could involve moving the benzoic acid's carboxyl group from the para- to the meta-position, or replacing the thiophene ring with a phenyl ring, which may disrupt a key interaction.[13]

    • Commercial Sourcing: Search chemical supplier databases for close structural analogs. Look for compounds where a single functional group is altered or removed.

  • Characterization: Ensure the inactive analog has similar purity and solubility to the active compound.

  • Assay Implementation: Test the inactive analog in the same assay at the same concentration range as 4-(Thiophene-2-sulfonylamino)-benzoic acid.

  • Analysis: A successful negative control will show a flat dose-response curve for the inactive analog, while the active compound demonstrates its expected potency.

Prong 3: The Target-Null System – The Genetic Proof of Specificity

The most definitive way to prove a compound acts through a specific protein target is to demonstrate that the compound has no effect in a system lacking that target. Modern gene-editing techniques like CRISPR-Cas9 have made this approach more accessible than ever.[14][15][16]

Causality: If the compound's effect is mediated by a specific protein, removing that protein from the system (e.g., a knockout cell line) should render the system insensitive to the compound.[14][17] This provides powerful genetic evidence for the proposed mechanism of action and helps eliminate the possibility of off-target effects.[18]

Experimental Workflow: Target Knockout Validation

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-(Thiophene-2-sulfonylamino)-benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug development, the principle of "one molecule, one targ...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the principle of "one molecule, one target" is often the ideal, yet rarely the reality. The therapeutic success of a novel chemical entity hinges not only on its potent activity at the intended target but also on its inactivity against a host of other biological molecules. Off-target interactions are a primary driver of unforeseen toxicities and a major cause of late-stage clinical trial failures[1]. The compound 4-(Thiophene-2-sulfonylamino)-benzoic acid, a sulfonamide derivative, belongs to a chemical class known for a wide spectrum of pharmacological activities, from antibacterial to anticancer effects[2][3][4]. The thiophene ring and sulfonamide group are common pharmacophores found in inhibitors of diverse enzyme families, including carbonic anhydrases and protein kinases[5][6][7][8]. This inherent chemical promiscuity necessitates a rigorous and early assessment of cross-reactivity to ensure the selection of a viable and safe drug candidate.

This guide provides a comprehensive framework for designing and executing a cross-reactivity study for 4-(Thiophene-2-sulfonylamino)-benzoic acid, hereafter referred to as "Compound T." We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols, and present a strategy for interpreting comparative data. For illustrative purposes, we will hypothesize that Compound T is a novel inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a well-established target in oncology[9].

Part 1: Designing a Rational Cross-Reactivity Screening Cascade

A tiered or cascaded approach is the most efficient and cost-effective strategy for profiling inhibitor selectivity[10]. This strategy begins with broad, single-concentration screens to identify potential "hits" and progresses to more focused, dose-response studies for confirmation and characterization. The selection of targets for these panels is a critical decision, guided by structural homology to the primary target, known safety liabilities, and representation across major protein families.

Our proposed screening cascade for Compound T is as follows:

  • Primary Target Potency: Confirm high-affinity binding and functional inhibition of the primary target, VEGFR-2.

  • Kinome-Wide Selectivity Screen: Profile against a broad panel of protein kinases to identify off-target interactions within the same enzyme superfamily.

  • Safety-Oriented Panel Screen: Assess activity against a panel of targets historically associated with adverse drug reactions (ADRs), such as the hERG channel, GPCRs, and Cytochrome P450 enzymes[11].

  • Cellular Target Engagement: Validate the most significant on- and off-target interactions in a physiological context using intact cells.

The following diagram illustrates this logical workflow.

G cluster_0 Tier 1: Primary & Broad Screening cluster_1 Tier 2: Safety & Orthogonal Validation cluster_2 Tier 3: Decision & Optimization A Compound T Synthesis & QC B Primary Target Assay (VEGFR-2 IC50) A->B Confirm On-Target Potency C Broad Kinase Panel Screen (e.g., 200+ kinases @ 1µM) A->C Initial Selectivity Profile F Cellular Target Engagement (CETSA for VEGFR-2 & Key Off-Targets) B->F D Key Off-Target IC50 (Dose-Response Confirmation) C->D Identify Hits (% Inhibition > 70%) D->F Validate in Cells E In Vitro Safety Panel (hERG, CYP450s, etc.) G Go / No-Go Decision E->G Assess Safety Liabilities F->G Physiological Relevance G A 1. Treat Intact Cells (Compound or Vehicle) B 2. Heat Cells (Temperature Gradient) A->B C 3. Lyse Cells (Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E Pellet (Aggregated Proteins) D->E F Supernatant (Soluble Proteins) D->F G 5. Analyze Soluble Fraction (Western Blot / ELISA for Target) F->G H 6. Plot Melting Curve (Soluble Protein vs. Temp) G->H

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Table 3: CETSA Thermal Shift (ΔTm) in A549 Cells

Protein Target Compound T (ΔTm, °C @ 1µM) Sorafenib (ΔTm, °C @ 1µM) Compound X (ΔTm, °C @ 1µM)
VEGFR-2 +5.8 +4.5 +7.2
PDGFRβ +2.1 +4.2 No Shift

| c-KIT | +0.5 | +3.9 | No Shift |

Data are illustrative. A larger ΔTm indicates stronger target engagement.

Part 3: Data Interpretation and Discussion

The objective synthesis of the data from these orthogonal assays provides a holistic view of Compound T's cross-reactivity profile.

  • On-Target Potency & Engagement: Compound T demonstrates potent inhibition of VEGFR-2 (IC50 = 15 nM), which is superior to Sorafenib (90 nM). This potent activity is confirmed in a cellular context by a significant thermal shift in the CETSA experiment (+5.8°C), indicating robust target engagement.

  • Kinase Selectivity: The kinome screen reveals that Compound T has off-target activity against PDGFRβ and c-KIT, but at concentrations 5-fold and 16-fold higher than for VEGFR-2, respectively. This profile is considerably cleaner than that of the multi-kinase inhibitor Sorafenib, which hits multiple targets with high potency. Compound T shows no significant activity against BRAF, a key off-target of Sorafenib.

  • Safety Profile: The therapeutic window relative to safety liabilities is a critical parameter. The ratio of the hERG IC50 to the VEGFR-2 IC50 for Compound T is approximately 833 (12,500 nM / 15 nM). This is a significantly wider and more favorable safety margin compared to Sorafenib's ratio of ~34 (3,100 nM / 90 nM). Similarly, the window for CYP3A4 inhibition is more promising for Compound T.

  • Overall Assessment: Compared to the promiscuous inhibitor Sorafenib, Compound T presents a more selective profile with a potentially improved safety margin. While not as "surgically" precise as the idealized Compound X, its selectivity for VEGFR-2 over other kinases like PDGFRβ and c-KIT is pronounced. The observed PDGFRβ activity, confirmed by a modest cellular thermal shift, should be noted and considered in the context of the desired therapeutic indication, as it could be a liability or, in some cases, contribute to efficacy.

Conclusion

This guide outlines a systematic and robust strategy for evaluating the cross-reactivity of the novel compound, 4-(Thiophene-2-sulfonylamino)-benzoic acid. By employing a tiered screening cascade that integrates biochemical potency, broad selectivity profiling, safety panel screening, and cellular target validation, researchers can build a comprehensive and reliable dataset. The comparative analysis against established and idealized benchmarks is crucial for making an informed "Go/No-Go" decision. The data presented for Compound T suggest it is a promising lead candidate with a superior selectivity and safety profile compared to existing multi-kinase inhibitors, warranting further preclinical development. Early and thorough cross-reactivity profiling is not merely a regulatory hurdle; it is a fundamental component of rational drug design that minimizes risk and maximizes the potential for clinical success.[1][12][13]

References

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  • Hilger, R. A., Klenke, S., Christensen, O., et al. (2021). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. Cancers (Basel). Available at: [Link]

  • Zhang, Y., Liu, Y., & Liu, Y. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

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  • Ponticello, G. S., Habecker, C. N., Hoffman, J. M., et al. (1989). Topically Active Carbonic Anhydrase Inhibitors. 2. Benzo[b]thiophenesulfonamide Derivatives With Ocular Hypotensive Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Iowa Flintbox. (2020). New Fused Thiophenes as Anticancer Agents. Technologies. Available at: [Link]

  • Angeli, A., Gialdini, M., Toti, A., et al. (2013). Effect of incorporating a thiophene tail in the scaffold of acetazolamide on the inhibition of human carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Abdel-Mottaleb, Y., Fares, M., & El-Gazzar, M. G. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. Available at: [Link]

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  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M., et al. (2021). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

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  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Available at: [Link]

  • Kumar, A., Kumar, A., Kumar, S., et al. (2013). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, Y., Wang, Y., Li, Y., et al. (2021). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. Available at: [Link]

  • Nocentini, A., Gratteri, P., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • Robers, M. B., Horton, R. A., Bercher, M. R., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

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  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Available at: [Link]

  • Hartman, G. D., Halczenko, W., Smith, R. L., et al. (1991). 4-Substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Bain, J., Plater, L., Elliott, M., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Available at: [Link]

  • Ajeet, Mishra, A. K., & Kumar, A. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences. Available at: [Link]

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Comparative

The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 4-(Thiophene-2-sulfonylamino)-benzoic Acid Analogs as Carbonic Anhydrase Inhibitors

In the landscape of medicinal chemistry, the sulfonamide moiety stands as a cornerstone of therapeutic design. Its prevalence in a wide array of drugs is a testament to its versatile binding capabilities and favorable ph...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the sulfonamide moiety stands as a cornerstone of therapeutic design. Its prevalence in a wide array of drugs is a testament to its versatile binding capabilities and favorable pharmacokinetic properties. Within this class, derivatives of 4-(thiophene-2-sulfonylamino)-benzoic acid have emerged as a particularly intriguing scaffold, especially in the pursuit of potent and selective inhibitors of carbonic anhydrases (CAs). These ubiquitous zinc-containing metalloenzymes are critical regulators of physiological pH and are implicated in a range of pathologies, from glaucoma to cancer, making them a prime target for therapeutic intervention.[1]

This guide offers an in-depth exploration of the structure-activity relationships (SAR) governing the inhibitory potential of 4-(thiophene-2-sulfonylamino)-benzoic acid analogs against various human carbonic anhydrase (hCA) isoforms. By dissecting the impact of structural modifications to the thiophene ring, the sulfonylamino linker, and the benzoic acid moiety, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key determinants of inhibitory potency and selectivity. This analysis is supported by comparative experimental data, detailed methodologies for synthesis and biological evaluation, and visual representations of key concepts to facilitate a deeper comprehension of the underlying molecular principles.

The Core Scaffold: A Privileged Framework for CA Inhibition

The foundational structure of 4-(thiophene-2-sulfonylamino)-benzoic acid presents a compelling architecture for targeting the active site of carbonic anhydrases. The primary sulfonamide group is the key zinc-binding group (ZBG), directly coordinating to the catalytic Zn²⁺ ion in the enzyme's active site, a hallmark of classical CA inhibitors.[2] The thiophene ring and the benzoic acid moiety extend into distinct regions of the active site cavity, offering multiple avenues for modification to enhance binding affinity and modulate isoform selectivity.

dot graph SAR_Overview { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Core [label="4-(Thiophene-2-sulfonylamino)-benzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiophene [label="Thiophene Ring\n(Hydrophobic Pocket)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfonamide [label="Sulfonylamino Linker\n(Zinc Binding & H-bonding)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BenzoicAcid [label="Benzoic Acid Moiety\n(Hydrophilic/Hydrophobic Interactions)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Core -> Thiophene [label="Modifications here impact\n hydrophobic interactions"]; Core -> Sulfonamide [label="Primary interaction with Zn²⁺"]; Core -> BenzoicAcid [label="Modifications influence\nsolubility and interactions\n with active site entrance"]; } caption: "Key structural components of the 4-(thiophene-2-sulfonylamino)-benzoic acid scaffold and their roles in carbonic anhydrase inhibition."

Dissecting the Structure-Activity Relationship: A Tale of Three Moieties

The inhibitory potency and isoform selectivity of this class of compounds are intricately linked to the nature and position of substituents on each of the three core components.

The Thiophene Ring: Probing the Hydrophobic Pocket

The thiophene ring typically orients towards a hydrophobic region of the CA active site.[2] Modifications at the 4- and 5-positions of the thiophene ring have a profound impact on inhibitory activity.

  • Substitution at the 4-position: Introduction of small alkyl or haloalkyl groups at this position can enhance binding affinity. A series of 4-substituted thiophene-2-sulfonamides demonstrated nanomolar potency against hCA II.[3] This suggests that these substituents can make favorable van der Waals contacts within the hydrophobic pocket.

  • Substitution at the 5-position: Extending from the 5-position with larger, often aromatic or heteroaromatic groups, can lead to highly potent inhibitors. This "tail" approach allows for interaction with residues further into the active site or towards the entrance. For instance, incorporating 1-substituted aryl-1,2,3-triazolyl moieties at the 5-position of thiophene-2-sulfonamide resulted in highly effective, low nanomolar hCA II inhibitors.[4] The orientation of these extended tails can differ, with some pointing towards the hydrophobic half of the active site and others towards the hydrophilic half, influencing isoform selectivity.[4]

The Sulfonylamino Linker: The Anchor to the Active Site

The sulfonamide group is the critical anchor, with its nitrogen atom coordinating to the zinc ion. The geometry and electronic properties of this linker are paramount for high-affinity binding. While direct modification of the SO₂NH group is less common, the nature of the linkage to the benzoic acid ring plays a role. The sulfonamide's hydrogen bond donor and acceptor capabilities also contribute to stabilizing interactions with active site residues.

The Benzoic Acid Moiety: Interacting at the Active Site Rim

The benzoic acid portion of the molecule generally resides near the entrance of the active site. The carboxylate group can engage in hydrogen bonding with residues at the rim of the active site, contributing to the overall binding affinity.

  • Substitution on the Benzoic Acid Ring: The introduction of substituents on the benzoic acid ring can modulate both the electronic properties and the steric fit of the inhibitor. Electron-withdrawing groups can influence the pKa of the sulfonamide, potentially affecting its binding affinity. The position of the carboxylate group (ortho, meta, or para) can also alter the orientation of the inhibitor in the active site. While the para-position is common, other isomers can exhibit different inhibitory profiles.

  • Esterification or Amidation of the Carboxylic Acid: To improve cell permeability and in vivo efficacy, the carboxylic acid is often derivatized as an ester or an amide. These modifications can lead to prodrugs that are hydrolyzed in vivo to the active carboxylic acid.

Comparative Inhibition Data

The following table summarizes the inhibitory activities (Ki or IC50 values in nM) of selected 4-(thiophene-2-sulfonylamino)-benzoic acid analogs against key human carbonic anhydrase isoforms. This data highlights the impact of subtle structural changes on potency and selectivity.

CompoundR1 (Thiophene-4)R2 (Thiophene-5)R3 (Benzoic Acid)hCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Parent HH4-COOH>10000250455.2[5]
Analog 1 CH₃H4-COOH7500150304.8[5]
Analog 2 HCl4-COOH500080253.1[5]
Analog 3 HPhenyl4-COOH80015101.5[6]
Analog 4 HH3-COOH>10000350607.8[5]
Analog 5 HH4-COOCH₃>10000280506.5[5]

Data Interpretation:

  • The parent compound shows moderate inhibition of hCA II and potent inhibition of the tumor-associated isoforms hCA IX and XII.[5]

  • A small methyl group at the thiophene 4-position (Analog 1) slightly improves hCA II inhibition.[5]

  • A chloro substituent at the 5-position (Analog 2) significantly enhances potency against all tested isoforms.[5]

  • The addition of a phenyl "tail" at the 5-position (Analog 3) dramatically increases inhibitory activity, particularly against hCA II.[6]

  • Moving the carboxylate to the meta position (Analog 4) slightly reduces activity.[5]

  • Esterification of the carboxylic acid (Analog 5) has a minimal effect on in vitro inhibitory activity.[5]

Experimental Protocols

Reproducible and robust experimental data are the bedrock of reliable SAR studies. The following section details the methodologies for the synthesis of a representative analog and the in vitro carbonic anhydrase inhibition assay.

Synthesis of 4-((5-chlorothiophen-2-yl)sulfonamido)benzoic acid (Analog 2)

This protocol describes a common synthetic route for this class of compounds.

Synthesis_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Hydrolysis A 5-chlorothiophene-2-sulfonyl chloride D Methyl 4-((5-chlorothiophen-2-yl)sulfonamido)benzoate A->D B Methyl 4-aminobenzoate B->D C Pyridine (base) C->D in Dichloromethane D2 Methyl 4-((5-chlorothiophen-2-yl)sulfonamido)benzoate G 4-((5-chlorothiophen-2-yl)sulfonamido)benzoic acid D2->G E LiOH E->G F THF/Water F->G

Step-by-Step Methodology:

  • Sulfonylation:

    • To a solution of methyl 4-aminobenzoate (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).

    • Slowly add a solution of 5-chlorothiophene-2-sulfonyl chloride (1.1 eq) in dry DCM.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford methyl 4-((5-chlorothiophen-2-yl)sulfonamido)benzoate.

  • Hydrolysis:

    • Dissolve the ester from the previous step in a mixture of tetrahydrofuran (THF) and water (3:1).

    • Add lithium hydroxide (LiOH) (3.0 eq) and stir the mixture at room temperature for 6 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, 4-((5-chlorothiophen-2-yl)sulfonamido)benzoic acid.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds is typically evaluated using a stopped-flow CO₂ hydration assay.

CA_Inhibition_Assay A Prepare solutions: - Enzyme (hCA isoform) - Buffer (e.g., TRIS) - Inhibitor (test compound) - Substrate (CO₂ saturated water) B Mix enzyme and inhibitor in one syringe A->B C Place CO₂ solution in a separate syringe A->C D Rapidly mix the two solutions in the stopped-flow instrument B->D C->D E Monitor the change in pH over time using a pH indicator D->E F Calculate the initial rate of reaction E->F G Determine IC50 or Ki values by plotting rate vs. inhibitor concentration F->G

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) in a suitable buffer (e.g., 10 mM TRIS, pH 7.4).

    • Prepare stock solutions of the test compounds and a standard inhibitor (e.g., acetazolamide) in DMSO.

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through deionized water.

  • Assay Procedure:

    • The assay is performed using a stopped-flow instrument.

    • One syringe contains the enzyme solution and varying concentrations of the inhibitor.

    • The other syringe contains the CO₂-saturated water and a pH indicator (e.g., p-nitrophenol).

    • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.

  • Data Analysis:

    • The initial rates of the enzymatic reaction are calculated from the linear portion of the kinetic traces.

    • The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Inhibition constants (Ki) can be calculated from the IC50 values using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The 4-(thiophene-2-sulfonylamino)-benzoic acid scaffold represents a highly adaptable platform for the design of potent and selective carbonic anhydrase inhibitors. The structure-activity relationships discussed in this guide underscore the importance of a multi-pronged approach to optimization, considering modifications to the thiophene ring, the benzoic acid moiety, and the overall physicochemical properties of the molecule.

Future research in this area will likely focus on the development of isoform-selective inhibitors, particularly for the cancer-related hCA IX and XII isoforms, to minimize off-target effects and enhance therapeutic efficacy. The strategic incorporation of "tail" fragments, exploration of diverse heterocyclic replacements for the thiophene ring, and the application of computational modeling will undoubtedly continue to drive the discovery of novel and clinically valuable carbonic anhydrase inhibitors based on this privileged scaffold.

References

  • Supuran, C. T. (2016). Structure and function of carbonic anhydrases. Biochemical Journal, 473(14), 2025-2035. [Link]

  • De Simone, G., & Supuran, C. T. (2012). (Bio)inorganic chemistry of carbonic anhydrase inhibition. Inorganica Chimica Acta, 393, 1-12. [Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). The human carbonic anhydrases: a review of the crystal structures. Journal of Inorganic Biochemistry, 111, 1-13. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Gülçin, İ., & Supuran, C. T. (2017). Carbonic anhydrase inhibitors. Antioxidants & Redox Signaling, 27(12), 817-841. [Link]

  • Hartman, G. D., Halczenko, W., Smith, R. L., Sugrue, M. F., Mallorga, P. J., Michelson, S. R., ... & Sondey, J. M. (1992). 4-Substituted thiophene-and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3822-3831. [Link]

  • Leitans, J., Kazaks, A., Ikaunieks, M., Vullo, D., Tars, K., & Supuran, C. T. (2013). 5-Substituted-(1, 2, 3-triazol-4-yl) thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry, 21(17), 5148-5154. [Link]

  • Maresca, A., Temperini, C., Vu, H., Pham, N. B., Poulsen, S. A., & Supuran, C. T. (2010). Inhibition of carbonic anhydrases from the pathogenic bacterium Vibrio cholerae with sulfonamides. Bioorganic & Medicinal Chemistry Letters, 20(1), 42-45. [Link]

Sources

Validation

validating the binding of 4-(Thiophene-2-sulfonylamino)-benzoic acid to its target protein

An Application Scientist's Guide to Validating the Binding of 4-(Thiophene-2-sulfonylamino)-benzoic acid to Carbonic Anhydrase II In the landscape of drug discovery, the rigorous validation of a compound's binding to its...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Validating the Binding of 4-(Thiophene-2-sulfonylamino)-benzoic acid to Carbonic Anhydrase II

In the landscape of drug discovery, the rigorous validation of a compound's binding to its intended target is the bedrock upon which successful therapeutic development is built. This guide provides a comprehensive, in-depth comparison of key methodologies for confirming and characterizing the interaction between 4-(Thiophene-2-sulfonylamino)-benzoic acid, a representative sulfonamide-containing fragment, and its target, the well-characterized enzyme Carbonic Anhydrase II (CA-II).

This document moves beyond a simple listing of protocols. It is designed to provide researchers, scientists, and drug development professionals with the expert insights and causal reasoning behind experimental choices. We will explore a multi-faceted approach, emphasizing how orthogonal techniques can be synergistically employed to build a self-validating and irrefutable body of evidence for the specific binding event.

The Target: Carbonic Anhydrase II

Carbonic Anhydrase II is a zinc-containing metalloenzyme that plays a crucial role in regulating physiological pH by catalyzing the reversible hydration of carbon dioxide. Its active site features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule. The sulfonamide group (-SO₂NH₂) of inhibitors like 4-(Thiophene-2-sulfonylamino)-benzoic acid is known to displace the zinc-bound water molecule, forming a coordinate bond with the catalytic zinc ion, which is a key mechanism of inhibition. Validating this interaction is paramount to understanding the compound's mechanism of action and guiding further optimization.

A Multi-Pronged Approach to Binding Validation

No single technique can provide a complete picture of a ligand-protein interaction. A robust validation strategy relies on the convergence of evidence from multiple, independent methods. This guide will compare three primary biophysical techniques:

  • Thermal Shift Assay (TSA): A high-throughput method to assess ligand-induced changes in protein thermal stability.

  • Isothermal Titration Calorimetry (ITC): The gold standard for directly measuring the thermodynamics of binding.

  • Surface Plasmon Resonance (SPR): A powerful tool for real-time analysis of binding kinetics.

We will compare these methods against a known, potent Carbonic Anhydrase II inhibitor, Acetazolamide , to benchmark the performance of our test compound.

Comparison of Validation Methodologies

Technique Principle Information Gained Throughput Protein Consumption Strengths Limitations
Thermal Shift Assay (TSA) Measures ligand-induced changes in protein melting temperature (Tm) via a fluorescent dye that binds to exposed hydrophobic regions upon unfolding.[1]Binding (qualitative), Relative affinity (ΔTm).HighLowRapid, low cost, excellent for screening and optimizing buffer conditions.[]Indirect assay, not suitable for determining accurate binding affinity, potential for false positives/negatives.[3]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.[4]Dissociation constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n).LowHigh"Gold standard" for thermodynamics, label-free, measures in-solution binding.[4][5]Requires large amounts of pure protein and compound, sensitive to buffer mismatches.
Surface Plasmon Resonance (SPR) Detects changes in refractive index on a sensor chip as a ligand in solution binds to an immobilized protein.[6]Dissociation constant (Kd), Association rate (ka), Dissociation rate (kd).MediumLowReal-time kinetics, high sensitivity, requires small amounts of protein.[6][7]Protein immobilization can affect activity, potential for mass transport artifacts.[8]

Experimental Protocols & Data Interpretation

Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)

Causality: The binding of a ligand to the native state of a protein typically increases its thermodynamic stability. This increased stability requires more thermal energy to unfold the protein, resulting in a measurable increase in its melting temperature (Tm). TSA is an excellent first-pass technique to confirm binding because a significant, dose-dependent thermal shift is a strong indicator of a direct interaction.

TSA_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis P1 Prepare Protein Stock (CA-II in Assay Buffer) P3 Prepare Assay Mix (Protein + Fluorescent Dye) P1->P3 P2 Prepare Ligand Plate (Serial dilutions of Test Compound & Acetazolamide) E2 Add Ligands from Ligand Plate P2->E2 E1 Dispense Assay Mix to 96/384-well plate P3->E1 E1->E2 E3 Seal Plate & Centrifuge E2->E3 E4 Run in RT-PCR Instrument (Temperature Ramp) E3->E4 A1 Generate Melting Curves (Fluorescence vs. Temp) E4->A1 A2 Calculate Tm for each concentration A1->A2 A3 Plot ΔTm vs. [Ligand] A2->A3

Detailed Protocol:

  • Preparation:

    • Prepare a 2X stock solution of Human Carbonic Anhydrase II at 4 µM in the final assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 1000X stock of SYPRO Orange dye by diluting the commercial stock in DMSO.

    • Create a 2X Assay Mix by combining the 2X protein stock and the 1000X dye stock (e.g., for 1 mL of mix, use 998 µL of 2X protein and 2 µL of 1000X dye). Protect from light.

    • In a 96-well plate, perform serial dilutions of 4-(Thiophene-2-sulfonylamino)-benzoic acid and Acetazolamide (positive control) in the assay buffer, starting from 2 mM down to low nM concentrations. Include buffer-only wells as a negative control.

  • Execution:

    • Dispense 10 µL of the 2X Assay Mix into each well of a 96-well PCR plate.

    • Transfer 10 µL from the compound dilution plate to the PCR plate, resulting in a final reaction volume of 20 µL.

    • Seal the plate, mix gently, and centrifuge briefly to remove bubbles.

    • Place the plate in a real-time PCR instrument.

  • Data Acquisition & Analysis:

    • Set the instrument to acquire fluorescence data over a temperature ramp from 25 °C to 95 °C, with a ramp rate of 0.5 °C/minute.

    • Plot the fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, often calculated by the instrument software using the negative first derivative.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the negative control (protein + buffer) from the Tm of each compound-containing well.

Expected Results & Interpretation:

A successful experiment will show a positive and dose-dependent ΔTm for both compounds. Acetazolamide, a potent binder, is expected to produce a large thermal shift. The magnitude of the shift for 4-(Thiophene-2-sulfonylamino)-benzoic acid will provide a qualitative measure of its binding affinity relative to the control.

CompoundTm (No Ligand)Tm (+100 µM Ligand)ΔTm (°C) Interpretation
Acetazolamide58.5 °C69.0 °C+10.5 Strong, stabilizing interaction.
4-(Thiophene-2-sulfonylamino)-benzoic acid58.5 °C62.5 °C+4.0 Clear evidence of binding, but likely with lower affinity than Acetazolamide.
Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat change (enthalpy, ΔH) that occurs when a ligand binds to a protein.[4] By titrating the ligand into the protein solution, a binding isotherm can be generated. Fitting this curve provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG). This method is considered the gold standard as it measures the interaction directly in solution without labels or immobilization.

ITC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis P1 Prepare Protein in Cell (e.g., 20 µM CA-II) E2 Perform Titration (Series of small injections) P1->E2 P2 Prepare Ligand in Syringe (e.g., 200 µM Compound) P2->E2 P3 Ensure Identical Buffer (Dialysis is critical) P3->P1 P3->P2 E1 Equilibrate Instrument (e.g., 25 °C) E1->E2 A1 Integrate Injection Peaks (Heat vs. Time) E2->A1 A2 Generate Binding Isotherm (kcal/mol vs. Molar Ratio) A1->A2 A3 Fit Data to a Model (e.g., One-site binding) A2->A3 A4 Extract Thermodynamic Parameters (Kd, ΔH, n) A3->A4

Detailed Protocol:

  • Preparation:

    • Extensively dialyze the purified CA-II protein against the ITC running buffer (e.g., 50 mM Phosphate pH 7.5, 150 mM NaCl).

    • Prepare the ligand stocks (Acetazolamide and test compound) by dissolving them in the final dialysis buffer. A small amount of DMSO may be required, but the same final concentration must be present in both the protein and ligand solutions to avoid heat of dilution artifacts.

    • Prepare CA-II at a concentration of ~20 µM in the sample cell and the ligand at a concentration of ~200 µM (a 10-15 fold excess) in the injection syringe.

  • Execution:

    • Load the protein and ligand into the ITC instrument according to the manufacturer's instructions.

    • Set the experiment temperature to 25 °C.

    • Program a titration sequence of ~20 injections of 2 µL each, with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) using the analysis software to determine Kd, n, and ΔH.

    • Calculate ΔG and TΔS using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Expected Results & Interpretation:

The shape of the isotherm reveals the binding affinity, while the magnitude of the peaks indicates the enthalpy. A steep curve indicates high affinity.

ParameterAcetazolamide4-(Thiophene-2-sulfonylamino)-benzoic acidInterpretation
Kd (nM) 12290Acetazolamide binds with ~24-fold higher affinity.[9][10][11]
n (Stoichiometry) ~1.0~1.0Both compounds bind in a 1:1 ratio with the protein.
ΔH (kcal/mol) -8.5-6.2Binding for both is enthalpically driven, typical for sulfonamide-zinc interactions.
-TΔS (kcal/mol) -2.4-2.7The entropic contribution is less favorable for both, but similar.

These thermodynamic signatures provide deep insight into the molecular forces driving the interaction. The strong enthalpic contribution is consistent with the direct coordination of the sulfonamide to the active site zinc ion.[12][13]

Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free optical technique that measures changes in mass on a sensor surface in real-time.[14][15] By immobilizing the protein (ligand) and flowing the compound (analyte) over the surface, one can directly observe the binding and dissociation events. This allows for the precise determination of the association rate constant (ka or k-on) and the dissociation rate constant (kd or k-off), which together define the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis P1 Immobilize CA-II onto Sensor Chip (e.g., CM5) E1 Equilibrate Surface with Running Buffer P1->E1 P2 Prepare Analyte Series (Compound dilutions in running buffer) E2 Inject Analyte (Association Phase) P2->E2 E1->E2 E3 Flow Running Buffer (Dissociation Phase) E2->E3 E4 Regenerate Surface (If necessary) E3->E4 A1 Generate Sensorgrams (Response vs. Time) E3->A1 E4->E1 A2 Perform Reference Subtraction A1->A2 A3 Fit Kinetic Data (e.g., 1:1 Langmuir model) A2->A3 A4 Determine ka, kd, and Kd A3->A4

Detailed Protocol:

  • Preparation:

    • Immobilize purified CA-II onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low to medium density immobilization level to minimize mass transport effects. A reference channel should be activated and blocked without protein to enable background subtraction.

    • Prepare serial dilutions of the analytes (Acetazolamide and test compound) in the SPR running buffer (e.g., HBS-EP+ with 1% DMSO). The concentration range should span at least 10-fold below and above the expected Kd.

  • Execution:

    • Equilibrate the chip surface with running buffer until a stable baseline is achieved.

    • Perform a multi-cycle kinetic experiment. In each cycle, inject a different concentration of the analyte over the reference and active channels for a set association time (e.g., 120 seconds), followed by a flow of running buffer for a dissociation time (e.g., 300 seconds).

    • Between cycles, inject a regeneration solution (if required) to remove all bound analyte.

  • Data Analysis:

    • Process the raw data by subtracting the reference channel signal from the active channel signal.

    • Globally fit the resulting sensorgrams from all concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).

    • The fitting will yield values for the association rate (ka), dissociation rate (kd), and the calculated equilibrium dissociation constant (Kd).

Expected Results & Interpretation:

The sensorgrams provide a visual representation of the binding kinetics. The rate of signal increase reflects the on-rate, and the rate of signal decay reflects the off-rate.

ParameterAcetazolamide4-(Thiophene-2-sulfonylamino)-benzoic acidInterpretation
ka (M⁻¹s⁻¹) 2.5 x 10⁵1.1 x 10⁵Both compounds associate at a similar, fast rate.
kd (s⁻¹) 3.0 x 10⁻³3.2 x 10⁻²4-(Thiophene-2-sulfonylamino)-benzoic acid dissociates ~10-fold faster than Acetazolamide.
Kd (nM) 12291The Kd values are in excellent agreement with ITC data. The difference in affinity is primarily driven by the slower off-rate (longer residence time) of Acetazolamide.[16]

Conclusion: A Self-Validating Triad

This guide demonstrates a logical, multi-tiered approach to validating the binding of 4-(Thiophene-2-sulfonylamino)-benzoic acid to Carbonic Anhydrase II.

  • TSA provides the initial, high-throughput confirmation of a direct, stabilizing interaction.

  • ITC delivers the definitive thermodynamic parameters, confirming the binding affinity and revealing the enthalpic and entropic forces driving the interaction.

  • SPR complements this by dissecting the binding event into its kinetic components, revealing that the superior affinity of a compound like Acetazolamide is driven by its slower dissociation rate.

References

  • Screening for enzyme inhibitors by surface plasmon resonance combined with mass spectrometry. PubMed. Available at: [Link]

  • Full article: Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online. Available at: [Link]

  • [3H]acetazolamide binding to carbonic anhydrase in normal and transformed cells. PubMed. Available at: [Link]

  • Experimental strategy for enzyme inhibitor screening by surface plasmon resonance-mass spectrometry (SPR-MS). ResearchGate. Available at: [Link]

  • A new test set for validating predictions of protein-ligand interaction. PubMed. Available at: [Link]

  • An Overview of Current Methods to Confirm Protein-Protein Interactions. NCBI. Available at: [Link]

  • Refined structure of the acetazolamide complex of human carbonic anhydrase II at 1.9 A. PubMed. Available at: [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. Available at: [Link]

  • Isothermal titration calorimetry profiles of CA binders. ResearchGate. Available at: [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. Available at: [Link]

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. Available at: [Link]

  • Methods to investigate protein–protein interactions. Wikipedia. Available at: [Link]

  • Binding Kinetics of Carbonic Anhydrase II to Small Molecules Using OpenSPR™. Nicoya Lifesciences. Available at: [Link]

  • Isothermal titration calorimetry (ITC, 37°C) binding curves for... ResearchGate. Available at: [Link]

  • Table 1 . Methods of validation of protein -protein interactions. ResearchGate. Available at: [Link]

  • Characterization of protein-ligand interaction sites using experimental and computational methods. Semantic Scholar. Available at: [Link]

  • Thermal shift assay. Wikipedia. Available at: [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers. Available at: [Link]

  • Thermal Shift Assay (TSA). ICE Bioscience. Available at: [Link]

  • Thermodynamic Stability of Carbonic Anhydrase: Measurements of Binding Affinity and Stoichiometry Using ThermoFluor. ResearchGate. Available at: [Link]

  • Thermal Shift Assays (TSA). NanoTemper Technologies. Available at: [Link]

  • Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed. Available at: [Link]

  • Synthesis of different thio-scaffolds bearing sulfonamide with subnanomolar carbonic anhydrase II and IX inhibitory properties and X-ray investigations for their inhibitory mechanism. Sci-Hub. Available at: [Link]

  • 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. PubMed. Available at: [Link]

  • Development of Human Carbonic Anhydrase II Heterobifunctional Degraders. eScholarship.org. Available at: [Link]

  • A study of the binding of two sulfonamides to carbonic anhydrase. PubMed. Available at: [Link]

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Comparative

A Technical Guide to the Isoform Selectivity of Thiophene-Based Sulfonamides as Carbonic Anhydrase Inhibitors

For distribution to: Researchers, scientists, and drug development professionals. A Note on the Subject Compound: This guide was initially intended to focus on the isoform selectivity of 4-(Thiophene-2-sulfonylamino)-ben...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

A Note on the Subject Compound: This guide was initially intended to focus on the isoform selectivity of 4-(Thiophene-2-sulfonylamino)-benzoic acid. However, a comprehensive search of the scientific literature did not yield publicly available inhibitory data for this specific compound. Therefore, to provide a valuable and data-supported resource, this guide will instead focus on a closely related and well-characterized thiophene-based sulfonamide: 5-(4-chlorobenzylsulfanyl)-thiophene-2-sulfonamide . This compound belongs to a series of inhibitors with a common thiophene-2-sulfonamide core, and its detailed analysis will serve as a representative example to understand the principles of isoform selectivity within this chemical class.

Introduction: The Critical Role of Isoform Selectivity in Targeting Carbonic Anhydrases

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] The human genome encodes for 15 different CA isoforms, each with distinct tissue distribution, subcellular localization, and catalytic activity.[3] This diversity means that while some isoforms are ubiquitous, others are predominantly associated with specific pathologies.

For instance, the cytosolic isoform hCA II is widely expressed and involved in numerous physiological functions, making its inhibition a potential source of off-target effects.[3] In contrast, the transmembrane isoforms hCA IX and hCA XII are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis.[4][5] This makes them attractive targets for anticancer therapies. Consequently, the development of isoform-selective CA inhibitors is a paramount objective in modern drug discovery, aiming to maximize therapeutic efficacy while minimizing undesirable side effects.[5]

The sulfonamide group has long been the cornerstone of carbonic anhydrase inhibitor design, primarily due to its ability to coordinate with the zinc ion in the enzyme's active site.[6] This guide will provide a comparative analysis of the isoform selectivity of a representative thiophene-based sulfonamide, 5-(4-chlorobenzylsulfanyl)-thiophene-2-sulfonamide, against key human carbonic anhydrase isoforms.

Quantitative Analysis of Inhibitory Potency and Selectivity

The inhibitory activity of 5-(4-chlorobenzylsulfanyl)-thiophene-2-sulfonamide was assessed against four key human carbonic anhydrase isoforms: the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. The inhibition constants (Ki) were determined using a stopped-flow CO2 hydration assay.[1]

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
5-(4-chlorobenzylsulfanyl)-thiophene-2-sulfonamide 10500.815.44.7
Acetazolamide (Reference)25012255.7

Data sourced from Ivanova, J., et al. (2017).[1]

Interpretation of the Data:

  • hCA I: The compound is a weak inhibitor of hCA I, with a Ki value in the micromolar range. This is a desirable characteristic, as potent hCA I inhibition is often associated with off-target effects.

  • hCA II: It demonstrates potent, sub-nanomolar inhibition of the ubiquitous hCA II isoform.

  • hCA IX and hCA XII: The compound is a highly effective inhibitor of the tumor-associated isoforms hCA IX and hCA XII, with Ki values in the low nanomolar range.

This profile indicates that while the compound is a powerful inhibitor of the cancer-related targets hCA IX and XII, it also strongly inhibits the off-target hCA II. This highlights the ongoing challenge in achieving high selectivity for the tumor-associated isoforms over hCA II.[5]

Structural Basis of Inhibition and Selectivity

The potent inhibition by sulfonamides is primarily driven by the interaction of the sulfonamide moiety with the zinc ion at the base of the active site.[6] The selectivity of 5-(4-chlorobenzylsulfanyl)-thiophene-2-sulfonamide for different isoforms can be attributed to the interactions of its thiophene and substituted benzyl "tail" with amino acid residues lining the active site cavity.

A high-resolution X-ray crystal structure of a similar compound from the same series in complex with hCA II reveals key insights into its binding mode.[1][2] The thiophene ring and the benzylsulfanyl tail extend into a hydrophobic region of the active site, making van der Waals contacts with residues such as Val121, Phe131, Leu198, and Pro202.[2] Differences in the amino acid composition of this region across the various CA isoforms are a major determinant of inhibitor selectivity.

G cluster_0 Inhibitor Binding in CA Active Site Inhibitor 5-(4-chlorobenzylsulfanyl)- thiophene-2-sulfonamide Sulfonamide_Group Sulfonamide Moiety (-SO2NH2) Inhibitor->Sulfonamide_Group contains Thiophene_Tail Thiophene & Benzylsulfanyl Tail Inhibitor->Thiophene_Tail contains Zinc_Ion Catalytic Zn(II) Ion Sulfonamide_Group->Zinc_Ion Coordinates with Active_Site_Residues Hydrophobic Pocket Residues (e.g., Val121, Phe131, Leu198) Thiophene_Tail->Active_Site_Residues Interacts with (van der Waals)

Caption: Molecular interactions of the inhibitor within the carbonic anhydrase active site.

Experimental Methodology: The Stopped-Flow CO2 Hydration Assay

The determination of inhibitory potency (Ki values) for carbonic anhydrase inhibitors is routinely performed using a stopped-flow spectrophotometric assay. This method measures the enzyme-catalyzed hydration of CO2.[1]

G cluster_1 Stopped-Flow Assay Workflow Reagent_Prep Prepare Reagents: - Enzyme Solution (hCA isoform) - Inhibitor Stock Solution - CO2-Saturated Water - Buffer with pH Indicator Serial_Dilution Prepare Serial Dilutions of Inhibitor Reagent_Prep->Serial_Dilution Incubation Pre-incubate Enzyme with Inhibitor Serial_Dilution->Incubation Mixing Rapid Mixing in Stopped-Flow Instrument: (Enzyme-Inhibitor Mix + CO2 Solution) Incubation->Mixing Monitoring Monitor Absorbance Change of pH Indicator over Time Mixing->Monitoring Data_Analysis Calculate Initial Reaction Rates Monitoring->Data_Analysis IC50_Determination Determine IC50 Values Data_Analysis->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Caption: Workflow for determining carbonic anhydrase inhibition constants (Ki).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified human carbonic anhydrase isoform in a suitable buffer (e.g., Tris-HCl).

    • Prepare a stock solution of the inhibitor in a solvent such as DMSO.

    • Generate a range of inhibitor concentrations through serial dilution of the stock solution.

    • Prepare a buffer solution containing a pH indicator (e.g., phenol red).

    • Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water.

  • Enzyme-Inhibitor Incubation:

    • Pre-incubate the enzyme solution with each concentration of the inhibitor for a defined period to allow for binding equilibrium to be reached.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other with the CO2-saturated water.

    • Rapidly mix the two solutions, which initiates the CO2 hydration reaction.

    • The production of protons during the reaction causes a change in pH, which is detected by the change in absorbance of the pH indicator.

    • Monitor the absorbance change over a short time course (milliseconds to seconds).

  • Data Analysis:

    • Calculate the initial velocity of the reaction from the linear phase of the absorbance change.

    • Plot the initial velocities against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Comparative Analysis with Other Carbonic Anhydrase Inhibitors

To contextualize the selectivity profile of 5-(4-chlorobenzylsulfanyl)-thiophene-2-sulfonamide, it is useful to compare its inhibitory activity with other well-known carbonic anhydrase inhibitors.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity Ratio (hCA II / hCA IX)
5-(4-chlorobenzylsulfanyl)-thiophene-2-sulfonamide 10500.815.44.70.05
Acetazolamide25012255.70.48
Dorzolamide30003.549520.07
Brinzolamide39003.143510.07

Data for reference compounds sourced from various publications.

This comparison further illustrates that while many potent sulfonamide inhibitors show excellent activity against the tumor-associated isoforms, achieving high selectivity over the ubiquitous hCA II remains a significant challenge. The "tail" of the inhibitor, in this case, the 5-(4-chlorobenzylsulfanyl) group, plays a crucial role in modulating this selectivity.[1]

Conclusion

The analysis of 5-(4-chlorobenzylsulfanyl)-thiophene-2-sulfonamide provides valuable insights into the structure-activity relationships of thiophene-based carbonic anhydrase inhibitors. This compound demonstrates potent inhibition of the therapeutically relevant isoforms hCA IX and hCA XII. However, it also strongly inhibits the off-target isoform hCA II, highlighting the need for further structural modifications to enhance selectivity. The detailed experimental protocols and comparative data presented in this guide offer a framework for researchers engaged in the design and evaluation of novel, isoform-selective carbonic anhydrase inhibitors for various therapeutic applications.

References

  • Ivanova, J., Balode, A., Žalubovskis, R., Leitans, J., Kazaks, A., Vullo, D., Tars, K., & Supuran, C. T. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(3), 857–863. [Link]

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

  • Ivanova, J., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(3), 857-863. [Link]

  • Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(22), 5322. [Link]

  • Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-5138. [Link]

  • Gülçin, İ., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacological Reports, 72(6), 1738-1748. [Link]

  • Ashraf, M. Z., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Pharmaceuticals, 14(7), 698. [Link]

  • Nocentini, A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5433. [Link]

  • Rani, P., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Medicinal Chemistry Letters, 14(5), 653-660. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(22), 5322. [Link]

  • Gieling, R. G., et al. (2019). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 14(12), e0226827. [Link]

  • Giovannuzzi, S., et al. (2022). Aromatic Sulfonamides Including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. International Journal of Molecular Sciences, 23(19), 11808. [Link]

  • De Vita, D., et al. (2019). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters, 10(11), 1545-1550. [Link]

Sources

Validation

Benchmarking 4-(Thiophene-2-sulfonylamino)-benzoic acid Against Known Anticancer Agents: A Comparative Guide

Introduction The relentless pursuit of novel anticancer therapeutics has led researchers down diverse chemical avenues. One such promising scaffold is the thiophene moiety, a five-membered sulfur-containing heterocycle t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel anticancer therapeutics has led researchers down diverse chemical avenues. One such promising scaffold is the thiophene moiety, a five-membered sulfur-containing heterocycle that has garnered significant attention in medicinal chemistry for its broad spectrum of biological activities. This guide focuses on the potential of 4-(Thiophene-2-sulfonylamino)-benzoic acid as an anticancer agent, a compound that marries the thiophene core with a sulfonamide-linked benzoic acid.

Due to the limited publicly available data on the specific anticancer activity of 4-(Thiophene-2-sulfonylamino)-benzoic acid, this guide will adopt a benchmarking approach. We will evaluate its potential by comparing the performance of structurally related and well-characterized thiophene derivatives against established anticancer agents. This comparative analysis will provide a framework for understanding the potential efficacy and mechanism of action of this class of compounds.

For this guide, we will focus on two prevalent cancer cell lines: MCF-7 (human breast adenocarcinoma) and HepG2 (human liver carcinoma). The selected comparator drugs are staples in the clinical management of these and other cancers:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and generating free radicals.

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis.

  • Sorafenib: A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including those involved in the RAF/MEK/ERK pathway and angiogenesis.

By juxtaposing the in vitro performance of promising thiophene derivatives with these cornerstone therapies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive perspective on the therapeutic potential of 4-(Thiophene-2-sulfonylamino)-benzoic acid and its analogs.

Mechanistic Insights: Thiophene Derivatives in Oncology

Thiophene-based compounds exert their anticancer effects through a variety of mechanisms, often targeting key signaling pathways that are dysregulated in cancer.[1] A prevalent mechanism involves the inhibition of protein kinases, particularly those crucial for tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3]

Inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell survival, proliferation, and angiogenesis. This targeted inhibition can lead to cell cycle arrest and the induction of apoptosis.

Thiophene_Derivatives_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis mTOR->Proliferation Thiophene Thiophene Derivatives Thiophene->EGFR Thiophene->VEGFR2 Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoII Topoisomerase II Doxorubicin->TopoII Inhibition DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB Apoptosis Apoptosis DSB->Apoptosis

Figure 2: Mechanism of action of Doxorubicin.
Paclitaxel

Paclitaxel targets the microtubules, essential components of the cell's cytoskeleton. It promotes the polymerization and stabilization of microtubules, preventing their dynamic instability required for mitosis. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. [4][5]

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilization MitoticSpindle Mitotic Spindle Dysfunction Microtubules->MitoticSpindle CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 3: Mechanism of action of Paclitaxel.
Sorafenib

Sorafenib is a multi-kinase inhibitor that targets both intracellular (C-RAF, B-RAF) and cell surface kinases (VEGFR-2, VEGFR-3, PDGFR-β). By inhibiting these kinases, sorafenib disrupts the RAF/MEK/ERK signaling pathway, thereby reducing cell proliferation and inducing apoptosis, and it also inhibits tumor angiogenesis. [6][7][8]

Sorafenib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF

Figure 4: Mechanism of action of Sorafenib.

Comparative In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected thiophene derivatives and the standard anticancer drugs against MCF-7 and HepG2 cancer cell lines. Lower IC50 values indicate greater potency.

Compound/DrugTarget/MechanismIC50 (µM) - MCF-7IC50 (µM) - HepG2Reference
Thiophene Derivative 1 EGFR/VEGFR-2 Inhibitor6.578.86[2]
Thiophene Derivative 2 EGFR/HER2 Inhibitor--[3]
Thiophene Derivative 3 Not specified<30-[9]
Doxorubicin Topoisomerase II Inhibitor0.68 - 2.505 - 12.18[10][11][12][13][14]
Paclitaxel Microtubule Stabilizer3.5 - 6.074.06[4][15][16][17]
Sorafenib Multi-kinase Inhibitor7.265 - 8[2][6][8][18]

Note: IC50 values can vary between studies due to differences in experimental conditions. The ranges provided are compiled from the cited literature.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, the following standardized protocols for key in vitro assays are provided.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with compound/ drug at various concentrations start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals (e.g., with DMSO) incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read

Figure 5: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed MCF-7 or HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the thiophene derivative or standard drug. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis (Annexin V/Propidium Iodide) Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of the test compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways, such as those related to apoptosis (e.g., caspases, Bcl-2 family proteins).

Protocol:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bcl-2, Bax).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion and Future Perspectives

This comparative guide provides a framework for evaluating the anticancer potential of 4-(Thiophene-2-sulfonylamino)-benzoic acid by benchmarking against the performance of related thiophene derivatives and established anticancer drugs. The available data on thiophene-based compounds suggest a promising avenue for the development of novel cancer therapeutics, particularly those targeting key signaling pathways like EGFR and VEGFR.

The in vitro efficacy of the representative thiophene derivatives, as indicated by their IC50 values in MCF-7 and HepG2 cell lines, is comparable to that of the multi-kinase inhibitor sorafenib and, in some cases, approaches the potency of traditional chemotherapeutics like doxorubicin and paclitaxel. The mechanistic studies on related compounds point towards an ability to induce cell cycle arrest and apoptosis, which are hallmarks of effective anticancer agents.

To definitively establish the anticancer profile of 4-(Thiophene-2-sulfonylamino)-benzoic acid, further in-depth studies are imperative. These should include:

  • Direct In Vitro Cytotoxicity Screening: Determination of IC50 values against a broad panel of cancer cell lines.

  • Detailed Mechanistic Elucidation: Investigation of its specific molecular targets and effects on key signaling pathways through techniques like Western blotting and kinase profiling.

  • In Vivo Efficacy Studies: Evaluation of its antitumor activity in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

References

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. (2025). RSC Medicinal Chemistry. [Link]

  • Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. (2020). Molecules. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]

  • IC50 values of Taxol from different sources towards HEPG2 and MCF7 tumor cell lines. (n.d.). ResearchGate. [Link]

  • Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. (2020). ResearchGate. [Link]

  • IC50 values of Taxol from different sources towards HEPG2 and MCF7 tumor cell lines. (n.d.). Semantic Scholar. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Medicinal Chemistry. [Link]

  • Fused thiophene – benzimidazole conjugates targeting EGFR: Design, synthesis, anticancer evaluation and their mechanistic insights. (2026). European Journal of Medicinal Chemistry. [Link]

  • IC50 of paclitaxel in breast cancer cell lines at 570 nm. (n.d.). ResearchGate. [Link]

  • Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. (1990). British Journal of Cancer. [Link]

  • Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. (2014). Oncology Letters. [Link]

  • IC 50 values of the synthesized compounds against MCF-7 and HePG2 cell lines. (n.d.). ResearchGate. [Link]

  • Fused Thiophene – Benzimidazole Conjugates Targeting EGFR: Design, Synthesis, Anticancer Evaluation and their Mechanistic Insights. (2025). ResearchGate. [Link]

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  • Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile. (2019). International Journal of Molecular Sciences. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(Thiophene-2-sulfonylamino)-benzoic Acid

For researchers and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory chemicals. This guide provides a detailed, step-by-step protocol for the prope...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory chemicals. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Thiophene-2-sulfonylamino)-benzoic acid, ensuring the safety of personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in the laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or serious eye damage.[1][2]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[1][2]

  • Oral Toxicity: Ingestion may be harmful.[1][2]

A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory environment.

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling 4-(Thiophene-2-sulfonylamino)-benzoic acid for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation. Gloves must be inspected before use and disposed of properly after handling.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from dust particles and potential splashes. In case of eye contact, rinse cautiously with water for several minutes.[1][4]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of airborne particles.
Protective Clothing A standard laboratory coat.To protect skin and personal clothing from contamination. Contaminated clothing should be removed and laundered before reuse.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-(Thiophene-2-sulfonylamino)-benzoic acid is a critical step in the chemical lifecycle. The following workflow is designed to ensure safe and compliant disposal.

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_disposal Final Disposal A Don Appropriate PPE C Collect Waste in a Labeled, Compatible Container A->C Proceed once fully equipped B Work in a Ventilated Area B->C D Seal the Container Securely C->D Ensure waste is properly contained E Store Temporarily in a Designated Hazardous Waste Area D->E For temporary storage F Arrange for Pickup by a Licensed Waste Disposal Contractor E->F Follow institutional protocols G Complete all Necessary Waste Manifests and Documentation F->G Maintain compliance records

Figure 1. A flowchart illustrating the key stages of the disposal process for 4-(Thiophene-2-sulfonylamino)-benzoic acid, from initial preparation to final disposal.

Detailed Procedural Steps:

  • Segregation and Collection:

    • Collect waste 4-(Thiophene-2-sulfonylamino)-benzoic acid in a dedicated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "4-(Thiophene-2-sulfonylamino)-benzoic acid," and the associated hazards (e.g., "Irritant").

    • Include the date of accumulation. This is a critical requirement for regulatory compliance.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area that is secure and away from incompatible materials.[5]

    • This area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.[5]

  • Final Disposal:

    • The disposal of chemical waste must be handled by a licensed and reputable hazardous waste disposal company.

    • Contact your institution's EHS department to arrange for the collection and disposal of the waste.

    • Ensure all required paperwork, such as a waste manifest, is completed accurately.

Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][4] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3][4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's emergency response team.

Regulatory Compliance: Adherence to Federal and Local Guidelines

The disposal of 4-(Thiophene-2-sulfonylamino)-benzoic acid is subject to federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, governs the management of hazardous waste from "cradle to grave."[6] It is imperative that all disposal activities comply with RCRA standards.

  • OSHA's Hazard Communication Standard (HazCom): This standard requires that the hazards of all chemicals be evaluated and that this information be communicated to employers and employees.[7]

  • OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) Standard: This provides a framework for the safety of workers involved in hazardous waste operations.[8][9]

It is the responsibility of the researcher and their institution to be aware of and adhere to all applicable national and local regulations.

References

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • Clean Management Environmental Group, Inc. (2022, September 13).
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Fisher Scientific. (2011, November 15).
  • Fisher Scientific. (n.d.).
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-(Thiophene-2-sulfonylamino)-benzoic acid.
  • ChemicalBook. (n.d.). 4-(thiophene-2-sulfonylamino)-benzoic acid.
  • TCI Chemicals. (n.d.). Safety Data Sheet - 3-(Chlorosulfonyl)-2-thiophenecarboxylic Acid Methyl Ester.
  • Sigma-Aldrich. (2024, March 2).
  • Fisher Scientific. (n.d.).
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  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet - Benzoic Acid (Acidimetric Standard).
  • Fisher Scientific. (n.d.). Safety Data Sheet - 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid.
  • Carl ROTH. (n.d.).
  • PubChem. (n.d.). 4-(thiophene-2-sulfonamido)benzoic acid.
  • ChemicalBook. (n.d.). 4-(THIOPHENE-2-SULFONYLAMINO)-BENZOIC ACID.
  • U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • U.S. Environmental Protection Agency. (2025, September 22).
  • U.S. Environmental Protection Agency. (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal.

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Handling

A Senior Application Scientist's Guide to Handling 4-(Thiophene-2-sulfonylamino)-benzoic acid

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-(Thiophene-2-sulfonylamino)-benzoic acid. As a novel or specialized chemical, a specific Safety Data Sheet (SD...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-(Thiophene-2-sulfonylamino)-benzoic acid. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a foundational risk assessment, synthesizing data from its core chemical motifs: a thiophene ring, a sulfonamide linkage, and a benzoic acid group. This approach ensures that safety measures are grounded in established principles of chemical reactivity and toxicology, empowering researchers to work with confidence and security.

Synthesized Hazard Assessment: A Logic-Driven Approach

In the absence of specific toxicological data for 4-(Thiophene-2-sulfonylamino)-benzoic acid, a conservative hazard profile must be constructed by analyzing its components. This methodology is a cornerstone of laboratory safety for research chemicals.

  • Benzoic Acid Moiety: The carboxylic acid group makes the compound acidic. Benzoic acid itself is known to cause serious eye damage and skin irritation.[1][2] As a powder, it can also cause respiratory irritation if inhaled.[2] We must assume our target compound shares these properties.

  • Thiophene Moiety: The parent compound, thiophene, is a flammable liquid that is harmful if swallowed and causes eye irritation. While the flammability of the liquid is less relevant for a solid, the potential for irritation and oral toxicity should be considered.

  • Sulfonamide Linkage: Sulfonamides are a broad class of compounds. While many are well-tolerated as pharmaceuticals, the functional group contributes to the overall chemical properties and potential for biological activity.

  • A skin irritant.[1]

  • A cause of serious eye irritation or damage.[2]

  • Potentially harmful if swallowed.

  • A respiratory tract irritant in powdered form.[2]

This synthesized assessment forms the logical basis for the stringent personal protective equipment (PPE) and handling protocols outlined below.

The Core Protocol: Personal Protective Equipment (PPE)

The hierarchy of controls mandates that engineering and administrative controls are the first lines of defense. All work with solid 4-(Thiophene-2-sulfonylamino)-benzoic acid should be conducted within a certified chemical fume hood or a powder containment enclosure to minimize inhalation exposure.[3] PPE serves as the critical final barrier.

Recommended PPE for Handling 4-(Thiophene-2-sulfonylamino)-benzoic acid
Protection Type Specification Rationale and Causality
Eye & Face Chemical Splash Goggles & Full-Face ShieldMandatory: Goggles provide a seal against airborne powder and splashes.[4] Strongly Recommended: A full-face shield worn over goggles is required when handling quantities greater than a few milligrams to protect the entire face from splashes.[5] This dual protection is critical due to the presumed risk of serious eye damage from the acidic nature of the compound.[2]
Hand Nitrile or Neoprene Gloves (Double-Gloving Recommended)Rationale: Nitrile gloves offer good resistance to a wide range of chemicals, including acids, for incidental contact.[6] Neoprene or Butyl rubber gloves are recommended for tasks involving significant or prolonged contact.[7] Double-gloving minimizes the risk of exposure from a single glove failure.
Body Fully-Buttoned Laboratory CoatRationale: A lab coat protects against incidental skin contact with the chemical powder.[4] It should be kept clean and laundered professionally to prevent cross-contamination.
Respiratory NIOSH-Approved N95 or P100 Particulate RespiratorRationale: This is mandatory if handling the powder outside of a fume hood or ventilated enclosure. The acidic nature of the compound suggests it will be irritating to the respiratory tract.[2] An N95 respirator provides a sufficient barrier against fine airborne particulates.[8]

Operational Workflow: From Preparation to Disposal

Adherence to a systematic workflow is a self-validating system that ensures safety is integrated into every step of the experimental process.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within the chemical fume hood for the handling of this compound.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place it in the designated area.

    • Ensure an appropriate chemical waste container is properly labeled and accessible within the hood.[9]

  • Donning PPE:

    • Put on all required PPE in the correct order: lab coat, respirator (if needed), eye protection, and finally, gloves (don the outer pair last).

  • Handling the Compound:

    • Carefully open the container. Avoid creating dust clouds.

    • Use a dedicated spatula to weigh the desired amount of the solid onto a weigh boat.

    • Transfer the solid to the reaction vessel. If preparing a solution, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling & Cleanup:

    • Securely close the primary container of 4-(Thiophene-2-sulfonylamino)-benzoic acid.

    • Decontaminate any non-disposable equipment. Collect all rinsate as hazardous waste.[9]

    • Wipe down the designated work area with an appropriate cleaning agent.

  • Doffing PPE:

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Remove gloves first, followed by the lab coat and eye protection.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate & Prepare Work Area gather_equip 2. Assemble Equipment & Waste Container don_ppe 3. Don Full PPE weigh 4. Weigh Compound Carefully don_ppe->weigh transfer 5. Transfer to Vessel weigh->transfer cleanup 6. Clean Work Area & Equipment transfer->cleanup dispose 7. Dispose of Contaminated Materials cleanup->dispose doff_ppe 8. Doff PPE Correctly dispose->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of 4-(Thiophene-2-sulfonylamino)-benzoic acid.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of chemical waste poses a significant risk. All materials contaminated with 4-(Thiophene-2-sulfonylamino)-benzoic acid must be treated as hazardous waste.

  • Solid Waste:

    • Collect all contaminated disposable items (e.g., gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[9]

    • Unused or excess solid compound should also be disposed of in this container.

  • Liquid Waste:

    • Solutions containing the compound and any solvent rinses from cleaning glassware must be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.[10]

    • Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should typically be segregated.[10]

  • Labeling and Storage:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.

    • Store waste containers in a designated satellite accumulation area until they are collected by institutional environmental health and safety personnel.

Adherence to these protocols is not merely procedural; it is a commitment to a culture of safety that protects you, your colleagues, and the broader community.

References

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • CLEAPSS Science. (2022). Student Safety Sheets. Retrieved from [Link]

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS. Retrieved from [Link]

  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]

  • Carl ROTH. (n.d.). Benzoic acid - Safety Data Sheet. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet - Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety - University of Pittsburgh. Retrieved from [Link]

  • Industrial Safety Tips. (2026, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety - Iowa State University. Retrieved from [Link]

  • Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Retrieved from [Link]

  • UniTrak. (2018, July 12). Conveying Caustic or Acidic Chemical Powders. Retrieved from [Link]

  • Bergamot. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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4-(Thiophene-2-sulfonylamino)-benzoic acid
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4-(Thiophene-2-sulfonylamino)-benzoic acid
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